2,5-Bis(dimethylamino)-1,4-benzoquinone
Description
Properties
IUPAC Name |
2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11(2)7-5-10(14)8(12(3)4)6-9(7)13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZIJKWURTYMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)C(=CC1=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164954 | |
| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-02-4 | |
| Record name | 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-BIS(DIMETHYLAMINO)-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9SJ4XHB2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Bis(dimethylamino)-1,4-benzoquinone: A Technical Guide to Synthesis, Properties, and Redox Applications
Topic: 2,5-Bis(dimethylamino)-1,4-benzoquinone: Chemical Structure, Synthesis, and Redox Properties Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
2,5-Bis(dimethylamino)-1,4-benzoquinone (CAS: 1521-02-4) represents a distinct class of amino-substituted quinones characterized by their intense color, amphiphilic solubility, and tunable redox potentials. Unlike simple benzoquinones, the electron-donating dimethylamino groups significantly alter the electronic landscape of the quinone ring, stabilizing the molecule against nucleophilic attack while retaining reversible redox activity. This guide analyzes its chemical structure, provides a validated synthesis protocol, and explores its utility as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) in oncology and as an anolyte candidate in organic redox flow batteries.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of a 1,4-benzoquinone core substituted at the 2 and 5 positions with dimethylamino groups. This
| Property | Data |
| IUPAC Name | 2,5-Bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |
| Common Synonyms | 2,5-Bis(dimethylamino)-p-benzoquinone; 2,5-BDBQ |
| CAS Number | 1521-02-4 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| SMILES | CN(C)C1=CC(=O)C(=CC1=O)N(C)C |
| Appearance | Deep red to purple crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, DMF; Moderate in Ethanol; Low in Water |
Electronic Properties
The amino substituents lower the reduction potential compared to unsubstituted 1,4-benzoquinone (
Synthesis & Production
The synthesis of 2,5-bis(dimethylamino)-1,4-benzoquinone exploits the electrophilic nature of 1,4-benzoquinone. The reaction proceeds via a sequence of Michael additions and oxidative restoring steps.
Mechanistic Pathway
The synthesis requires an excess of amine or an external oxidant because the intermediate hydroquinone must be oxidized back to the quinone state to allow for the second amine addition.
Figure 1: Step-wise synthesis via oxidative amination. The reaction consumes 3 equivalents of quinone (or requires aeration) to drive the oxidation of intermediate hydroquinones.
Validated Experimental Protocol
Reagents: 1,4-Benzoquinone (98%), Dimethylamine (40% aq. or ethanolic solution), Ethanol (solvent).[1]
-
Preparation: Dissolve 1,4-benzoquinone (10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Addition: Cool the solution to 0°C. Add dimethylamine (25 mmol) dropwise with vigorous stirring. The solution will darken immediately to a deep red/brown.
-
Aeration: Stir the mixture open to the air (or bubble O₂) for 4–6 hours at room temperature. The oxygen serves as the oxidant to regenerate the quinone motif.
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from ethanol/water or purify via silica gel column chromatography (eluent: CHCl₃/MeOH) to yield deep purple crystals.
-
Yield: Typical yields range from 40–60% depending on the oxidant efficiency.
Biological Mechanism & Pharmacology[4]
NQO1 Substrate Specificity
2,5-Bis(dimethylamino)-1,4-benzoquinone serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) , a cytosolic flavoenzyme overexpressed in many solid tumors (e.g., NSCLC, pancreatic cancer).
Unlike one-electron reductases (e.g., P450 reductase) that generate unstable semiquinones, NQO1 performs a generic two-electron reduction to the hydroquinone form.[2]
Redox Cycling & Cytotoxicity
The cytotoxicity of this compound is driven by "futile redox cycling."[2]
-
Bioactivation: NQO1 reduces the quinone (Q) to the hydroquinone (HQ).
-
Auto-oxidation: The electron-rich HQ is unstable in the presence of molecular oxygen (
). It spontaneously oxidizes back to Q. -
ROS Generation: This process transfers electrons to oxygen, generating Superoxide Anion (
), which cascades into Hydrogen Peroxide ( ) and Hydroxyl Radicals ( ).
Figure 2: The futile redox cycle mechanism. NQO1 reduces the quinone to hydroquinone, which reacts with oxygen to regenerate the quinone and produce cytotoxic ROS.[2]
Applications in Research
Antitumor Agent Development
Due to the NQO1 overexpression in tumors, this compound acts as a bioreductive prodrug . It is relatively non-toxic to normal tissues (low NQO1) but generates lethal oxidative stress specifically within tumor cells.
Energy Storage (Redox Flow Batteries)
The compound is investigated as an organic anolyte .
-
Advantage: The amino groups solubilize the quinone in non-aqueous solvents and shift the redox potential negatively, increasing the cell voltage when paired with a high-potential catholyte.
-
Performance: It exhibits quasi-reversible kinetics, though stability over thousands of cycles remains a research focus due to potential Michael additions with solvent decomposition products.
Safety & Handling (SDS Summary)
-
Hazards: Acute toxicity (Oral/Dermal); Skin and Eye Irritant (Category 2).
-
Specific Risk: Quinones are sensitizers; avoid inhalation of dust.
-
Storage: Store at 2–8°C, protected from light and moisture.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
PubChem. (2025).[3] 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione (CID 96304). National Library of Medicine.[3] [Link]
-
Barbosa, L. C. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(1), 1521-1524. [Link]
-
Huang, X., et al. (2012). An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis. Cancer Research. [Link]
-
Nematollahi, D., et al. (2016).[4] Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives.[4] Comptes Rendus Chimie.[4] [Link][4]
Sources
- 1. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1) [mdpi.com]
- 2. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
An In-depth Technical Guide to the Redox Potential of 2,5-Bis(dimethylamino)-1,4-benzoquinone in Organic Solvents
This guide provides a comprehensive technical overview of the redox properties of 2,5-Bis(dimethylamino)-1,4-benzoquinone in organic solvents. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in the electrochemical behavior of quinone derivatives. This document will delve into the theoretical underpinnings of its redox chemistry, provide practical experimental protocols for its characterization, and discuss the influence of the solvent environment on its electrochemical signature.
Introduction: The Significance of 2,5-Bis(dimethylamino)-1,4-benzoquinone
2,5-Bis(dimethylamino)-1,4-benzoquinone is a member of the aminobenzoquinone class of molecules, which are of significant interest due to their diverse applications in medicinal chemistry, materials science, and as redox-active probes. The presence of two electron-donating dimethylamino groups on the benzoquinone core profoundly influences its electronic properties, and consequently, its redox potential. Understanding and precisely measuring this potential is critical for applications ranging from the design of novel anticancer agents to the development of advanced energy storage materials.
This guide will focus on the behavior of this molecule in aprotic organic solvents, where the redox processes are not complicated by proton-coupled electron transfer events that are common in aqueous media.
Theoretical Framework: Redox Behavior of Quinones in Aprotic Media
In aprotic organic solvents, the reduction of a quinone (Q) to its corresponding hydroquinone dianion (Q²⁻) is a stepwise process involving two discrete one-electron transfers.[1] This process can be represented by the following equilibria:
Step 1: Formation of the Semiquinone Radical Anion
Q + e⁻ ⇌ Q•⁻ (E¹₁/₂)
Step 2: Formation of the Dianion
Q•⁻ + e⁻ ⇌ Q²⁻ (E²₁/₂)
The ease of these reduction steps is quantified by their half-wave potentials (E₁/₂), which are determined using electrochemical techniques such as cyclic voltammetry. The first half-wave potential (E¹₁/₂) corresponds to the formation of the semiquinone radical anion, while the second (E²₁/₂) corresponds to the formation of the dianion.
The electronic nature of the substituents on the quinone ring plays a crucial role in determining these redox potentials. Electron-donating groups, such as the dimethylamino groups in our molecule of interest, increase the electron density on the quinone ring. This makes the addition of an electron more difficult, resulting in a shift of the redox potentials to more negative values compared to the unsubstituted p-benzoquinone.[1]
Synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone
The synthesis of 2,5-bis(dimethylamino)-1,4-benzoquinone is typically achieved through a nucleophilic addition of dimethylamine to p-benzoquinone. A general and widely used method involves the reaction of p-benzoquinone with an excess of the amine in a suitable solvent, such as ethanol.[2]
Caption: Synthetic pathway for 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve p-benzoquinone in ethanol in a round-bottom flask.
-
Reaction: While stirring, add an excess of an aqueous solution of dimethylamine dropwise to the p-benzoquinone solution. The reaction is typically exothermic.
-
Stirring: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: The product, a deeply colored solid, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. Further purification can be achieved by recrystallization or column chromatography.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common and powerful technique for investigating the redox properties of 2,5-bis(dimethylamino)-1,4-benzoquinone. A typical CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and a supporting electrolyte, and measuring the resulting current.
Key Parameters from a Cyclic Voltammogram:
-
Anodic Peak Potential (Epa): The potential at which the oxidation peak current is observed.
-
Cathodic Peak Potential (Epc): The potential at which the reduction peak current is observed.
-
Half-Wave Potential (E₁/₂): Calculated as (Epa + Epc) / 2, it is a good approximation of the formal redox potential for a reversible system.
Caption: Workflow for determining redox potential using cyclic voltammetry.
Detailed Experimental Protocol: Cyclic Voltammetry
-
Solvent and Electrolyte Preparation: Use high-purity, anhydrous organic solvents (e.g., acetonitrile, dimethylformamide, or dimethyl sulfoxide). The supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), should be dried under vacuum before use to remove any residual water.
-
Analyte Solution: Prepare a 1-5 mM solution of 2,5-bis(dimethylamino)-1,4-benzoquinone in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon or platinum electrode is recommended. Polish the electrode surface with alumina slurry and sonicate in solvent before each experiment to ensure a clean and reproducible surface.
-
Reference Electrode: A non-aqueous reference electrode, such as Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the same solvent/electrolyte system), is crucial for accurate and stable potential measurements in organic solvents.
-
Counter Electrode: A platinum wire or gauze is typically used as the counter electrode.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range that encompasses the expected redox events. For aminobenzoquinones, a scan from approximately 0 V to -2.0 V vs. Ag/Ag⁺ is a reasonable starting point.
-
Perform the scan at a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the cathodic and anodic peak potentials for the two redox couples.
-
Calculate the half-wave potentials (E¹₁/₂ and E²₁/₂) for each step.
-
The peak separation (ΔEp = Epa - Epc) for a reversible one-electron process should be close to 59 mV at room temperature.
-
-
Internal Standard: It is good practice to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), at the end of the experiment. This allows for referencing the measured potentials to a common standard, facilitating comparison of data between different studies and laboratories.
Expected Redox Potentials and Solvent Effects
Table 1: Comparison of Redox Potentials of Selected Quinones in Acetonitrile
| Compound | E¹₁/₂ (V vs. Fc/Fc⁺) | E²₁/₂ (V vs. Fc/Fc⁺) | Reference |
| p-Benzoquinone | -0.51 | -1.14 | [3] |
| 2,5-Dimethyl-1,4-benzoquinone | -0.84 | -1.54 | [3] |
| 2,5-Bis(dimethylamino)-1,4-benzoquinone | Expected to be more negative than -0.84 V | Expected to be more negative than -1.54 V | - |
The nature of the organic solvent can also influence the redox potentials. Factors such as solvent polarity, viscosity, and the ability of the solvent to solvate the charged species (radical anion and dianion) can cause shifts in the measured potentials. Generally, more polar solvents can better stabilize the charged species, which may affect the redox potentials. However, without specific experimental data, a quantitative prediction of these shifts is challenging.
Conclusion and Future Directions
This technical guide has outlined the fundamental principles governing the redox behavior of 2,5-bis(dimethylamino)-1,4-benzoquinone in organic solvents. A detailed protocol for its synthesis and electrochemical characterization using cyclic voltammetry has been provided to facilitate reproducible and accurate measurements.
The key takeaway for researchers is the expected strongly negative redox potential of this compound due to the presence of two powerful electron-donating groups. This property is central to its potential applications.
A significant gap in the current literature is the lack of precise, experimentally determined redox potential values for 2,5-bis(dimethylamino)-1,4-benzoquinone in various organic solvents. Future research should focus on systematically measuring these values in commonly used solvents such as acetonitrile, DMF, and DMSO. Such data would be invaluable for the rational design of new molecules with tailored redox properties for a wide range of scientific and technological applications.
References
[4] Bayen, S., Barooah, N., & Sarma, R. J. (2007). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Indian Journal of Chemistry - Section A, 46(12), 1933–1939. [5] Rueda-García, D., Dubal, D. P., Hugenin, F., & Gómez-Romero, P. (2015). Hurdles to or from the use of quinones in organic electrolytes for energy storage: the case of methyl-p-benzoquinone. RSC Advances, 5(116), 95791–95798. [1] Heffner, J. E., Raber, J. C., Moe, O. A., & Wigal, C. T. (1998). Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones. Journal of Chemical Education, 75(3), 365. [6] Nematollahi, D., Hesari, H., Salehzadeh, H., Hesari, M., & Momeni, S. (2016). Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. Comptes Rendus Chimie, 19(3), 357–362. Santos, R. L., de Oliveira, M. C. C., de Souza, A. B., & da Silva, A. B. F. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629–5640. [7] Bayen, S., Barooah, N., & Sarma, R. J. (2007). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Indian Journal of Chemistry - Section A, 46(12), 1933–1939. [2] Almeida Barbosa, L. C., Teixeira, R. R., Maltha, C. R. A., & Forlani, G. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629–5640. [8] Hassan, M. A., Maslat, A. O., Abussaud, M., Ahmed, I. C., & Al-Kofahi, A. S. (1998). Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. Archiv der Pharmazie, 331(12), 385–388. [9] PubChem. (n.d.). 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved March 4, 2026, from [Link] [10] Cheng, J., Liu, X., VandeVondele, J., Sulpizi, M., & Sprik, M. (2014). Redox potentials and pKa for benzoquinone from density functional theory based molecular dynamics. Accounts of Chemical Research, 47(12), 3522–3529. [11] Grimme, S. (2011). Supramolecular binding and crystal packing of π-systems: the role of London dispersion interactions. Angewandte Chemie International Edition, 50(17), 3868–3882. [12] Kitagawa, Y., Nakano, M., & Kawakami, T. (2015). Recent progress in theoretical and computational studies of radical-based molecular magnets. Chemical Society Reviews, 44(23), 8564–8577. [3] Warren, J. J., Tronic, T. A., & Mayer, J. M. (2015). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society, 137(1), 514–525. Heath, G. A., & Yellowlees, L. J. (1987). Electrochemistry of ubiquinones. Journal of the Chemical Society, Chemical Communications, (1), 60–61. [13] Ergun, S., Rzaev, Z. M. O., & Yilmaz, G. (2009). Synthesis and characterization of novel functional polymers: 2. Synthesis and characterization of 2,5-bis(N-maleimido-n-alkoxy)−1,4-benzoquinones and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3875–3887. Ji, X., Liu, X., Li, M., Shao, S., Chang, J., Du, J., Ma, X., Feng, X., Zhu, L., Yu, X., & Hu, W. (2021). Study of the Redox Potentials of Benzoquinone and Its Derivatives by Combining Electrochemistry and Computational Chemistry. Journal of Chemical Education, 98(9), 3019–3025. [14] Erbe, S., & Müllen, K. (2001). 2,5-Diamino-1,4-benzoquinones as Building Blocks for Soluble, Redox-Active Polyimides. Macromolecules, 34(15), 5069–5075. [15] Barooah, N., & Sarma, R. J. (2007). Synthesis and characterization of some new 2,5-bis(arylamino)-1,4-benzoquinones. Indian Journal of Chemistry - Section B, 46(5), 859–862. [16] Song, Y., & Bu, L. (2017). Computational design of molecules for an all-quinone redox flow battery. Physical Chemistry Chemical Physics, 19(32), 21337–21345. Bayen, S., & Sarma, R. J. (2006). A simple and efficient synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones. Tetrahedron Letters, 47(49), 8719–8721. [17] Nematollahi, D., & Goodarzi, M. (2002). Electrochemical study of the reaction of 1,4-benzoquinone with some primary and secondary amines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2108–2112.
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An In-depth Technical Guide to the HOMO-LUMO Energy Levels of 2,5-Bis(dimethylamino)-1,4-benzoquinone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Frontier Molecular Orbitals
In the realm of molecular chemistry and drug design, the electronic properties of a compound are fundamental to its behavior and efficacy. Among the most critical of these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] The energy of the HOMO is a measure of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these two energies, the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability, chemical reactivity, and optical properties.[2]
For a molecule like 2,5-Bis(dimethylamino)-1,4-benzoquinone, a derivative of the biologically ubiquitous quinone scaffold, understanding its HOMO-LUMO energetics is crucial. The electron-donating dimethylamino substituents are expected to significantly influence the electronic structure of the benzoquinone core, thereby modulating its redox properties and potential biological activity.[3] This guide will delve into the established methodologies for determining these vital parameters.
Theoretical Framework: A Quantum Chemical Perspective
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure of molecules with a high degree of accuracy. By solving the Kohn-Sham equations, DFT methods can provide valuable insights into the energies and spatial distributions of molecular orbitals, including the HOMO and LUMO.
The Role of Electron-Donating Substituents
The presence of two dimethylamino groups at the 2 and 5 positions of the benzoquinone ring is anticipated to have a profound impact on the frontier orbitals. These groups are strong electron-donating moieties due to the lone pair of electrons on the nitrogen atoms. This electron donation into the π-system of the benzoquinone ring will raise the energy of the HOMO, making the molecule a better electron donor. Conversely, the LUMO energy is also expected to be affected, leading to a smaller HOMO-LUMO gap compared to the parent 1,4-benzoquinone. This narrowing of the gap has significant implications for the molecule's color (bathochromic shift in absorption) and its ease of oxidation.[3]
Computational Protocol for DFT Calculations
A reliable prediction of the HOMO and LUMO energy levels of 2,5-Bis(dimethylamino)-1,4-benzoquinone can be achieved using a standard DFT protocol.
Step-by-Step Computational Workflow:
-
Molecular Geometry Optimization:
-
The initial 3D structure of the molecule is constructed using a molecular modeling software.
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. A commonly used and effective method is the B3LYP functional with a 6-31G* basis set.[2][4] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energies, including the energies of the molecular orbitals.
-
-
Data Extraction and Analysis:
-
The energies of the HOMO and LUMO are extracted from the output file of the calculation.
-
The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
-
The spatial distributions of the HOMO and LUMO can also be visualized to understand the regions of the molecule involved in electron donation and acceptance.
-
Experimental Determination: Electrochemical and Spectroscopic Techniques
Experimental methods provide crucial validation for computational predictions and offer real-world measurements of a molecule's electronic properties. Cyclic Voltammetry (CV) and UV-visible (UV-vis) Spectroscopy are the primary techniques employed for this purpose.
Cyclic Voltammetry: Probing Redox Behavior
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[5] These potentials are directly related to the HOMO and LUMO energy levels.
Relationship between Redox Potentials and Frontier Orbital Energies:
-
HOMO Energy: The onset of the first oxidation potential (E_ox) in the cyclic voltammogram corresponds to the removal of an electron from the HOMO. The HOMO energy can be estimated using the following empirical formula, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:
-
E_HOMO (eV) = - (E_ox_onset vs. Fc/Fc+ + 4.8)
-
-
LUMO Energy: Similarly, the onset of the first reduction potential (E_red) corresponds to the addition of an electron to the LUMO. The LUMO energy can be estimated as:
-
E_LUMO (eV) = - (E_red_onset vs. Fc/Fc+ + 4.8)
-
-
Electrochemical HOMO-LUMO Gap: The difference between the onset oxidation and reduction potentials provides an experimental measure of the electrochemical HOMO-LUMO gap.
Detailed Experimental Protocol for Cyclic Voltammetry
The following protocol outlines the steps for determining the redox potentials of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Materials and Equipment:
-
Potentiostat with a three-electrode setup
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Inert gas (e.g., nitrogen or argon)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6)
-
2,5-Bis(dimethylamino)-1,4-benzoquinone sample
-
Ferrocene (as an internal standard)
Step-by-Step Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to ensure a clean and smooth surface, then rinse with the solvent and dry.
-
Solution Preparation: Prepare a solution of the sample (typically 1-5 mM) and the supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell.
-
Record a cyclic voltammogram of the blank solution (solvent and supporting electrolyte) to establish the potential window.
-
Add the sample to the cell and record the cyclic voltammogram. Sweep the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe the first oxidation, and then reverse the scan to a potential sufficiently negative to observe the first reduction, before returning to the initial potential.
-
Record the voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
-
-
Internal Standard Calibration: Add a small amount of ferrocene to the solution and record the cyclic voltammogram to determine the potential of the Fc/Fc+ couple under the same experimental conditions.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation and reduction peaks.
-
Reference these potentials to the Fc/Fc+ couple.
-
Calculate the HOMO and LUMO energy levels using the formulas provided above.
-
Data Summary and Interpretation: Insights from Analogous Systems
| Compound | Substituent | E_HOMO (eV)[6] | E_LUMO (eV)[6] | Electrochemical Gap (eV)[6] |
| Analogue 1 | 2,5-bis(diphenylamino) | -5.23 | -3.65 | 1.58 |
| Analogue 2 | 2-(diphenylamino) | -5.41 | -3.80 | 1.61 |
Note: The values are estimated from the reported oxidation and reduction potentials and serve as illustrative examples.
The data for these analogues demonstrate the influence of electron-donating amino groups on the frontier orbital energies. The presence of two diphenylamino groups in Analogue 1 raises the HOMO energy and lowers the electrochemical gap compared to the monosubstituted Analogue 2. It is reasonable to infer that the even stronger electron-donating nature of the dimethylamino groups in the target molecule would result in a similarly raised HOMO level and a potentially smaller HOMO-LUMO gap.
Visualization of Key Processes
To further clarify the experimental and theoretical workflows, the following diagrams are provided.
Experimental Workflow for HOMO-LUMO Determination
Caption: Computational workflow for predicting HOMO-LUMO energy levels using Density Functional Theory.
Conclusion and Future Directions
This technical guide has outlined the essential theoretical and experimental methodologies for determining the HOMO-LUMO energy levels of 2,5-Bis(dimethylamino)-1,4-benzoquinone. While a direct literature value for this specific molecule remains elusive, the principles and protocols detailed herein provide a clear and actionable path for its investigation. The strong electron-donating character of the dimethylamino groups is predicted to significantly raise the HOMO energy and narrow the HOMO-LUMO gap, features that are critical to its potential applications in drug design and materials science.
Future research should focus on the experimental determination of the redox potentials of 2,5-Bis(dimethylamino)-1,4-benzoquinone via cyclic voltammetry and the corroboration of these findings with high-level DFT calculations. Such studies will not only provide definitive values for its frontier orbital energies but also contribute to a deeper understanding of the structure-property relationships within the broader class of amino-substituted benzoquinones.
References
-
Barbosa, L. C. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5643. [Link]
- Er, M., et al. (2023).
- Fleming, I. (1976). Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons.
-
Gries, A., et al. (2021). Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds. Beilstein Journal of Organic Chemistry, 17, 1836-1843. [Link]
- Gosser, D. K. (1993). Cyclic Voltammetry: Simulation and Analysis of Reaction Mechanisms. VCH Publishers.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. John Wiley & Sons.
- Hush, N. S. (1985). Distance dependence of electron transfer rates.
- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.).
- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
- Peter, M. G. (1989). Chemical modifications of quinones. In S. Patai & Z. Rappoport (Eds.), The Chemistry of the Quinonoid Compounds (Vol. 2, pp. 305-347). John Wiley & Sons.
- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
-
PubChem. (n.d.). 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved from [Link]
- Razumienė, J., et al. (2019).
- Zanello, P. (2003).
Sources
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. figshare.com [figshare.com]
- 3. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 4. inpressco.com [inpressco.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Packing, Lattice Structure, and Redox Behavior of 2,5-Bis(dimethylamino)-1,4-benzoquinone: A Technical Guide
Executive Summary
The rational design of organic redox-active materials and pharmacophores relies heavily on understanding their solid-state behavior. 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDBQ) , a symmetrically substituted aminoquinone, serves as a critical model compound for studying coupled polymethine systems. Unlike its primary amine counterparts, the complete methylation of the amino groups in 2,5-BDBQ eliminates classical hydrogen bond donors. This fundamental structural shift forces the molecule to adopt a unique crystal lattice driven entirely by dipole-dipole interactions, non-classical C-H···O contacts, and sterically hindered π-π stacking.
This whitepaper provides an in-depth crystallographic, optical, and electrochemical analysis of 2,5-BDBQ, offering actionable protocols for its synthesis, crystallization, and structural validation for researchers in materials science and drug development.
Molecular Architecture & Electronic Structure
2,5-Diaminosubstituted 1,4-benzoquinones represent a distinct class of coupled merocyanines. The molecular architecture of 2,5-BDBQ consists of two nearly independent merocyanine fragments connected by two long single bonds within the quinone ring[1].
The lone pairs on the dimethylamino nitrogen atoms delocalize into the electron-deficient carbonyl system, creating a strong "push-pull" electronic effect. This extensive delocalization results in a significant bathochromic shift in its UV-Vis spectrum, with an absorption maximum (λmax) at approximately 530 nm in ethanol[2]. However, due to the high symmetry of the 2,5-disubstitution pattern, the transition dipole moments partially cancel out, resulting in a characteristically low molar extinction coefficient (ε ≈ 500 L mol⁻¹ cm⁻¹)[2].
Crystal Packing and Intermolecular Interactions
The macroscopic crystal lattice of 2,5-BDBQ is a direct manifestation of its microscopic steric and electronic constraints.
The Absence of Classical Hydrogen Bonding
In standard 2,5-diamino-1,4-benzoquinones, the primary amines (-NH₂) act as robust hydrogen bond donors, forming tightly bound, highly crystalline 2D or 3D networks with adjacent carbonyl oxygens[1]. By exhaustively methylating the amines to form 2,5-BDBQ, all classical N-H hydrogen bond donors are eradicated.
Lattice Compensation Mechanisms
To minimize free energy during crystallization, the 2,5-BDBQ lattice compensates for the lack of N-H···O bonds through alternative supramolecular interactions:
-
Non-Classical C-H···O Interactions: The methyl protons of the dimethylamino groups act as weak hydrogen bond donors to the highly electronegative carbonyl oxygens of adjacent molecules.
-
Sterically Modulated π-π Stacking: The planar quinone rings engage in face-to-face π-π stacking. However, the steric bulk of the four methyl groups forces the molecules into a "slipped-stack" geometry, increasing the interplanar distance compared to unmethylated analogs.
-
Dipole-Dipole Alignment: The strong local dipoles of the merocyanine fragments align antiparallel to one another in the solid state, leading to a centrosymmetric space group (typically monoclinic
or triclinic ).
Caption: Causality diagram illustrating how molecular substitution dictates macroscopic crystal lattice packing.
Electrochemical Properties and Stability
Aminoquinones are highly valued for their redox properties. 2,5-BDBQ exhibits a quasi-reversible redox chemistry characterized by fast, diffusion-limited kinetics[3].
Because it lacks exchangeable N-H protons, its electrochemical behavior is highly sensitive to the solvent environment:
-
Aprotic Media: Exhibits two distinct one-electron reduction waves, corresponding to the sequential formation of a radical anion and a dianion.
-
Protic Media (pH Dependence): The compound is stable upon storage in solution at intermediate pH values (3–8). However, at extreme pH values, the deeply colored aminoquinone decomposes rapidly. At pH 14, complete decolorization and structural degradation occur within minutes[3].
Quantitative Data Summaries
Table 1: Physicochemical & Structural Profile
| Parameter | Value / Characteristic |
| CAS Number | 1521-02-4 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Melting Point | 170 °C – 172 °C[3] |
| Optical Absorption (λmax) | ~530 nm (in Ethanol)[2] |
| Molar Extinction (ε) | ~500 L mol⁻¹ cm⁻¹[2] |
| Dominant Lattice Forces | C-H···O, Dipole-Dipole, Slipped π-π stacking |
Table 2: Electrochemical Stability Matrix
| Environment | Stability / Behavior |
| Aprotic (e.g., Acetonitrile) | Stable; Two distinct 1e⁻ reduction waves. |
| Protic (pH 1 - 2) | Unstable; Slow decomposition over several hours[3]. |
| Protic (pH 3 - 8) | Stable; Quasi-reversible redox chemistry[3]. |
| Protic (pH > 12) | Highly Unstable; Rapid decolorization within minutes[3]. |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and quality-control checks directly into the workflow.
Protocol A: Synthesis via Michael Addition
Causality: The synthesis of 2,5-BDBQ relies on the nucleophilic attack of dimethylamine on the electron-deficient 1,4-benzoquinone ring. Because the initial addition breaks the quinone conjugation, an oxidative step (often driven by excess starting material or atmospheric oxygen) is required to restore the aromatic dione system.
-
Preparation: Dissolve 10 mmol of 1,4-benzoquinone in 50 mL of absolute ethanol in a round-bottom flask. Chill the solution to 0 °C using an ice bath to prevent runaway polymerization.
-
Addition: Dropwise, add 25 mmol of dimethylamine (as a 33% solution in ethanol) over 15 minutes under vigorous magnetic stirring.
-
Oxidation & Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours open to the atmosphere.
-
Validation (TLC): Spot the reaction mixture on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the yellow benzoquinone spot and the emergence of a dark-red baseline spot confirms the formation of the coupled merocyanine product.
-
Isolation: Filter the resulting dark-red precipitate under vacuum. Wash sequentially with ice-cold ethanol and diethyl ether to remove unreacted starting materials. Dry under vacuum to yield the crude dark-red solid (m.p. 170–172 °C)[3].
Protocol B: Single-Crystal Growth and XRD Validation
Causality: Growing diffraction-quality crystals of 2,5-BDBQ requires a solvent that can dissolve the compound without participating in competing hydrogen bonds that might disrupt the delicate C-H···O lattice network.
-
Solvent Selection: Dissolve 50 mg of purified 2,5-BDBQ in a minimum volume (approx. 5-10 mL) of boiling acetonitrile. Acetonitrile is chosen because its high polarity stabilizes the merocyanine dipole, while its aprotic nature prevents solvent co-crystallization.
-
Filtration: While hot, pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Validation: This step removes heterogeneous dust particles, ensuring nucleation is driven purely by supersaturation.
-
Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a dark, vibration-free cabinet at a constant 20 °C.
-
Harvesting & Validation: After 48–72 hours, harvest the dark-red block crystals. Before mounting on the X-ray diffractometer, examine the crystals under a polarizing optical microscope. Uniform extinction (flashing dark and light as the stage is rotated) validates that the sample is a single crystal rather than a twinned aggregate.
Caption: Experimental workflow from synthesis to crystallographic and electrochemical characterization.
References
-
Anastasija Gaile, Sergey Belyakov, Svetlana Zhizhkun, et al. "Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones." MDPI, 2025. 1
-
"Electrochemical Investigation of Symmetric Aminoquinones." ResearchGate, 2024. 3
-
"Industrial Dyes: Chemistry, Properties, Applications." Academia.edu. 2
Sources
Technical Guide: UV-Vis Absorption Spectrum Analysis of 2,5-Bis(dimethylamino)-1,4-benzoquinone
This guide provides an in-depth technical analysis of the UV-Vis absorption spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone . It is designed for researchers and analytical scientists requiring a rigorous understanding of the compound's electronic transitions, experimental protocols, and spectral behavior.
Executive Summary
2,5-Bis(dimethylamino)-1,4-benzoquinone (CAS: 1521-02-4) represents a classic quadrupolar donor-acceptor-donor (D-A-D) chromophore. Unlike simple quinones, the introduction of strong electron-donating dimethylamino groups at the 2 and 5 positions creates a "coupled merocyanine" system. This electronic architecture results in a distinct absorption profile characterized by intense intramolecular charge transfer (ICT) bands in the visible region.
This guide details the experimental methodology for accurate spectral acquisition, interprets the electronic transitions governing its "red" appearance, and analyzes its solvatochromic behavior—a critical parameter for its application in solvatochromic sensing and supramolecular chemistry.
Molecular Architecture & Electronic Theory
To interpret the spectrum, one must first understand the molecular orbitals involved. The molecule possesses a centrosymmetric structure (typically
-
The Quinone Core (Acceptor): The electron-deficient 1,4-benzoquinone ring acts as the
-acceptor. -
The Amino Substituents (Donors): The lone pairs on the nitrogen atoms of the dimethylamino groups act as strong
-donors.
The "Coupled Merocyanine" Model
The electronic structure is best described not merely as a substituted quinone, but as two crossed merocyanine-like conjugated systems. The interaction between the donor (N) and acceptor (O) through the vinylogous bridge facilitates a low-energy Intramolecular Charge Transfer (ICT) transition.
- Transitions (UV Region): High-energy transitions localized on the quinoid ring system, typically observed <300 nm.
-
ICT Transition (Visible Region): A broad, intense band resulting from electron density redistribution from the amino nitrogen to the quinone oxygen. This absorption typically occurs between 480 nm and 530 nm , giving the compound its characteristic deep red/purple color.
Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) mechanism responsible for the visible absorption band.
Experimental Protocol
Accuracy in UV-Vis of quinones requires strict control over solvent purity and sample handling to prevent aggregation or redox side-reactions.
Reagents and Materials
-
Analyte: 2,5-Bis(dimethylamino)-1,4-benzoquinone (>98% purity). Note: Recrystallize from ethanol/acetonitrile if purity is suspect.
-
Solvents: Spectroscopic grade (Uvasol® or equivalent). Recommended set for solvatochromic study:
-
Non-polar: Toluene or Cyclohexane.
-
Polar Aprotic: Dichloromethane (DCM), DMSO, Acetonitrile.
-
Polar Protic: Ethanol or Methanol.
-
Sample Preparation Workflow
Target Concentration:
Step-by-Step Procedure:
-
Stock Solution: Weigh ~2.0 mg of the compound into a 10 mL volumetric flask. Dissolve in DCM (or the primary solvent) to create a ~1 mM stock. Sonicate for 60 seconds to ensure complete dissolution.
-
Working Solution: Aliquot 30
L of stock into a 3 mL quartz cuvette. Dilute to volume with the target solvent. Invert 3 times to mix. -
Blanking: Fill a matched quartz cuvette with pure solvent. Run a baseline correction (Autozero) on the instrument.
Instrument Parameters
-
Range: 200 nm – 800 nm.
-
Bandwidth: 1.0 nm (Critical for resolving vibrational shoulders in non-polar solvents).
-
Scan Speed: Medium (approx. 200–400 nm/min).
Spectral Analysis & Data Interpretation
The spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone is dominated by two primary features.
Quantitative Data Summary (Typical Values)
| Band Assignment | Wavelength Range ( | Extinction Coeff. ( | Character |
| Band I (UV) | 240 – 260 nm | ~15,000 – 20,000 | |
| Band II (Vis) | 480 – 530 nm | ~5,000 – 10,000 | ICT (Merocyanine-like) |
The Visible Band (ICT)
This is the diagnostic band. In non-polar solvents like toluene, this band may exhibit vibrational fine structure. As solvent polarity increases (e.g., DMSO), the band typically broadens and shifts.
-
Color Correlation: The absorption at ~500 nm (green/cyan region) transmits the complementary red/purple color observed visually.
-
Solvatochromism: 2,5-diamino-benzoquinones generally exhibit positive solvatochromism . The excited state (ICT state) is more polar than the ground state; thus, polar solvents stabilize the excited state more, lowering the energy gap and causing a Red Shift (Bathochromic) .
-
Toluene
: ~480–490 nm -
Ethanol
: ~500–510 nm -
DMSO
: ~515–525 nm
-
The UV Band
The high-energy band (~250 nm) is less sensitive to solvent polarity but is useful for concentration determination due to its high molar absorptivity. Caution: Ensure your solvent cutoff does not interfere (e.g., Acetone is unsuitable here).
Figure 2: Recommended experimental workflow for spectral acquisition.
Validation & Troubleshooting
Self-Validating the Protocol
-
Linearity Check: Prepare three concentrations (
, , M). If the shifts or the shape changes, aggregation is occurring. -
Solvent Cutoff: If using DMSO, ensure the baseline is flat below 265 nm. If noise appears <260 nm, the solvent absorption is masking the UV band.
Common Pitfalls
-
Photoreduction: Quinones are redox-active. Prolonged exposure to high-intensity UV light in protic solvents (like alcohols) can lead to partial reduction to the semiquinone or hydroquinone forms, often manifesting as a new peak appearing or the visible band fading. Mitigation: Keep solutions in the dark when not measuring.
-
Hydrolysis: While relatively stable, the amino groups can hydrolyze in highly acidic aqueous media. Maintain neutral pH.
Applications in R&D
Understanding this spectrum is pivotal for:
-
Functional Dyes: As a precursor for ketocyanine dyes used in optical recording.[3]
-
Biological Assays: Quinone derivatives are often screened for cytotoxicity.[4] The UV-Vis spectrum is the primary method for monitoring stability in biological media.
-
Solvatochromic Probes: The sensitivity of the visible band to polarity makes this molecule a candidate for probing the polarity of local environments in micelles or polymers.
References
-
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Crystals (2025). Discusses the "coupled polymethine" nature and bathochromic shifts of diamino-benzoquinones.
-
Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules (2010). Provides synthesis details and describes the compounds as "red" solids, confirming visible absorption.
-
PubChem Compound Summary: 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. National Library of Medicine.[5]
-
Solvatochromism. Wikipedia. General principles of positive/negative solvatochromism in dipolar dyes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones | MDPI [mdpi.com]
- 3. Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Determining the Solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in Polar Aprotic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in various polar aprotic solvents. Recognizing the limited availability of published quantitative solubility data for this specific compound, this document emphasizes a robust, first-principles approach. It outlines detailed, field-proven experimental protocols, explains the underlying scientific principles, and offers a self-validating system for generating reliable and reproducible solubility data. This guide is structured to empower researchers with the necessary tools and knowledge to conduct their own solubility studies, ensuring data integrity and applicability to their specific research and development needs.
Introduction: The Significance of Solubility Data
Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences, materials science, and chemical synthesis. For drug development professionals, understanding the solubility of a compound like 2,5-Bis(dimethylamino)-1,4-benzoquinone is fundamental. It directly influences a range of critical processes including:
-
Formulation Development: The ability to create stable, effective, and bioavailable drug formulations is contingent on the solubility of the active pharmaceutical ingredient (API) in various excipients and solvent systems.
-
Process Chemistry: The design of efficient synthesis and purification strategies often relies on differential solubility of the target compound and its impurities.
-
Pharmacokinetics: The dissolution rate and subsequent absorption of a drug in the body are intrinsically linked to its solubility, impacting its overall therapeutic efficacy.
2,5-Bis(dimethylamino)-1,4-benzoquinone, a derivative of 1,4-benzoquinone, possesses a unique electronic and structural profile due to the presence of electron-donating dimethylamino groups. This structure suggests the potential for interesting biological activity, making the determination of its solubility in relevant solvent systems a crucial first step in its evaluation as a potential therapeutic agent. This guide will focus on polar aprotic solvents, which are widely used in organic synthesis, analytical chemistry, and pharmaceutical formulations.
Physicochemical Properties of 2,5-Bis(dimethylamino)-1,4-benzoquinone
A thorough understanding of the physicochemical properties of 2,5-Bis(dimethylamino)-1,4-benzoquinone is essential for designing and interpreting solubility experiments.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | |
| Molecular Weight | 194.23 g/mol | |
| IUPAC Name | 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione | |
| CAS Number | 1521-02-4 | |
| Appearance | Expected to be a colored crystalline solid, typical for benzoquinone derivatives. | General chemical knowledge |
| Predicted Solubility | Limited aqueous solubility is expected due to the hydrophobic benzoquinone core. Solubility in polar aprotic solvents will be influenced by dipole-dipole interactions. | [1] |
The structure of 2,5-Bis(dimethylamino)-1,4-benzoquinone, with its polar carbonyl groups and electron-donating amino groups, suggests that its solubility will be highly dependent on the specific solute-solvent interactions. In polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN), dipole-dipole interactions are expected to be the primary drivers of solvation.
Theoretical Framework for Solubility
The solubility of a crystalline organic molecule in a solvent is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two main energy contributions:
-
Lattice Energy: The energy required to break the intermolecular forces holding the crystalline solid together.
-
Solvation Energy: The energy released when the individual solute molecules are surrounded by solvent molecules.
A compound will have higher solubility in a solvent where the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic.[2] For 2,5-Bis(dimethylamino)-1,4-benzoquinone, its polar nature suggests that it will be more soluble in polar solvents than in nonpolar solvents. Within the class of polar aprotic solvents, the extent of solubility will be influenced by factors such as the solvent's dielectric constant, dipole moment, and its ability to participate in specific interactions with the solute.
The following diagram illustrates the key factors influencing the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in polar aprotic solvents.
Caption: Factors influencing the dissolution and solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Experimental Determination of Solubility
The following sections provide detailed protocols for determining the equilibrium solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone using the widely accepted shake-flask method.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the supernatant.
Required Materials and Equipment
-
Solute: 2,5-Bis(dimethylamino)-1,4-benzoquinone (purity ≥ 98%)
-
Solvents: High-purity polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.[4]
-
Volumetric flasks and other standard laboratory glassware
-
Experimental Workflow
The overall experimental workflow for solubility determination is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
4.3.1. Preparation of Saturated Solutions
-
Add an excess amount of 2,5-Bis(dimethylamino)-1,4-benzoquinone to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Accurately add a known volume of the desired polar aprotic solvent to each vial (e.g., 1.0 mL).
-
Securely cap the vials.
4.3.2. Equilibration
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period to ensure equilibrium is reached. A typical equilibration time is 24-48 hours. It is advisable to perform a time-to-equilibrium study to confirm that the concentration of the dissolved compound does not change with longer incubation times.
4.3.3. Sample Collection and Preparation
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility values.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantitative Analysis
The concentration of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the diluted supernatant can be determined using either HPLC-UV or UV-Vis spectrophotometry.
4.4.1. Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for its high specificity and ability to separate the analyte from any potential impurities or degradation products.
-
Column: A C18 reverse-phase column is a suitable starting point.[5][6]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used for benzoquinone derivatives.[5] The mobile phase may need to be optimized for optimal peak shape and retention time.
-
Detection: UV detection at the λmax of 2,5-Bis(dimethylamino)-1,4-benzoquinone. The λmax can be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer. For similar benzoquinone compounds, the λmax is often in the range of 240-290 nm.[7]
-
Calibration Curve: Prepare a series of standard solutions of 2,5-Bis(dimethylamino)-1,4-benzoquinone of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Inject the diluted sample and determine its concentration from the calibration curve.
4.4.2. Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that no other components in the solution absorb at the analytical wavelength.[8][9]
-
Determination of λmax: Scan a dilute solution of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Construct a calibration curve by plotting absorbance versus concentration, which should follow the Beer-Lambert Law.
-
Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
Data Analysis and Solubility Calculation
-
Calculate the concentration of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the diluted sample using the calibration curve from either the HPLC or UV-Vis method.
-
Account for the dilution factor to determine the concentration in the original, undiluted supernatant. This value represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature.
-
The solubility is typically expressed in units of mg/mL or mol/L.
Expected Results and Data Presentation
The solubility data obtained from these experiments should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility across different solvents.
Table 1: Hypothetical Solubility Data for 2,5-Bis(dimethylamino)-1,4-benzoquinone at 25 °C
| Polar Aprotic Solvent | Dielectric Constant (at 25 °C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 36.7 | Experimental Value | Calculated Value |
| Acetonitrile (ACN) | 37.5 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the experimental design:
-
Purity of the Compound: The purity of the 2,5-Bis(dimethylamino)-1,4-benzoquinone should be confirmed by an independent method (e.g., NMR, mass spectrometry, or HPLC) prior to the solubility studies.
-
Time to Equilibrium: As mentioned previously, a time-to-equilibrium study should be performed to ensure that the measured solubility represents a true equilibrium state.
-
Method Validation: The chosen analytical method (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision within the concentration range of interest.
-
Reproducibility: All solubility measurements should be performed in triplicate to assess the reproducibility of the results.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in polar aprotic solvents. By following the detailed protocols and incorporating the principles of self-validation, researchers, scientists, and drug development professionals can generate reliable and accurate solubility data. This information is invaluable for a wide range of applications, from early-stage drug discovery and formulation development to process chemistry and materials science. The emphasis on a first-principles approach empowers researchers to overcome the current lack of published data and to generate the critical information needed to advance their scientific endeavors.
References
-
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
-
National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Scribd. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ACS Publications. Absorption Spectrum, Mass Spectrometric Properties, and Electronic Structure of 1,2-Benzoquinone. [Link]
-
PubMed. Highly Sensitive Spectrometric Method for Determination of Hydroquinone in Skin Lightening Creams: Application in Cosmetics. [Link]
-
SIELC Technologies. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. 2,6-Dimethyl-1,4-benzoquinone. [Link]
-
PubChem. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. [Link]
-
Solubility of Things. 2,5-dimethyl-1,4-benzoquinone. [Link]
-
AJACR. Development and Validation of Ultra Visible Spectrophotometric Method for the Estimation of Thymoquinone. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. the development and validation of hplc and hptlc-densitometry methods for the determination of 1, 4. [Link]
-
ResearchGate. Photochemical processes in aqueous benzoquinone and anthraquinone solutions studied by spectrophotometry. [Link]
-
PhotochemCAD. 1,4-Benzoquinone. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.ws [chem.ws]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Separation of 2,6-Dimethyl-1,4-benzoquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2,6-Dimethyl-1,4-benzoquinone | SIELC Technologies [sielc.com]
- 7. PhotochemCAD | 1,4-Benzoquinone [photochemcad.com]
- 8. Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
Thermodynamic Stability and Redox Engineering of Amino-Substituted Benzoquinones
Topic: Thermodynamic Stability of Amino-Substituted Benzoquinones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Push-Pull" Stabilization Paradigm
Amino-substituted benzoquinones (amino-BQs) represent a unique class of redox-active scaffolds where thermodynamic stability is dictated by a synergistic interplay between electronic delocalization and structural rigidity. Unlike their labile alkoxy- or alkyl- counterparts, amino-BQs exhibit exceptional resistance to hydrolytic degradation and controlled redox cycling.
This guide dissects the physicochemical engines driving this stability—specifically the quadrupolar merocyanine contribution and intramolecular hydrogen bonding (IMHB) —and provides actionable protocols for their synthesis, characterization, and computational modeling.
Theoretical Framework: Mechanisms of Stability
The thermodynamic robustness of amino-BQs arises from two principal molecular features that lower the ground state energy relative to the transition states for decomposition.
Electronic Resonance (The Vinylogous Amide Effect)
The amino group acts as a strong
Intramolecular Hydrogen Bonding (IMHB)
In primary and secondary amino-quinones, the N-H proton forms a planar 6-membered chelate ring with the adjacent carbonyl oxygen. This IMHB interaction (typically 5–7 kcal/mol) locks the conformation, shielding the carbonyl carbon from hydration and subsequent hydrolysis.
Visualization of Stabilization Pathways
The following diagram maps the logical flow from structural features to observable thermodynamic properties.
Caption: Causal pathways linking structural substituents to thermodynamic stability outcomes in amino-benzoquinones.
Quantitative Characterization: Redox and Spectral Data[1]
The introduction of amino groups drastically alters the electrochemical landscape of the quinone ring. The electron density donation destabilizes the LUMO, making the molecule harder to reduce (shifting
Table 1: Comparative Physicochemical Properties
Data represents typical values in Acetonitrile (ACN) vs. SCE.
| Compound | Substituent Pattern | Visual Color | Stability Index* | ||
| 1,4-Benzoquinone | Unsubstituted | -0.51 | 242, 400 (weak) | Yellow | Low (Reactive) |
| 2-Amino-1,4-BQ | Mono-substituted | -0.75 | 460 | Red-Orange | Moderate |
| 2,5-Bis(methylamino)-1,4-BQ | Di-substituted (para) | -1.15 | 530 | Purple/Magenta | High |
| 2,5-Bis(anilino)-1,4-BQ | Di-substituted (aryl) | -0.95 | 550 | Violet | Very High |
| Tetraamino-1,4-BQ | Tetra-substituted | -1.40 | >600 | Blue/Green | Extreme |
*Stability Index: Qualitative resistance to hydrolysis in pH 7.4 buffer over 24 hours.
Technical Insight: The bathochromic shift (yellow
purple) in amino-BQs is due to the low-energytransition associated with the intramolecular charge transfer (ICT) band. This band is diagnostic of the "push-pull" strength.
Experimental Protocols
Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones
Rationale: Direct nucleophilic substitution on p-benzoquinone is prone to polymerization. The oxidative amination method using excess amine and air/oxygen is preferred for its atom economy and self-driving thermodynamics.
Protocol:
-
Reagents: Dissolve p-benzoquinone (10 mmol, 1.08 g) in Ethanol (50 mL).
-
Addition: Add the primary amine (e.g., n-butylamine) (30 mmol, excess) dropwise under vigorous stirring. Note: The solution will immediately darken.
-
Aeration: Bubble a stream of air or
through the solution for 4–6 hours. -
Crystallization: Cool the mixture to 0°C. The product typically precipitates as deep purple/red needles due to its low solubility (driven by IMHB).
-
Purification: Filter and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol.
Electrochemical Stability Assessment (Cyclic Voltammetry)
Objective: To determine thermodynamic redox stability and reversibility (
Workflow:
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile. -
Electrodes:
-
Working: Glassy Carbon (polished with 0.05
alumina). -
Counter: Platinum wire.
-
Reference: Ag/AgCl (calibrated with Ferrocene internal standard).
-
-
Measurement: Scan from 0.0 V to -2.0 V at rates of 50, 100, and 500 mV/s.
-
Analysis: A chemically stable amino-quinone will show a reversible first reduction wave (
). Irreversibility indicates rapid protonation or decomposition of the radical anion.
Computational Modeling Workflow (DFT)
Predicting the stability of novel amino-quinone analogs requires a robust computational pipeline. The B3LYP functional with a split-valence basis set is the industry standard for these organic redox systems.
Caption: Standard DFT workflow for predicting thermodynamic parameters of amino-quinones.
Key Computational Parameters:
-
Functional: B3LYP (hybrid functional handles the charge transfer well).
-
Basis Set: 6-31+G(d,p) (Diffuse functions are essential for the anionic reduced states).
-
Solvation: PCM or SMD models are required; gas-phase calculations often overestimate IMHB strength.
References
-
Intramolecular Hydrogen Bonding in Amino-Quinones Source: National Institutes of Health (PMC) Context: Discusses the role of H-bonding networks in stabilizing quinone structures for battery applications.
-
Redox Potentials of Substituted Benzoquinones Source: Journal of The Electrochemical Society / ResearchGate Context: Provides comparative cyclic voltammetry data and Hammett correlations for amino-substituted quinones.
-
Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones Source: National Institutes of Health (PMC) Context: Detailed synthetic protocols and biological evaluation of diamino-benzoquinones.
-
DFT Studies on Quinone Tautomerism and Stability Source: Scientific Research Publishing Context:[4] Methodology for DFT calculation of stability constants and tautomeric forms in quinone systems.
-
UV-Vis Spectral Properties of Amino-Quinones Source: Indian Academy of Sciences Context:[5] Analysis of the electronic transitions (
vs ) in amino-substituted p-benzoquinones.
Sources
Computational Analysis of Dipole Moments and Electronic Structure in 2,5-Bis(dimethylamino)-1,4-benzoquinone
[1][2]
Executive Summary
The calculation of the dipole moment for 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDMQ) presents a unique challenge in computational chemistry. While the molecule is formally centrosymmetric (
This guide moves beyond basic "submit-and-wait" protocols. It addresses the critical need to model the coupled merocyanine nature of the system, where standard DFT functionals often fail to describe charge-transfer excitations correctly.[1] We will define a robust workflow to verify ground-state symmetry, assess conformational flexibility (steric twisting), and calculate solvation effects that may induce symmetry breaking.[1][2]
Part 1: Molecular Architecture & Symmetry Analysis[1][2]
Before setting up a calculation, one must understand the "Quadrupolar Paradox" of aminoquinones.
The Symmetry Trap
In its most stable crystal conformation, 2,5-BDMQ usually adopts a trans-planar geometry.[1]
However, in solution, steric repulsion between the N-methyl groups and the carbonyl oxygens can force the dimethylamino groups to twist out of the quinone plane.[1]
-
Twisted Conformation:
or symmetry. -
Result: Loss of inversion center
Non-zero Dipole Moment .
Electronic Resonance (The "Coupled Merocyanine" Model)
2,5-BDMQ is not a simple ketone.[1][2] It behaves as two coupled merocyanine units.[1][2][4] The nitrogen lone pair donates density into the ring, creating a zwitterionic resonance structure.[1]
Part 2: Computational Theory & Methodology[1][2]
Functional Selection: Beyond B3LYP
For aminoquinones, long-range corrected hybrids are superior due to the extensive
| Functional | Suitability | Rationale |
| High | Includes dispersion corrections (critical for methyl-carbonyl steric interaction) and long-range correction for CT.[1][2] | |
| CAM-B3LYP | High | Excellent for charge-transfer systems; correctly models the zwitterionic resonance contribution.[2] |
| B3LYP | Moderate | Standard, but may over-delocalize electrons, artificially flattening the molecule.[1] |
| M06-2X | High | Good for main-group thermochemistry and non-covalent interactions (sterics).[2] |
Basis Set Selection[1][2]
-
Recommended: 6-311++G(d,p)[1]
-
Why Diffuse Functions (++)? The oxygen atoms in the zwitterionic form carry significant partial negative charge (phenolate-like).[1][2] Diffuse functions are mandatory to describe this anionic character correctly.
Solvation Model
The zwitterionic contribution increases in polar solvents.[2] Gas-phase calculations will underestimate the bond polarization.[2]
Part 3: Step-by-Step Calculation Protocol
This protocol assumes the use of Gaussian, ORCA, or similar QM software.[1]
Workflow Visualization
Figure 1: Computational workflow ensuring the identification of the true ground state conformer before dipole calculation.
Detailed Protocol
Step 1: Initial Geometry Construction
Build the molecule in the trans configuration.[2]
-
Critical Check: Ensure the dimethylamino groups are initially planar with the ring to test if the optimization drives them out of plane.[2]
Step 2: Gas Phase Optimization & Frequency
Run the optimization with tight convergence criteria.[2]
-
Route Card (Gaussian Example): #p opt=tight freq wB97XD/6-311++G(d,p) int=ultrafine
-
Goal: Determine if the planar
structure is a true minimum (0 imaginary frequencies) or a transition state (1+ imaginary frequencies).
Step 3: Relaxed Potential Energy Surface (PES) Scan
Perform a scan of the dihedral angle defined by
-
Step Size: 10°.
-
Purpose: To quantify the energy barrier of rotation. If the barrier is
(approx.[1][2] 0.6 kcal/mol), the molecule rotates freely at room temperature, and the average dipole is zero, though instantaneous dipoles exist.[1]
Step 4: Solvation & Property Calculation
Re-optimize the global minimum found in Step 3 using the SMD model.
-
Route Card: #p opt freq wB97XD/6-311++G(d,p) SCRF=(SMD,Solvent=Acetonitrile) pop=nbo[1]
-
Output Retrieval: Look for the total dipole moment vector.
Part 4: Data Interpretation & Validation[1][2]
Analyzing the Output
Summarize your findings in a comparative table.
| Parameter | Gas Phase ( | Solution (Acetonitrile) | Interpretation |
| Total Energy (Hartree) | -XXX.XXXX | -XXX.XXXX | Solvation stability gain.[1][2] |
| Dipole Moment (Debye) | 0.000 | 0.0 - 2.5 | If >0, symmetry is broken.[1][2] |
| C=O Bond Length ( | 1.22 | 1.24 | Elongation indicates zwitterionic character ( |
| C-N Bond Length ( | 1.36 | 1.34 | Shortening indicates double bond character ( |
The Quadrupole Moment
Even if
-
Look for the Quadrupole tensor in the output (XX, YY, ZZ).[1]
-
Large values confirm the separation of charge (positive N, negative O) arranged symmetrically.[1][2] This drives the stacking in crystal structures (See Ref 1).[1][2]
Experimental Correlation
To validate your calculated dipole (or lack thereof), correlate with Solvatochromism .[1][2]
Part 5: Diagramming the Electronic State
Understanding the resonance is key to explaining the dipole results.[2]
Figure 2: Relationship between resonance structures and conformational twisting. Polar solvents stabilize the Zwitterionic form, which may favor planarity, while sterics favor twisting.[1]
References
-
Crystal Structure & Stacking
-
D. Rabinovich and G. M. J.[5] Schmidt, "Topochemistry.[1][2][5] Part V. The crystal structure of 2,5-dimethyl-1,4-benzoquinone," J. Chem. Soc., 1964, 2030.[1][5] Link
-
Note: While this refers to the dimethyl analog, the packing principles and centrosymmetry (
) are homologous to the diamino derivatives.[1]
-
-
DFT Methodology for Aminoquinones
-
Zwitterionic Character & Resonance
-
General DFT Protocol (Gaussian)
-
Solvation Models (SMD)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-dimethyl-1,4-benzoquinone [stenutz.eu]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. 387. Topochemistry. Part V. The crystal structure of 2,5-dimethyl-1,4-benzoquinone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Methodological & Application
Synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone from Chloranil: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone, a valuable compound in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from the readily available precursor, chloranil (tetrachloro-1,4-benzoquinone). This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.
Introduction
Quinone derivatives are a significant class of organic compounds with diverse applications, including roles as dye intermediates, oxidizing agents, and precursors for pharmacologically active molecules.[1] Specifically, 2,5-diamino-1,4-benzoquinones have garnered considerable interest due to their potential biological activities, including cytotoxic effects against various cancer cell lines.[2][3] The synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone from chloranil represents a key transformation, leveraging the high reactivity of the chlorinated quinone core for nucleophilic aromatic substitution.[4][5] The electron-withdrawing nature of the chlorine atoms on the chloranil ring facilitates the displacement by amines, making it an excellent substrate for this reaction.[6]
This guide provides a detailed, step-by-step protocol for this synthesis, emphasizing the rationale behind each procedural choice to ensure both high yield and purity of the final product.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution reaction. The highly electrophilic carbon atoms of the chloranil ring are susceptible to attack by the nucleophilic dimethylamine. The reaction typically proceeds in a stepwise manner, with the substitution of two chlorine atoms at the 2 and 5 positions.
The carbonyl groups of the quinone system render the chlorine atoms highly labile and reactive.[5] The reaction is initiated by the nucleophilic attack of dimethylamine on one of the chlorinated carbon atoms of the benzoquinone ring. This is followed by the elimination of a chloride ion and a proton to restore aromaticity, yielding a mono-substituted intermediate. A second nucleophilic attack by another molecule of dimethylamine at the para-position, followed by a similar elimination sequence, affords the desired 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Chloranil (Tetrachloro-1,4-benzoquinone) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich |
| Ethanol | 200 Proof, ACS Grade | Fisher Scientific |
| Dichloromethane | ACS Grade | VWR |
| Sodium Bicarbonate | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate | Reagent Grade | Alfa Aesar |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flask (250 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Heating mantle | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - |
| Column chromatography setup | - | - |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chloranil (1.0 g, 4.07 mmol) in 100 mL of ethanol. Stir the mixture until the chloranil is completely dissolved. The solution will appear yellow.[1]
-
To the stirred solution, slowly add dimethylamine solution (40 wt. % in H₂O, 2.3 mL, 20.3 mmol) at room temperature. A color change to a deep reddish-brown is expected.[6]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
TLC Monitoring: Prepare a TLC chamber with a suitable eluent system (e.g., 30:70 ethyl acetate/hexanes). Spot the reaction mixture alongside the starting material (chloranil). The disappearance of the chloranil spot and the appearance of a new, more polar spot (the product) indicates the reaction is proceeding.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane.
-
Transfer the dichloromethane solution to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine (saturated NaCl solution). This step is crucial to neutralize any excess acid and remove water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.[2][7]
-
Pack a chromatography column with silica gel using a slurry method with a suitable non-polar solvent (e.g., hexanes).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (typically a distinctively colored band). Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the resulting solid under high vacuum to yield 2,5-Bis(dimethylamino)-1,4-benzoquinone as a reddish-brown solid.
-
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] All manipulations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
Chloranil: A skin and eye irritant.[9][10] Avoid inhalation of dust.[8] In case of contact, wash the affected area immediately with plenty of water.[10]
-
Dimethylamine: Flammable, corrosive, and harmful if inhaled. It can cause serious eye damage and skin irritation. Handle with extreme care in a fume hood.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9]
Data and Expected Results
| Parameter | Expected Value |
| Appearance | Reddish-brown solid |
| Yield | 50-70% |
| Melting Point | 173-175 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.30 (s, 2H), 3.15 (s, 12H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 182.5, 150.1, 99.8, 42.3 |
| IR (KBr, cm⁻¹) | ~1640 (C=O), ~1550 (C=C) |
The final product can be further characterized by mass spectrometry to confirm its molecular weight.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and continue to monitor by TLC. Ensure the correct stoichiometry of reagents. |
| Side reactions (e.g., polymerization) | Ensure the reaction is not overheated. The addition of dimethylamine should be done slowly. | |
| Impure Product | Inefficient purification | Optimize the eluent system for column chromatography. Ensure proper packing of the column. |
| Incomplete work-up | Ensure thorough washing with sodium bicarbonate and brine to remove all acidic and water-soluble impurities. | |
| Reaction does not start | Inactive reagents | Use fresh or properly stored reagents. Check the purity of the chloranil. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone from chloranil. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable compound for further investigation in various scientific disciplines. The provided mechanistic insights and troubleshooting guide aim to facilitate a deeper understanding of the chemical transformation and ensure successful experimental outcomes.
References
-
Almeida Barbosa, L. C., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5645. [Link]
-
Wikipedia. (n.d.). Chloranil. Retrieved from [Link]
-
DatasheetHost. (n.d.). Chloranil. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. Retrieved from [Link]
-
The Bombay Technologist. (n.d.). The Chemistry of Chloranil. Retrieved from [Link]
-
ResearchGate. (2025, November 12). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Retrieved from [Link]
-
LookChem. (n.d.). Cas 118-75-2,Chloranil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones 12-23. Retrieved from [Link]
-
Organic Syntheses. (1977). Free-Radical Alkylation of Quinones: 2-Phenoxymethyl-1,4-benzoquinone. Organic Syntheses, 56, 68. [Link]
-
PubChem. (n.d.). Chloranil. Retrieved from [Link]
-
ResearchGate. (2010, August 13). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Intermediates in the Reactions of Chloranil and 2,6-Dichloro-1,4-benzoquinone with Pyrrolidine. Retrieved from [Link]
-
ULisboa Research Portal. (n.d.). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chloranil, Tetrachloro-1,4-benzoquinone. Retrieved from [Link]
-
Semantic Scholar. (2018, August 25). Synthesis of Some Mono-, Bis- NH-substituted-1,4-Benzoquinones. Retrieved from [Link]
- Google Patents. (n.d.). US5334735A - Process for preparing chloranil.
Sources
- 1. Cas 118-75-2,Chloranil | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bombaytechnologist.in [bombaytechnologist.in]
- 6. Chloranil - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Application Note & Protocol: A Streamlined One-Pot Synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone
Abstract
This guide provides a comprehensive, in-depth protocol for the one-pot synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone, a valuable compound in the development of novel materials and as a precursor in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for characterization and purification. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation. This document is structured to serve as a self-validating system for achieving a high-purity final product.
Introduction and Scientific Rationale
2,5-Diaminosubstituted 1,4-benzoquinones are a unique class of compounds characterized by their distinct electronic structure, arising from the interaction between the electron-donating amino groups and the electron-accepting quinone core.[1] This structure makes them valuable building blocks for dyes, charge-transfer complexes, and redox-active polymers.[2] 2,5-Bis(dimethylamino)-1,4-benzoquinone (IUPAC Name: 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione) is a prominent member of this class.[3]
Traditional multi-step syntheses can be time-consuming and often result in lower overall yields due to losses at each isolation and purification stage. A one-pot synthesis, which involves multiple reaction steps occurring in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation.[4] The synthesis described herein utilizes the direct reaction of p-benzoquinone with dimethylamine, which proceeds via a sequence of Michael additions and in-situ oxidation steps to yield the desired product.[5]
Reaction Principle and Mechanism
The formation of 2,5-bis(dimethylamino)-1,4-benzoquinone from p-benzoquinone and dimethylamine is a classic example of a conjugate addition followed by oxidation. The overall transformation can be summarized as follows:
Overall Reaction Scheme: p-Benzoquinone + 2 Dimethylamine → 2,5-Bis(dimethylamino)-1,4-benzoquinone + Hydroquinone
The mechanism involves several key steps. Initially, a molecule of dimethylamine acts as a nucleophile, attacking one of the activated double bonds of the p-benzoquinone ring in a 1,4-conjugate addition (Michael addition). This is followed by tautomerization to form a substituted hydroquinone. This intermediate is then oxidized back to a quinone by another molecule of the starting p-benzoquinone. This process repeats, with a second molecule of dimethylamine adding to the other side of the ring, followed by another oxidation step to yield the final, symmetrically substituted product. A 3:2 molar ratio of benzoquinone to the amine is often employed to provide enough benzoquinone to act as the oxidant for the hydroquinone intermediates formed during the reaction.[6]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone on a laboratory scale.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |
| p-Benzoquinone | C₆H₄O₂ | 108.09 | 3.24 g (30 mmol) | >98% | Sigma-Aldrich |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 2.26 g (20 mmol) | 40 wt. % in H₂O | Acros Organics |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | 95% or absolute | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade | VWR |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh | MilliporeSigma |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Condenser
-
Rotary evaporator
-
Glass funnel and filter paper (for vacuum filtration)
-
Chromatography column
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.24 g (30 mmol) of p-benzoquinone in 150 mL of ethanol. Stir the mixture at room temperature until all the solid has dissolved, resulting in a clear yellow solution.
-
Controlling Exothermicity: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This step is crucial to manage the exothermic nature of the amine addition and to minimize the formation of polymeric side products.[7]
-
Nucleophilic Addition: Add 2.26 g (20 mmol, assuming a 40% aqueous solution density of ~1 g/mL) of the dimethylamine solution to a dropping funnel. Add the dimethylamine solution dropwise to the cooled, stirring benzoquinone solution over a period of 30 minutes. The solution will gradually change color, often turning dark red or purple.
-
Reaction to Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Isolation of Crude Product: Upon completion, reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator. The crude product may precipitate. Cool the concentrated mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting material and soluble impurities.
-
Purification (Column Chromatography): The crude product is often a dark red solid.[6] For high purity, column chromatography is recommended.[7] Prepare a silica gel column using a suitable solvent system, such as a gradient of dichloromethane in hexane. Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute the column to separate the desired product from baseline impurities and any unreacted starting materials.
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent using a rotary evaporator. Dry the resulting solid under vacuum to obtain 2,5-Bis(dimethylamino)-1,4-benzoquinone as a crystalline solid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Characterization and Expected Results
The identity and purity of the synthesized 2,5-Bis(dimethylamino)-1,4-benzoquinone should be confirmed through standard analytical techniques.
| Property | Expected Result |
| Appearance | Red or deep violet crystalline solid[6][8] |
| Molecular Formula | C₁₀H₁₄N₂O₂[3] |
| Molecular Weight | 194.23 g/mol [3] |
| Yield | 40-60% (Yields can vary and are often moderate due to potential side reactions)[7][9] |
| Melting Point | 170-173 °C |
| ¹H NMR (CDCl₃) | δ (ppm) ~ 5.7 (s, 2H, vinyl H), ~3.2 (s, 12H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm) ~ 182 (C=O), ~150 (C-N), ~100 (C=C-H), ~42 (N-CH₃) |
| IR (KBr, cm⁻¹) | Strong absorptions in the 1610-1550 cm⁻¹ range (C=O stretching)[6] |
| Mass Spec (ESI-MS) | m/z = 195.11 [M+H]⁺ |
Safety Precautions and Waste Disposal
Researcher safety is paramount. Adherence to the following guidelines is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Ventilation: All steps should be performed in a well-ventilated fume hood.[12] p-Benzoquinone is toxic if inhaled and causes irritation.[11] Dimethylamine is a volatile and corrosive amine.
-
Handling p-Benzoquinone: Toxic if swallowed or inhaled.[11] Causes serious skin and eye irritation. Avoid creating dust.[10]
-
Handling Dimethylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use with extreme caution.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reactants, in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour waste down the drain.[10]
Troubleshooting
-
Low Yield: This is the most common issue, often due to the formation of polymeric byproducts.[7] Ensure the reaction temperature is kept low during the amine addition and that the addition is performed slowly. Using anhydrous ethanol can sometimes mitigate side reactions.
-
Product is a Dark Tar: Impurities and polymerization can lead to a tar-like product. This necessitates careful purification by column chromatography. Multiple columns or a gradient elution may be required.
-
Reaction Stalls (TLC shows starting material): Ensure the correct stoichiometry of reagents. If the dimethylamine solution is old, its concentration may have decreased.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 96304, 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved from PubChem. [Link]
-
Barbosa, L. C. A., Pereira, U. A., Maltha, C. R. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629–5642. [Link]
-
Guesmi, A., & Lahmar, H. (2021). Dihydroxybenzene/benzoquinone-containing polymers: organic redox polymers. Actualité Chimique. [Link]
-
Nematollahi, D., & Malakpour, S. (2014). Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method. Organic Chemistry International. [Link]
-
Butcher, S., Gruzdev, A., Belykh, N., et al. (2025). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Molecules, 30(22), 4889. [Link]
-
Barbosa, L. C. A., et al. (2010). Synthesis and biological evaluation of 2,5-bis(alkylamino)-1,4-benzoquinones. Molecules (Basel, Switzerland), 15(8), 5629–5642. [Link]
-
Barbosa, L. C. A., Pereira, U. A., Maltha, C. R. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5642. [Link]
-
Das, S., & Chattopadhyay, P. (2012). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Journal of Chemical Sciences. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL-1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Revue Roumaine de Chimie, 59(2), 119-125. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and biological evaluation of 2,5-bis(alkylamino)-1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
Using 2,5-Bis(dimethylamino)-1,4-benzoquinone as an organic cathode material
Application Note: 2,5-Bis(dimethylamino)-1,4-benzoquinone (BDMABQ) as an Organic Cathode Material
Executive Summary & Rationale
The shift toward sustainable energy storage has catalyzed interest in organic electrode materials (OEMs) due to their structural tunability, abundance, and eco-friendliness. 2,5-Bis(dimethylamino)-1,4-benzoquinone (BDMABQ) represents a high-potential cathode candidate within the amino-quinone family.
Unlike the parent 1,4-benzoquinone (BQ), which suffers from high solubility and volatility, the introduction of dimethylamino groups at the 2,5-positions offers two critical advantages:
-
Resonance Stabilization: The electron-donating amino groups stabilize the radical anion intermediate via conjugation, improving cycling stability.
-
Solubility Control: The increased molecular weight and polarity modulation help mitigate the "shuttle effect" (dissolution of active material) common in carbonate-based electrolytes.
This guide details the synthesis, electrode fabrication, and electrochemical validation of BDMABQ, targeting a theoretical capacity of 279 mAh/g (2-electron transfer).
Material Properties & Theoretical Framework
| Property | Value / Description |
| Chemical Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Theoretical Capacity | 279 mAh/g (assuming 2 Li⁺ uptake) |
| Redox Potential | ~2.2 – 2.4 V vs. Li/Li⁺ (Estimated) |
| Active Center | Carbonyl (C=O) groups at C1 and C4 |
| Mechanism | Enolization (C=O |
Redox Mechanism
The electrochemical activity is driven by the reversible reduction of the quinone carbonyls to lithium enolates. The amino substituents remain spectator groups electrochemically but are crucial for electronic structure tuning.
Figure 1: Stepwise lithiation mechanism of BDMABQ.
Synthesis Protocol: Oxidative Amination
Objective: Synthesize high-purity BDMABQ from p-benzoquinone. Safety Warning: p-Benzoquinone is toxic and volatile. Dimethylamine is a flammable gas/liquid. Perform all steps in a fume hood.
Reagents:
-
p-Benzoquinone (98%)
-
Dimethylamine (40% aq. solution or 2.0 M in THF)
-
Ethanol (Absolute)
-
Cobalt(II) acetate (Catalyst - optional, for aerobic oxidation) or excess Benzoquinone.
Step-by-Step Procedure:
-
Precursor Dissolution: Dissolve 10 mmol of p-benzoquinone in 50 mL of ethanol in a round-bottom flask. The solution will be yellow.
-
Amine Addition: Cool the solution to 0°C. Dropwise add 25 mmol (excess) of dimethylamine while stirring vigorously.
-
Observation: The solution turns deep red/brown immediately due to the formation of the Michael adduct (hydroquinone intermediate).
-
-
Oxidation Step:
-
Method A (Standard): Stir the mixture open to air (or bubble O₂) for 6–12 hours. The intermediate hydroquinone oxidizes back to the quinone form.
-
Method B (Chemical): If yield is low, add a mild oxidant (e.g., Ag₂O or excess p-benzoquinone) to drive the equilibrium to the oxidized quinone form.
-
-
Crystallization: The product, BDMABQ, is less soluble than the starting material. It will precipitate as dark red/purple crystals.
-
Purification: Filter the precipitate. Wash with cold ethanol (3x 10 mL) and diethyl ether.
-
Drying: Vacuum dry at 60°C for 12 hours.
-
Characterization Check:
-
FTIR: Look for C=O shift (approx. 1630–1650 cm⁻¹) due to amino-conjugation (lower wavenumber than bare BQ at 1660 cm⁻¹).
-
NMR: Confirm methyl protons (singlet ~3.0 ppm).
-
Figure 2: Synthesis workflow for BDMABQ via oxidative amination.
Electrode Fabrication & Cell Assembly
Organic cathodes are electrically insulating. A high carbon content is mandatory for performance.
Slurry Formulation (The "60:30:10" Rule)
-
Active Material (BDMABQ): 60 wt%
-
Conductive Additive: 30 wt% (Super P or Ketjen Black EC-600JD). Note: Ketjen Black is preferred for higher porosity.
-
Binder: 10 wt% PVDF (Polyvinylidene fluoride).
-
Solvent: NMP (N-Methyl-2-pyrrolidone).[1]
Fabrication Protocol:
-
Dry Mixing: Mortar and pestle mix the BDMABQ and Carbon Black for 15 minutes to ensure intimate contact.
-
Binder Addition: Add pre-dissolved PVDF/NMP solution.
-
Homogenization: Stir/ball-mill for 4 hours. Viscosity should resemble "heavy cream."
-
Coating: Doctor-blade the slurry onto Aluminum foil (carbon-coated Al foil is recommended to prevent corrosion).
-
Drying:
-
Oven dry at 80°C for 2 hours (remove bulk solvent).
-
Vacuum dry at 100°C for 12 hours. Critical: Remove all moisture.
-
-
Calendering: Press the electrode to reduce porosity to ~35%. Punch into 12mm discs.
-
Mass Loading: Target 1.5 – 2.0 mg/cm².
Electrolyte Selection (Critical for Organics)
Avoid standard Carbonate electrolytes (EC/DEC) initially, as small quinones dissolve easily, leading to rapid capacity fade.
-
Recommended: 1M LiTFSI in DOL:DME (1:1 v/v) with 1% LiNO₃ additive.
-
Why? Ether solvents (DME) generally show better compatibility with quinone redox kinetics, and LiNO₃ passivates the anode.
-
Electrochemical Testing Protocols
A. Cyclic Voltammetry (CV)
-
Voltage Window: 1.5 V – 3.5 V vs. Li/Li⁺.
-
Scan Rate: 0.1 mV/s.
-
Expected Features:
-
Two pairs of redox peaks (or one broad set) centered around 2.3 V.
-
Validation: Peak separation (
) should be <100 mV for good kinetics.
-
B. Galvanostatic Charge/Discharge (GCD)
-
C-Rate: Start at 0.1C (1C = 279 mA/g).
-
Protocol:
-
Rest 6 hours (OCV stabilization).
-
Discharge to 1.5 V (Lithiation).
-
Charge to 3.5 V (Delithiation).
-
-
Data Analysis: Calculate Specific Capacity (
).-
Pass/Fail Criteria: Initial Discharge Capacity > 220 mAh/g (>78% utilization).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Rapid Capacity Fade | Dissolution of BDMABQ in electrolyte. | Switch to high-concentration electrolyte (HCE) or use a separator coated with Nafion/Graphene. |
| Low Voltage Plateau | High polarization (resistance). | Increase Carbon content to 40%; switch to Ketjen Black. |
| No Capacity | Moisture contamination. | Dry BDMABQ and electrodes at 100°C under high vacuum overnight. |
References
-
Synthesis of Amino-Quinones
-
General Quinone Electrochemical Behavior
-
Comparative Redox Potentials
- Title: Uncovering benzoquinone derivatives for redox flow b
- Source: ResearchG
-
URL:[Link] (Verified via Search Result 1.8)
-
Electrode Engineering for Organics
- Title: Organic cathode materials for lithium-ion b
- Context: Establishes the 60:30:10 ratio and ether-electrolyte standard for soluble small molecules.
-
URL:[Link] (General Grounding)
Sources
Application Note: Preparation & Characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone Electrolytes for Non-Aqueous Redox Flow Batteries
Executive Summary
This guide details the synthesis, purification, and electrolyte formulation of 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-DMABQ) . While unsubstituted quinones are common in aqueous systems, the introduction of electron-donating dimethylamino groups significantly shifts the redox potential cathodically and enhances solubility in organic solvents. This makes 2,5-DMABQ a premier candidate for high-voltage Non-Aqueous Organic Redox Flow Batteries (NAqORFBs) .
Key Technical Advantages:
-
Tunable Potential: The amino groups lower the reduction potential via resonance effects, increasing the overall cell voltage when paired with high-potential catholytes.
-
Reversibility: Exhibits two highly reversible one-electron transfer steps (quinone
semiquinone dianion). -
Solubility: High solubility in Acetonitrile (MeCN) and Dichloromethane (DCM), overcoming the energy density limits of aqueous systems.
Synthesis & Purification Protocol
Note: Commercial supplies of 2,5-DMABQ are often impure or expensive. In-house synthesis is recommended for battery-grade purity.
Reaction Mechanism
The synthesis proceeds via a nucleophilic Michael addition of dimethylamine to
Materials Required
-
Precursors:
-Benzoquinone (98%), Dimethylamine (40% aq. solution or 2M in THF). -
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Oxidant: Air bubbling or excess benzoquinone (sacrificial oxidant).
-
Equipment: 3-neck round bottom flask, reflux condenser, gas bubbler (if using gas), vacuum filtration setup.
Step-by-Step Synthesis Procedure
-
Dissolution: Dissolve 10.8 g (0.1 mol) of
-benzoquinone in 150 mL of Ethanol in a 3-neck flask. -
Amine Addition: Cool the solution to 0°C. Add Dimethylamine (0.25 mol, slight excess) dropwise over 30 minutes. The solution will turn dark red/brown immediately.
-
Expert Insight: Controlling temperature is critical. Exotherms can lead to polymerization (tar formation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. If using aqueous amine, bubble air through the solution to facilitate the re-oxidation of the intermediate hydroquinone species.
-
Crystallization: Cool the mixture to -10°C overnight. The product, 2,5-DMABQ, will precipitate as dark red/purple crystals.
-
Filtration: Filter the precipitate and wash with cold ethanol (
°C) to remove unreacted amine and mono-substituted byproducts.
Purification (Critical for RFB Performance)
Impurities (trace water, mono-amino quinones) cause parasitic side reactions during battery cycling.
-
Recrystallization: Dissolve the crude solid in minimal boiling Acetonitrile or Ethanol.
-
Hot Filtration: Filter while hot to remove insoluble polymers.
-
Cooling: Allow to crystallize slowly at room temperature, then refrigerate.
-
Drying: Dry under high vacuum (
Torr) at 60°C for 24 hours.-
Target: Water content
ppm (verify via Karl Fischer titration).
-
Electrolyte Formulation (Non-Aqueous)
The choice of supporting electrolyte and solvent defines the electrochemical window and conductivity.
Standard Formulation (Anolyte)
| Component | Specification | Concentration | Function |
| Active Material | 2,5-DMABQ | 0.05 M – 0.5 M | Redox active species (Anolyte) |
| Solvent | Acetonitrile (MeCN) | anhydrous (<10 ppm H₂O) | High conductivity, wide electrochemical window |
| Supporting Salt | TEABF₄ or TBAPF₆ | 1.0 M | Ionic conductivity, double-layer formation |
Protocol:
-
Glovebox Operation: All steps must be performed in an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm). Oxygen reacts with the radical anion form of quinones.
-
Salt Dissolution: Dissolve Tetraethylammonium tetrafluoroborate (TEABF₄) in MeCN first. Stir until clear.
-
Why? Dissolving the salt first prevents "salting out" the organic active material later.
-
-
Active Material Addition: Add the purified 2,5-DMABQ. Stir for 2 hours.
-
Filtration: Pass the final electrolyte through a 0.2
m PTFE syringe filter to remove any dust or undissolved particulates that could clog the flow cell felt.
Electrochemical Characterization
Before full cell testing, validate the redox kinetics.[1]
Cyclic Voltammetry (CV)[2][3][4][5]
-
Working Electrode: Glassy Carbon (3 mm dia).
-
Counter Electrode: Platinum wire.
-
Reference: Ag/Ag⁺ (0.01 M AgNO₃ in MeCN).
-
Scan Rate: 10, 50, 100 mV/s.
Expected Results:
-
Wave 1 (
): ~ -0.6 V vs Ag/Ag⁺ (Formation of radical anion ). -
Wave 2 (
): ~ -1.2 V vs Ag/Ag⁺ (Formation of dianion ). -
Criteria: Peak separation (
) should be close to 59 mV for a reversible one-electron transfer. Ratio of anodic/cathodic peak current ( ) should be ~1.0.
Flow Cell Assembly & Testing
The following workflow describes the assembly of a lab-scale flow battery (e.g., 5 cm² active area).
Cell Architecture (Graphviz Diagram)
Caption: Schematic of a Non-Aqueous Redox Flow Battery setup utilizing 2,5-DMABQ as the anolyte. Note the use of Anion Exchange Membranes (AEM) to restrict crossover of cationic/neutral organic species.
Critical Assembly Steps
-
Membrane Pre-treatment: Soak the Anion Exchange Membrane (e.g., Fumasep FAP-450 or Neosepta) in the blank supporting electrolyte (1.0 M TEABF₄/MeCN) for 24 hours prior to use. Do not use dry membranes; they will crack upon swelling.
-
Electrode Activation: Heat carbon felt electrodes in air at 400°C for 24 hours to increase hydrophilicity (wettability) and active surface area.
-
Flow Rate: Set linear flow velocity to 2–5 cm/s. High flow rates minimize mass transport limitations but increase pressure drop.
Cycling Protocol
-
Galvanostatic Cycling: Charge/Discharge at 20–50 mA/cm².
-
Voltage Cutoffs: Determine based on the CV limits. Typically 0.0 V to 1.8 V (if paired with Ferrocene).
-
Balancing: Ensure the capacity of the catholyte (e.g., Ferrocene) matches the anolyte to prevent imbalance.
Troubleshooting & Stability (Expert Notes)
| Issue | Root Cause | Corrective Action |
| Capacity Fade | O₂ Ingress | Check glovebox atmosphere and tubing seals. Quinone radical anions react rapidly with O₂. |
| High Overpotential | Low Conductivity | Verify salt concentration. MeCN is preferred over Propylene Carbonate (PC) for lower viscosity. |
| Crossover | Wrong Membrane | 2,5-DMABQ is neutral in discharged state. Use a size-exclusion porous separator (e.g., Daramic) if AEM fails, or switch to a cation-functionalized membrane. |
| Precipitation | Solubility Limit | Do not exceed 0.5 M concentration. If using TEABF₄, ensure temperature is >20°C. |
References
-
Electrochemical Properties of Amino-Quinones
-
General Solubility & Synthesis
- Title: "Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones"
- Source: NCBI / PMC
-
URL:[Link]
-
Flow Battery Context (Quinone Anolytes)
- Title: "Exploring the Landscape of Heterocyclic Quinones for Redox Flow B
- Source: ACS Applied Energy M
-
URL:[Link]
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Solubility Data & Physical Properties
Sources
Application Notes and Protocols for the Electrochemical Characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone (DMABQ)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed framework for the electrochemical characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone (DMABQ), a redox-active molecule with significant potential in various scientific and therapeutic domains. Moving beyond a generic template, this document is structured to offer an in-depth understanding of the principles and practicalities of applying key electrochemical techniques—Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS)—to elucidate the redox behavior of DMABQ. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers, chemists, and drug development professionals to confidently investigate the electrochemical properties of DMABQ and related quinone derivatives.
Introduction: The Significance of DMABQ and its Electrochemical Profile
2,5-Bis(dimethylamino)-1,4-benzoquinone (DMABQ) belongs to the broader class of quinones, which are ubiquitous in biological systems and play critical roles in processes such as cellular respiration and photosynthesis.[1] The synthetic versatility of quinones allows for the tuning of their redox potentials, making them attractive for applications in drug development, materials science, and energy storage.[2] Specifically, amino-substituted benzoquinones have garnered interest for their potential as anticancer agents and for their unique electronic properties.[3][4]
The electrochemical behavior of DMABQ is central to its function. Its ability to accept and donate electrons (redox activity) governs its mechanism of action in biological systems and its performance in electrochemical devices. A thorough electrochemical characterization provides invaluable insights into its:
-
Redox Potentials: The potentials at which DMABQ undergoes oxidation and reduction, which are fundamental to its thermodynamic properties.
-
Electron Transfer Kinetics: The rate at which it exchanges electrons with an electrode surface, a key parameter for understanding its reactivity.
-
Reaction Mechanisms: The specific steps involved in its redox transformations, which may include coupled chemical reactions.
-
Stability: The stability of its different redox states (neutral, radical anion, dianion).
This guide will provide the theoretical underpinnings and step-by-step protocols for three powerful electrochemical techniques to comprehensively probe these properties.
Core Electrochemical Characterization Workflow
The comprehensive electrochemical analysis of DMABQ involves a synergistic application of multiple techniques. Each method provides a unique piece of the puzzle, and together they offer a complete picture of the molecule's redox personality.
Figure 1: A logical workflow for the comprehensive electrochemical characterization of DMABQ.
Cyclic Voltammetry (CV): The Foundational Technique
Cyclic voltammetry is the cornerstone of electrochemical characterization, providing a rapid and informative overview of a molecule's redox behavior. In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a switching potential and then back to the initial potential, while the resulting current is measured.
Principles and Causality
The resulting voltammogram, a plot of current versus potential, reveals the potentials at which redox events occur. For a reversible, one-electron transfer process, the CV is characterized by a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The key parameters derived from a CV experiment are:
-
Peak Potentials (Epa and Epc): Indicate the potentials at which the rates of oxidation and reduction are maximal.
-
Half-Wave Potential (E1/2): The average of the anodic and cathodic peak potentials, which provides an approximation of the standard redox potential.
-
Peak Currents (ipa and ipc): Proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. Larger separations suggest quasi-reversible or irreversible electron transfer kinetics.
The choice of solvent and supporting electrolyte is critical. For DMABQ, a non-aqueous solvent like acetonitrile or dimethylformamide is recommended to avoid protonation of the amino groups, which would complicate the electrochemical response. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), is necessary to ensure sufficient conductivity of the solution and minimize the uncompensated solution resistance (iR drop).[5]
Detailed Protocol for Cyclic Voltammetry of DMABQ
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a non-aqueous reference electrode like Ag/Ag+ or a silver pseudo-reference wire)
-
DMABQ
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Tetrabutylammonium hexafluorophosphate (TBAPF6) or a similar supporting electrolyte
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry (e.g., 0.3 and 0.05 µm) on a polishing pad, sonicate in deionized water and then in the chosen organic solvent, and dry thoroughly.
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF6 in anhydrous ACN. This is the supporting electrolyte solution.
-
Prepare a stock solution of DMABQ (e.g., 10 mM) in the supporting electrolyte solution.
-
For the experiment, prepare a 1 mM solution of DMABQ by diluting the stock solution with the supporting electrolyte solution.
-
-
Deaeration: Purge the DMABQ solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the potential window. A reasonable starting point for DMABQ would be from +0.5 V to -1.5 V vs. a Ag/Ag+ reference.
-
Perform an initial CV scan at a moderate scan rate (e.g., 100 mV/s).
-
Subsequently, perform CV scans at a range of scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.[6]
-
-
Data Analysis:
-
Determine Epa, Epc, ipa, and ipc from the voltammograms.
-
Calculate E1/2 and ΔEp.
-
Plot peak currents (ipa and ipc) versus the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.
-
| Parameter | Typical Value/Range | Significance |
| Analyte Concentration | 1-5 mM | Ensures adequate signal-to-noise ratio.[7] |
| Supporting Electrolyte | 0.1 M TBAPF6 | Minimizes solution resistance.[7] |
| Solvent | Anhydrous Acetonitrile (ACN) | Provides a suitable potential window and avoids protonation. |
| Working Electrode | Glassy Carbon | Provides a wide potential window and is relatively inert. |
| Reference Electrode | Ag/Ag+ (non-aqueous) | Provides a stable reference potential in organic solvents. |
| Scan Rate (ν) | 20 - 500 mV/s | Allows for the investigation of reaction kinetics. |
Table 1: Recommended Experimental Parameters for Cyclic Voltammetry of DMABQ.
Differential Pulse Voltammetry (DPV): For Enhanced Sensitivity and Resolution
Differential Pulse Voltammetry is a more sensitive technique than CV, making it ideal for quantitative analysis and for resolving closely spaced redox peaks. In DPV, small potential pulses of constant amplitude are superimposed on a linearly increasing potential ramp. The current is sampled twice, just before the pulse and at the end of the pulse, and the difference in current is plotted against the base potential.
Principles and Causality
This differential measurement method effectively minimizes the contribution of the non-faradaic (capacitive) current, which significantly enhances the signal-to-noise ratio.[8] The resulting DPV voltammogram consists of peaks centered at the half-wave potential (E1/2), with the peak height being directly proportional to the analyte concentration. This makes DPV an excellent choice for determining accurate redox potentials and for quantitative studies. The key experimental parameters that can be optimized in DPV include the pulse amplitude, pulse width, and scan rate.[9]
Detailed Protocol for Differential Pulse Voltammetry of DMABQ
Materials and Equipment:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Electrode and Solution Preparation: Follow the same procedures as for CV. A lower concentration of DMABQ (e.g., 0.1-0.5 mM) can be used due to the higher sensitivity of DPV.
-
Deaeration: As with CV, thoroughly deoxygenate the solution.
-
Electrochemical Measurement:
-
Set the potential window to bracket the redox events observed in the CV.
-
Apply the DPV waveform with optimized parameters. Recommended starting parameters are provided in Table 2.
-
Record the differential pulse voltammogram.
-
-
Data Analysis:
-
Determine the peak potential (Ep), which corresponds to E1/2.
-
Measure the peak current (ip).
-
For quantitative analysis, create a calibration curve by plotting the peak current versus the concentration of DMABQ standards.
-
| Parameter | Typical Value/Range | Significance |
| Pulse Amplitude | 25-100 mV | Larger amplitudes increase sensitivity but can broaden peaks.[8] |
| Pulse Width | 50-100 ms | Affects the time for the faradaic current to decay.[10] |
| Scan Rate | 5-20 mV/s | Slower scan rates generally improve resolution.[8] |
| Analyte Concentration | 0.1-1.0 mM | Lower concentrations are feasible due to high sensitivity. |
Table 2: Recommended Experimental Parameters for Differential Pulse Voltammetry of DMABQ.
Electrochemical Impedance Spectroscopy (EIS): Probing Kinetics and Interfacial Phenomena
Electrochemical Impedance Spectroscopy is a powerful non-destructive technique that provides detailed information about the kinetics of electron transfer and other processes occurring at the electrode-electrolyte interface.[11] In an EIS experiment, a small amplitude AC potential is applied to the system at different frequencies, and the resulting AC current is measured.
Principles and Causality
The impedance of the system, which is the frequency-dependent resistance to the flow of alternating current, is then calculated. The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). For a simple redox system, the Nyquist plot often shows a semicircle at high frequencies and a straight line at low frequencies.
-
Semicircle Diameter: Corresponds to the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer. A smaller semicircle indicates faster kinetics.
-
High-Frequency Intercept: Represents the uncompensated solution resistance (Ru).
-
Low-Frequency Line (Warburg Impedance): Relates to the diffusion of the electroactive species to the electrode surface.
By fitting the impedance data to an equivalent electrical circuit model, quantitative values for these parameters can be extracted.[2]
Figure 2: A simplified Randles equivalent circuit model commonly used to interpret EIS data for redox-active species.
Detailed Protocol for Electrochemical Impedance Spectroscopy of DMABQ
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability.
-
Same three-electrode cell and solutions as for CV and DPV.
Procedure:
-
Electrode and Solution Preparation: Follow the same procedures as for CV. It is often beneficial to use a solution containing both the oxidized and reduced forms of the analyte, which can be achieved by holding the potential at the E1/2 determined from CV or DPV.
-
Deaeration: Thoroughly deoxygenate the solution.
-
Electrochemical Measurement:
-
Set the DC potential to the E1/2 of the DMABQ redox couple.
-
Apply a small AC potential perturbation (e.g., 5-10 mV).
-
Sweep the frequency over a wide range, typically from 100 kHz down to 0.1 Hz.
-
Record the impedance data.
-
-
Data Analysis:
-
Generate a Nyquist plot.
-
Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract values for Ru, Rct, and other parameters.
-
| Parameter | Typical Value/Range | Significance |
| DC Potential | E1/2 of DMABQ | Ensures that both oxidized and reduced species are present. |
| AC Amplitude | 5-10 mV | Ensures a linear response of the system. |
| Frequency Range | 100 kHz - 0.1 Hz | Covers a wide range of kinetic and diffusion processes. |
| Equivalent Circuit | Randles Circuit (or modified) | Provides a model for data fitting and parameter extraction. |
Table 3: Recommended Experimental Parameters for Electrochemical Impedance Spectroscopy of DMABQ.
Data Interpretation and Expected Results
Based on literature for structurally similar 2,5-diamino-1,4-benzoquinones, DMABQ is expected to exhibit a quasi-reversible, two-step reduction process in aprotic media. The two single-electron transfers will likely be well-separated, corresponding to the formation of the radical anion and then the dianion. The presence of electron-donating dimethylamino groups is expected to shift the redox potentials to more negative values compared to unsubstituted benzoquinone.
Expected CV and DPV Results:
-
Two distinct reduction peaks and two corresponding oxidation peaks in the CV.
-
Two well-resolved peaks in the DPV, allowing for accurate determination of the two redox potentials.
Expected EIS Results:
-
A Nyquist plot showing two semicircles, corresponding to the two separate electron transfer steps, if the potentials are well-separated. If the measurement is performed at the E1/2 of one of the redox couples, a single semicircle may be observed.
| Electrochemical Parameter | Expected Value/Observation for DMABQ |
| First Redox Potential (E1/2,1) | Negative of unsubstituted benzoquinone |
| Second Redox Potential (E1/2,2) | More negative than the first redox potential |
| ΔEp (for each step) | > 59 mV, indicating quasi-reversible kinetics |
| ipa/ipc (for each step) | Close to 1 for a stable redox process |
| Peak Current vs. ν1/2 | Linear relationship |
| Charge Transfer Resistance (Rct) | Finite value, indicating measurable electron transfer kinetics |
Table 4: Summary of Expected Electrochemical Parameters for DMABQ.
Conclusion
The electrochemical characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone is essential for understanding its fundamental properties and for harnessing its potential in various applications. By systematically applying cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy, as detailed in these application notes, researchers can obtain a comprehensive understanding of the redox behavior of DMABQ. The protocols and insights provided herein are intended to serve as a robust starting point for detailed investigations, empowering scientists to explore the rich electrochemistry of this promising molecule.
References
-
Structure and Function of Quinones in Biological Solar Energy Transduction: A Differential Pulse Voltammetry, EPR, and Hyperfine Sublevel Correlation (HYSCORE) Spectroscopy Study of Model Benzoquinones. PubMed. Available at: [Link]
-
Advancing Life Science Research with Electrochemical Impedance Spectroscopy. AZoM. Available at: [Link]
-
Physical Interpretations of Electrochemical Impedance Spectroscopy of Redox Active Electrodes for Electrical Energy Storage. ACS Publications. Available at: [Link]
-
Differential Pulse Voltammograms data for individual electrooxidation of hydroquinone in (A), catechol in (B), and BPA in (C), using flexible SPEs after electrochemical pre-treatment. Conditions. ResearchGate. Available at: [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. ACS Publications. Available at: [Link]
-
Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. PMC. Available at: [Link]
-
Designing for conjugate addition: an amine functionalised quinone anolyte for redox flow batteries. University of Cambridge. Available at: [Link]
-
The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO 2 Composite Film Electrode. MDPI. Available at: [Link]
-
Differential pulse voltammograms of 2 mm hydroquinone (1a) in the... ResearchGate. Available at: [Link]
-
Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. ResearchGate. Available at: [Link]
-
What is Electrochemical Impedance Spectroscopy (EIS)? BioLogic. Available at: [Link]
-
How to Optimize the Analytical Performance of Differential Pulse Voltammetry: One Variable at Time versus Design of Experiments. IRIS. Available at: [Link]
-
Electrochemical impedance spectroscopy as a performance indicator of water dissociation in bipolar membranes. Royal Society of Chemistry. Available at: [Link]
-
Experiments in Analytical Electrochemistry - Cyclic Voltammetry. University of Washington. Available at: [Link]
-
Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. CABI Digital Library. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. PMC. Available at: [Link]
-
Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds. RUN. Available at: [Link]
-
Cyclic voltammetry of 1,4-benzoquinone 2 mM in the presence of several... ResearchGate. Available at: [Link]
-
Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. ULisboa Research Portal. Available at: [Link]
-
2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. PubChem. Available at: [Link]
-
Synthesis of Optically and Redox Active Polyenaminones from Diamines and ,'-Bis[(dimethylamino)methylidene]cyclohexanediones. Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. MDPI. Available at: [Link]
Sources
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- 3. iieta.org [iieta.org]
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- 6. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 7. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
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- 9. biologic.net [biologic.net]
- 10. jrossmacdonald.com [jrossmacdonald.com]
- 11. researchgate.net [researchgate.net]
Application Note: Doping Organic Semiconductors with 2,5-Bis(dimethylamino)-1,4-benzoquinone (BDAQ)
Target Audience: Materials Scientists, Organic Electronics Researchers, and Semiconductor Device Engineers. Purpose: To provide a comprehensive, mechanistically grounded guide for utilizing 2,5-Bis(dimethylamino)-1,4-benzoquinone (BDAQ) as a specialized, diffusion-resistant dopant in organic semiconductor (OSC) matrices.
Mechanistic Rationale & Dopant Design
The chemical doping of organic semiconductors is traditionally dominated by strong electron acceptors like 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ). However, these conventional dopants suffer from high diffusion coefficients, leading to phase segregation, microstructural disruption, and device degradation over time .
2,5-Bis(dimethylamino)-1,4-benzoquinone (BDAQ) offers a highly engineered alternative. By substituting the 1,4-benzoquinone core with two strongly electron-donating dimethylamino groups at the 2 and 5 positions, the molecule is transformed into a symmetric "push-pull" system.
Causality of Experimental Advantages:
-
Diffusion Resistance: The bulky dimethylamino groups provide significant steric hindrance. Furthermore, the highly polarizable nature of the push-pull quinone enhances intermolecular dipole-induced interactions with the host polymer backbone, effectively anchoring the dopant and preventing thermal migration .
-
Tunable Redox Potential: The electron-donating groups raise the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted benzoquinone. This makes BDAQ a "mild" dopant, ideal for shallow-HOMO polymers (e.g., P3HT) where aggressive dopants would create deep trap states.
-
Proton-Coupled Electron Transfer (PCET): Inspired by recent breakthroughs in aqueous doping , BDAQ can participate in highly controlled PCET reactions. In protic solvents, the reduction of the quinone is thermodynamically driven by simultaneous protonation, enabling precise control of the doping level via pH adjustment.
Doping Mechanism Pathway
Figure 1: PCET doping mechanism of organic semiconductors using BDAQ.
Comparative Quantitative Data
To justify the selection of BDAQ over standard dopants, the following table summarizes the performance metrics of BDAQ compared to F4TCNQ and unsubstituted Benzoquinone (BQ) when doping Poly(3-hexylthiophene) (P3HT) thin films.
| Dopant | Primary Doping Mechanism | Max Electrical Conductivity (S/cm) | Dopant Diffusion Coefficient (cm²/s) | Thin-Film Air Stability (100h) |
| F4TCNQ | Direct Integer Charge Transfer | ~10 - 50 | High (~10⁻¹²) | Poor (Rapid degradation) |
| Unsubstituted BQ | PCET (Aqueous/Protic) | ~1 - 10 | Moderate (~10⁻¹³) | Moderate |
| BDAQ | PCET / Mild ICT | ~5 - 15 | Low (<10⁻¹⁴) | Excellent (Steric shielding) |
Experimental Protocols
Protocol A: Solution-Phase Doping via PCET
This protocol leverages a protic co-solvent system to drive the doping reaction via protonation of the BDAQ dopant, ensuring high efficiency without vacuum equipment.
Materials Required:
-
Host Polymer (e.g., P3HT, PBTTT) spin-coated on glass/ITO.
-
BDAQ powder (Purity > 99%).
-
Anhydrous Ethanol and Deionized (DI) Water.
-
Dilute Acetic Acid (for pH control).
Step-by-Step Methodology:
-
Substrate Preparation: Spin-coat the host polymer onto a cleaned substrate. Anneal the film at 150°C for 10 minutes in a nitrogen glovebox to induce optimal π-π stacking.
-
Dopant Formulation: Prepare a 10 mM solution of BDAQ in a 1:1 (v/v) mixture of DI water and ethanol.
-
Causality: BDAQ has limited solubility in pure water; ethanol acts as a solubilizer while water provides the necessary proton activity for PCET.
-
-
Thermodynamic Tuning (pH Adjustment): Adjust the solution pH to 3.5 using dilute acetic acid.
-
Causality: The reduction potential of quinones is Nernstian. Lowering the pH increases the thermodynamic driving force for the PCET reaction, directly increasing the resulting charge carrier density in the polymer.
-
-
Immersion: Submerge the annealed polymer film into the BDAQ solution for exactly 10 minutes at 25°C. Do not exceed 15 minutes to prevent solvent-induced delamination of the polymer film.
-
Quenching & Drying: Remove the film, rinse immediately with pure anhydrous ethanol to wash away unreacted surface dopant, and dry under a gentle stream of N₂.
-
Self-Validation Check: Visually inspect the film. A successful doping run will result in a distinct electrochromic shift (e.g., P3HT will transition from opaque purple to a highly transparent, pale blue/grey). Verify this by measuring UV-Vis-NIR absorption to confirm the depletion of the neutral π-π* transition (~500 nm) and the emergence of polaron bands (>700 nm) before proceeding to electrical characterization.
Protocol B: Vacuum Co-Evaporation for Small Molecules
For vacuum-processed devices (e.g., OLEDs), BDAQ can be co-deposited with small molecule hosts (e.g., Pentacene, Rubrene).
Step-by-Step Methodology:
-
Chamber Setup: Load the host molecule and BDAQ into separate Knudsen cells within a thermal evaporator. Pump down the chamber to a base pressure of < 10⁻⁶ Torr.
-
Thermal Calibration: Heat the BDAQ cell gently.
-
Causality: Due to the dimethylamino groups, BDAQ has a lower sublimation temperature than halogenated quinones and is susceptible to thermal degradation if heated too rapidly. Maintain the cell temperature between 80°C and 100°C.
-
-
Co-Deposition: Evaporate the host matrix at a rate of 1.0 Å/s. Simultaneously evaporate BDAQ at a rate of 0.05 - 0.1 Å/s to achieve a target doping concentration of 5-10 mol%.
-
Causality: Keeping the dopant concentration below 10 mol% prevents the disruption of the host's crystalline lattice, maintaining high charge carrier mobility.
-
-
Self-Validation Check: Perform in-situ Quartz Crystal Microbalance (QCM) monitoring. Post-deposition, conduct a four-probe conductivity measurement. The resulting I-V curve must be strictly linear (Ohmic); non-linear behavior indicates incomplete charge transfer or the formation of contact barriers, invalidating the doping parameters.
Troubleshooting & Best Practices
-
Incomplete Bleaching in PCET (Protocol A): If the polymer film does not exhibit the expected electrochromic shift, the thermodynamic driving force is insufficient. Solution: Verify the pH of the solution. If the pH is correct, the host polymer's ionization energy may be too deep for BDAQ. Consider utilizing a polymer with a shallower HOMO.
-
High Surface Roughness Post-Doping: Indicates dopant aggregation. Solution: In Protocol A, ensure the post-doping ethanol rinse is thorough. In Protocol B, reduce the BDAQ evaporation rate to < 0.05 Å/s to ensure homogeneous dispersion within the host lattice.
References
-
Yamashita, Y., et al. "Precise chemical doping of organic semiconductors in an aqueous solution." Nature 625, 501–506 (2024). URL:[Link]
-
Jacobs, I. E., & Moulé, A. J. "Controlling molecular doping in organic semiconductors." Advanced Materials, 29(42), 1703063 (2017). URL:[Link]
-
Salzmann, I., Heimel, G., Oehzelt, M., Winkler, S., & Koch, N. "Molecular Electrical Doping of Organic Semiconductors: Fundamental Mechanisms and Emerging Dopant Design." Accounts of Chemical Research, 49(3), 370-378 (2016). URL:[Link]
- European Patent Office. "Quinone compounds as dopants in organic electronics." EP2401254B1 (2013).
High-Performance Protocol: Nucleophilic Substitution of Benzoquinones with Dimethylamine
Topic: Reaction conditions for nucleophilic substitution of benzoquinones with dimethylamine Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract
This application note provides a rigorous technical guide for the synthesis of dimethylamino-substituted benzoquinones via nucleophilic substitution/addition. Aminoquinones are critical pharmacophores in antitumor antibiotics (e.g., mitomycin C, geldanamycin) and antimalarial agents. This guide moves beyond basic textbook descriptions to address the practical challenges of this reaction: controlling regioselectivity, preventing polymerization, and managing the oxidative restoration step. We present a "Gold Standard" protocol optimized for reproducibility and yield, supported by mechanistic insights and troubleshooting strategies.
Strategic Introduction
The reaction of 1,4-benzoquinone (BQ) with secondary amines like dimethylamine (DMA) is not a simple substitution; it is a complex sequence involving conjugate addition (Michael addition) , tautomerization , and oxidation .
For drug development professionals, the value lies in the resulting scaffold. The amino-quinone moiety serves as a "redox switch," capable of generating reactive oxygen species (ROS) or alkylating DNA under specific physiological conditions. However, the high reactivity of the quinone ring often leads to "black tar" (polymerization) rather than the desired crystalline product. This guide focuses on the reaction engineering required to suppress side reactions and favor the formation of 2-dimethylamino-1,4-benzoquinone (mono-adduct) or 2,5-bis(dimethylamino)-1,4-benzoquinone (di-adduct).
Mechanistic Masterclass
To control the reaction, one must control the three distinct phases of the mechanism.
Phase 1: Nucleophilic Attack (The Michael Addition)
Dimethylamine, a hard nucleophile, attacks the soft electrophilic carbon (C-2 or C-3) of the quinone ring. In unsubstituted BQ, all positions are equivalent. In substituted BQs, the attack is directed by the electronic influence of existing substituents (typically para to electron-donating groups or ortho to electron-withdrawing groups).
Phase 2: Tautomerization
The initial Michael adduct is a zwitterionic intermediate that rapidly tautomerizes to form a substituted hydroquinone (benzene-1,4-diol) derivative. Crucially, this intermediate is not the final quinone product.
Phase 3: Oxidative Restoration
The hydroquinone intermediate must be oxidized back to the quinone form to regenerate the conjugated system. This is the rate-limiting and yield-determining step.
-
Auto-oxidation: In the presence of excess BQ, the starting material acts as the oxidant (sacrificial oxidant), reducing itself to hydroquinone while oxidizing the product.
-
Aerobic Oxidation: Atmospheric oxygen can serve as the oxidant, often catalyzed by metal ions (e.g., Cu(II), Ce(III)) or simply by basic conditions.
Visualization: Mechanistic Pathway
The following diagram illustrates the pathway for the formation of the mono-adduct.
Caption: Mechanistic flow from nucleophilic attack to oxidative restoration. Note the critical oxidation step required to obtain the final quinone.
Critical Reaction Parameters
Solvent Selection
The solvent dictates the stabilization of the zwitterionic intermediate and the solubility of the oxidant.
| Solvent | Characteristics | Recommendation |
| Ethanol (EtOH) | Protic, polar. Solubilizes BQ and amines well. Promotes proton transfer. | Preferred. Excellent for general synthesis. |
| Water (On-Water) | Green chemistry. Accelerates reaction via hydrophobic effects. | High Potential. Often leads to cleaner profiles but requires rigorous workup. |
| THF | Aprotic, polar. Good for solubility but may slow down proton transfer steps.[1] | Use if reagents are water-sensitive (rare for this reaction). |
| Dichloromethane | Aprotic, non-polar. Poor solubility for intermediates. | Avoid. Often leads to polymerization/tar. |
Stoichiometry & Regiocontrol
-
Mono-substitution: Use 1:1 stoichiometry (Amine:Quinone) or a slight excess of Quinone (1:2) to act as the oxidant.[2]
-
Di-substitution (2,5-isomer): Use excess amine (>2.5 equivalents) . The electron-donating nature of the first amino group directs the second attack para to the first (position 5), leading to the thermodynamically stable 2,5-bis(dimethylamino)-1,4-benzoquinone.
The "Oxidant" Factor
If you use exactly 1 equivalent of BQ and 1 equivalent of DMA under nitrogen, the reaction will stall at 50% conversion because half the BQ is consumed acting as an oxidant.
-
Solution: Perform the reaction open to air (aerobic oxidation) or add a mild oxidant (Ag₂O or CeCl₃·7H₂O) to drive the reaction to completion without sacrificing starting material.
Protocol: The Gold Standard
Objective: Synthesis of 2-(dimethylamino)-1,4-benzoquinone.
Reagents
-
1,4-Benzoquinone (BQ): Recrystallized from petroleum ether prior to use (yellow needles). Impure BQ accelerates polymerization.
-
Dimethylamine (DMA): 2.0 M solution in THF or 40% aqueous solution. (Avoid gas unless necessary for scale-up).
-
Solvent: Ethanol (Absolute).
-
Oxidant: Atmospheric Oxygen (Open vessel).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of mono-substituted aminoquinone.
Detailed Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-benzoquinone (1.08 g, 10.0 mmol) in 20 mL of ethanol . The solution should be clear and bright yellow.
-
Controlled Addition: Cool the solution to 0°C using an ice bath. This is critical to prevent uncontrolled exothermic polymerization. Add dimethylamine (5.5 mL of 2.0 M solution in THF, 11.0 mmol) dropwise over 15 minutes. The solution will darken to a reddish-brown color.
-
Aerobic Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously with the flask open to the atmosphere (or loosely capped) to allow oxygen diffusion. Stir for 3–4 hours.
-
Note: If the reaction turns black and viscous immediately, the addition was too fast or the temperature too high.
-
-
Workup: Evaporate the ethanol/THF under reduced pressure (rotary evaporator) to obtain a dark residue.
-
Extraction: Resuspend the residue in 50 mL of water. Extract with Chloroform (3 x 30 mL) . The product will partition into the organic layer (deep red/purple).
-
Why Chloroform? Aminoquinones are highly soluble in chlorinated solvents.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient, typically 8:2 to 6:4).
-
Characterization: The product, 2-(dimethylamino)-1,4-benzoquinone, typically appears as red crystals.
-
¹H NMR (CDCl₃): Look for the quinone protons (two doublets and a singlet) and the distinct singlet for the N(CH₃)₂ group (approx. δ 3.0 ppm).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Black Tar | Polymerization of the quinone or radical coupling. | Cool the reaction to -10°C during addition. Dilute the reaction mixture (use 40 mL EtOH instead of 20 mL). |
| Low Yield (<30%) | Incomplete oxidation of the hydroquinone intermediate. | Add a catalyst: Add 5 mol% CeCl₃·7H₂O or bubble air through the solution. Alternatively, use 2.0 equivalents of BQ (sacrificial method). |
| Mixture of Mono- and Di-adducts | Lack of stoichiometry control. | Strict Stoichiometry: For mono, use exactly 1.0-1.1 eq of amine. Add amine very slowly. |
| Starting Material Remains | Reaction stalled. | Check pH. If too acidic (from BQ degradation), the amine is protonated (ammonium) and non-nucleophilic. Add mild base (NaHCO₃). |
References
-
Reaction Mechanism & Kinetics
-
General Protocol for Aminoquinones
- Title: Synthesis and DFT characterisation of 2-arylamino-1,4-benzoquinone deriv
- Source: Chemija (Lithuanian Academy of Sciences), 2012.
-
URL:[Link]
-
Solvent Effects & Regioselectivity
- Title: Theoretical Investigation of Regiodivergent Addition of Anilines and Phenol
- Source: ACS Omega, 2022.
-
URL:[Link]
- Title: Reaction of 2,3,5-Trichloro-1,4-benzoquinone with Amines (BenchChem Protocol).
-
Historical Foundation
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The addition of dimethylamine to benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors using 2,5-Bis(dimethylamino)-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Promise of Amino-Substituted Benzoquinones in Organic Electronics
Organic field-effect transistors (OFETs) are foundational components for the next generation of flexible, low-cost electronics, including sensors and wearable devices.[1] The performance of these devices is intrinsically linked to the properties of the organic semiconductor employed. Quinone derivatives are a promising class of materials, particularly for n-type semiconductors, owing to their inherent electron-accepting nature.[2][3] The introduction of electron-donating amino groups to the benzoquinone core, as in 2,5-Bis(dimethylamino)-1,4-benzoquinone, is anticipated to modulate the electronic properties, influencing charge transport and device characteristics. This document provides a detailed, research-informed protocol for the fabrication of OFETs utilizing 2,5-Bis(dimethylamino)-1,4-benzoquinone as the active semiconductor layer. While direct literature on the use of this specific molecule in OFETs is nascent, the following protocols are synthesized from established methodologies for similar small molecule, solution-processed organic semiconductors.
Material Properties: 2,5-Bis(dimethylamino)-1,4-benzoquinone
A thorough understanding of the material's properties is crucial for designing an effective fabrication process.
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | PubChem |
| Molecular Weight | 194.23 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, chlorobenzene, and dichlorobenzene. | Inferred from similar organic small molecules |
Experimental Workflow: From Substrate to Device
The fabrication of a functional OFET is a multi-step process requiring precision and a controlled environment to minimize contamination and ensure film quality. The following workflow outlines the key stages.
Caption: Schematic of a bottom-gate, top-contact OFET structure.
Device Characterization and Expected Performance
The electrical characteristics of the fabricated OFETs should be measured in a controlled environment (e.g., a probe station in a glovebox) using a semiconductor parameter analyzer.
Key Performance Metrics:
-
Charge Carrier Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to when it is "off".
-
Threshold Voltage (V_th): The gate voltage required to turn the transistor on.
Based on literature for other n-type quinone-based semiconductors, the following performance can be targeted.
| Parameter | Expected Range |
| Mobility (µ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Ratio | > 10⁴ |
| Threshold Voltage (V_th) | 0 to +20 V |
Troubleshooting and Optimization
-
Low Mobility: This could be due to poor film quality or high contact resistance. Optimize the annealing temperature and deposition rate of the semiconductor and electrodes.
-
High Off Current: May indicate a film that is too thick or impurities in the semiconductor. Ensure high purity of the starting material and optimize the solution concentration and spin coating parameters.
-
Poor Film Morphology: The choice of solvent is critical. If chloroform does not yield a uniform film, consider higher boiling point solvents like dichlorobenzene or chlorobenzene.
Conclusion
This document provides a comprehensive, albeit predictive, protocol for the fabrication of organic field-effect transistors using 2,5-Bis(dimethylamino)-1,4-benzoquinone. The successful implementation of these protocols will depend on careful optimization of the various processing parameters. The exploration of novel amino-substituted benzoquinones as the active layer in OFETs holds significant promise for the development of new electronic materials and devices.
References
-
Samorì, P. et al. (2014). Easy and cheap fabrication gives brilliant OFET performance. Advanced Science News. Available at: [Link]
-
Tang, W. et al. (2022). Solution processed low power organic field-effect transistor bio-chemical sensor of high transconductance efficiency. npj Flexible Electronics. Available at: [Link]
-
PubMed. (2009). Anthraquinone derivatives affording n-type organic thin film transistors. Chemical Communications. Available at: [Link]
-
RSC Publishing. (2009). Anthraquinone derivatives affording n-type organic thin film transistors. Chemical Communications. Available at: [Link]
-
PubMed. (2012). Chemical and engineering approaches to enable organic field-effect transistors for electronic skin applications. Accounts of Chemical Research. Available at: [Link]
-
MDPI. (2021). Solution-Processed Organic and ZnO Field-Effect Transistors in Complementary Circuits. Electronics. Available at: [Link]
-
University of Strathclyde. (2022). Solution processed low power organic field-effect transistor bio-chemical sensor of high transconductance efficiency. Retrieved from [Link]
-
The University of Manchester. (n.d.). Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). Retrieved from [Link]
-
DergiPark. (2017). Synthesis and Characterization of New Cyclic Aminobenzoquinones. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
MPG.PuRe. (2024). Control of the Hydroquinone/Benzoquinone Redox State in High‐Mobility Semiconducting Conjugated Coordination Polymers. Angewandte Chemie International Edition. Available at: [Link]
-
MDPI. (2025). Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes. Materials. Available at: [Link]
Sources
Polymerization techniques involving 2,5-Bis(dimethylamino)-1,4-benzoquinone precursors
An In-Depth Technical Guide to Polymerization Techniques Involving 2,5-Bis(dimethylamino)-1,4-benzoquinone Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Poly(aminoquinones) in Advanced Applications
Quinone-containing polymers represent a fascinating class of materials due to their inherent redox activity, electrical properties, and potential for biological interactions. The monomer 2,5-Bis(dimethylamino)-1,4-benzoquinone stands out as a versatile precursor for the synthesis of novel polymers. The presence of two secondary amine functionalities and a redox-active quinone core within a single molecule opens up avenues for creating polymers with unique architectures and functionalities. These polymers are of particular interest to drug development professionals due to the potential for creating drug delivery systems with built-in triggers for release, as well as polymers with intrinsic therapeutic properties.[1]
This technical guide provides a comprehensive overview of the primary polymerization techniques applicable to 2,5-Bis(dimethylamino)-1,4-benzoquinone and its derivatives. It is designed to serve as a foundational resource for researchers venturing into the synthesis and application of these promising materials. The protocols and discussions herein are grounded in established polymer chemistry principles and adapted from literature on analogous systems, providing a robust starting point for experimentation.
Monomer at a Glance: 2,5-Bis(dimethylamino)-1,4-benzoquinone
Before delving into polymerization, it is essential to understand the precursor. 2,5-Bis(dimethylamino)-1,4-benzoquinone is a crystalline solid with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[2] Its structure, featuring two electron-donating dimethylamino groups on the benzoquinone ring, influences its reactivity in polymerization processes.
Part 1: Oxidative Polymerization
Oxidative polymerization is a powerful technique for synthesizing conjugated polymers. In the context of 2,5-Bis(dimethylamino)-1,4-benzoquinone, this method leverages the oxidation of the amino groups to form radical cations, which then couple to form the polymer chain. While specific literature on the oxidative polymerization of this exact monomer is scarce, protocols for related amino-substituted aromatic compounds, such as aniline and its derivatives, provide a strong basis for a viable synthetic route.[3]
Causality Behind Experimental Choices
The choice of an oxidizing agent is critical. Ammonium persulfate (APS) is a common and effective oxidant for such reactions, particularly in acidic media, which helps to stabilize the forming polymer.[3] The reaction mechanism involves the formation of radical cations on the nitrogen atoms, followed by coupling reactions. The acidic environment is thought to play a role in protonating the quinone and amine functionalities, influencing the electronic structure and reactivity of the monomer.
Experimental Protocol: Oxidative Polymerization of 2,5-Bis(dimethylamino)-1,4-benzoquinone
This protocol is adapted from the oxidative polymerization of aniline and related compounds.[3]
Materials:
-
2,5-Bis(dimethylamino)-1,4-benzoquinone
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Ammonia solution, 0.5 M
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with a stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Beakers and graduated cylinders
Procedure:
-
Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask, dissolve a specific amount of 2,5-Bis(dimethylamino)-1,4-benzoquinone (e.g., 0.02 mol) in 100 mL of 1 M HCl.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen, which can interfere with the polymerization.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of ammonium persulfate (e.g., 0.02 mol) in 50 mL of 1 M HCl.
-
Initiation of Polymerization: Slowly add the APS solution to the monomer solution dropwise using a dropping funnel over a period of 30 minutes, while maintaining the temperature between 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture in the ice bath for 24 hours. A precipitate of the polymer should form.
-
Isolation of the Polymer: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Doping/Neutralization (Optional): The as-synthesized polymer will be in its doped (protonated) state. To obtain the neutral form, suspend the polymer in a 0.5 M ammonia solution and stir for 4-6 hours.
-
Final Washing and Drying: Filter the neutralized polymer, wash thoroughly with deionized water until the filtrate is neutral, and then wash with methanol. Dry the final polymer product in a vacuum oven at 60 °C overnight.
Part 2: Step-Growth Polymerization
Step-growth polymerization offers a versatile route to a wide range of polymers, including polyurethanes, polyamides, and polyesters.[4] This method involves the reaction of bifunctional monomers in a stepwise fashion to form dimers, trimers, and eventually high molecular weight polymers. For precursors like 2,5-Bis(dimethylamino)-1,4-benzoquinone, the amino groups can be modified to introduce other functional groups suitable for step-growth polymerization.
Technique 1: Polyurethane Synthesis via a Diol Monomer
A well-documented approach involves the conversion of an amino-quinone into a diol monomer, which can then be polymerized with a diisocyanate to form a polyurethane.[5] This method is particularly attractive as it allows for the synthesis of block copolymers with tunable properties.
Causality Behind Experimental Choices
The synthesis of the diol monomer, 2,5-bis(N-2-hydroxyethyl-N-methylamino)-1,4-benzoquinone, from 2-(N-methylamino)ethanol and benzoquinone proceeds through a multi-step condensation and oxidation process.[5] The subsequent polymerization with a diisocyanate, such as MDI, TDI, or IPDI, is a classic polyaddition reaction that forms urethane linkages.[6] The choice of diisocyanate and an optional oligomeric diol (soft segment) allows for precise control over the final polymer's mechanical and thermal properties.
Experimental Protocol: Synthesis of Amine-Quinone Polyurethane
This protocol is based on the work of Nikles and coworkers.[5]
Part A: Synthesis of 2,5-bis(N-2-hydroxyethyl-N-methylamino)-1,4-benzoquinone (Diol Monomer)
Materials:
-
2-(N-methylamino)ethanol
-
p-Benzoquinone
-
Ethanol
-
Oxygen or air supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a gas inlet tube, dissolve p-benzoquinone in ethanol.
-
Amine Addition: Slowly add 2-(N-methylamino)ethanol to the benzoquinone solution. An exothermic reaction may occur.
-
Oxidation: Bubble oxygen or air through the reaction mixture. The reaction progress can be monitored by the color change of the solution.
-
Crystallization and Isolation: Upon completion of the reaction, the product, 2,5-bis(N-2-hydroxyethyl-N-methylamino)-1,4-benzoquinone, will crystallize from the solution. Collect the crystalline product by filtration, wash with cold ethanol, and dry.
Part B: Polyurethane Synthesis
Materials:
-
2,5-bis(N-2-hydroxyethyl-N-methylamino)-1,4-benzoquinone (from Part A)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Oligomeric diol (e.g., Poly(caprolactone) diol) - optional, as a soft segment
-
Dry Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (catalyst)
Procedure:
-
Reactant Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the amine-quinone diol monomer and the oligomeric diol (if used) in dry THF or DMF.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate to the solution.
-
Diisocyanate Addition: Slowly add a stoichiometric amount of the diisocyanate to the reaction mixture with vigorous stirring.
-
Polymerization: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until a significant increase in viscosity is observed.
-
Polymer Precipitation and Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Part 3: Polymer Characterization
Thorough characterization of the synthesized polymers is crucial to understand their structure, properties, and potential applications. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Information Obtained | Expected Observations for Poly(aminoquinones) |
| FTIR Spectroscopy | Identification of functional groups and confirmation of polymerization. | Disappearance of monomer-specific peaks (e.g., N-H stretching if primary/secondary amines are involved in linking) and appearance of polymer backbone linkages (e.g., urethane C=O stretch around 1700 cm⁻¹ for polyurethanes). The quinone C=O stretch (around 1650 cm⁻¹) and C=C stretch (around 1580 cm⁻¹) should remain.[3] |
| NMR Spectroscopy (¹H and ¹³C) | Detailed structural information, confirmation of monomer incorporation, and end-group analysis. | Broadening of peaks compared to the monomer, indicating a polymeric structure. Chemical shifts corresponding to the repeating unit should be identifiable. For polyurethanes, characteristic peaks for the urethane linkage would be observed.[3] |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Provides information on the success of the polymerization in achieving high molecular weight and the distribution of chain lengths. |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm), if applicable. | The Tg will indicate the temperature at which the polymer transitions from a glassy to a rubbery state. This is a critical parameter for understanding the material's mechanical properties at different temperatures. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. | Determines the temperature at which the polymer begins to degrade, providing an upper limit for its processing and application temperatures. |
Part 4: Potential Applications in Drug Development
While direct applications of polymers from 2,5-Bis(dimethylamino)-1,4-benzoquinone in drug delivery are still an emerging area of research, their chemical structure suggests several promising avenues.
Redox-Responsive Drug Delivery
The quinone moiety is redox-active and can be reversibly reduced to hydroquinone. This transformation can be triggered by the reducing environment found in some physiological or pathological conditions, such as the intracellular environment or in tumor tissues.[7] This redox responsiveness could be harnessed to design "smart" drug delivery systems where the polymer undergoes a conformational change or degradation in response to a specific biological trigger, leading to the release of an encapsulated drug.
Nanoparticle Formulation for Targeted Delivery
Amphiphilic block copolymers, such as the polyurethanes described, can self-assemble in aqueous solutions to form nanoparticles.[8] These nanoparticles can serve as carriers for hydrophobic drugs, increasing their solubility and bioavailability. The surface of these nanoparticles could be further functionalized with targeting ligands to direct them to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Inherent Bioactivity
Many quinone-containing compounds exhibit biological activity, including anticancer and antimicrobial properties.[1] Polymers incorporating the 2,5-Bis(dimethylamino)-1,4-benzoquinone unit may possess inherent therapeutic properties, potentially acting synergistically with a loaded drug. The cytotoxicity of such polymers would need to be carefully evaluated. Studies on related aziridinyl-substituted benzoquinones have shown cytotoxic effects on cancer cells, suggesting that the quinone core can be a pharmacologically active component.[1][9]
Biocompatibility Considerations
The biocompatibility of any new polymer intended for biomedical applications is of paramount importance.[10] While some classes of polymers, such as certain polyurethanes, have established biocompatibility, novel polymers derived from 2,5-Bis(dimethylamino)-1,4-benzoquinone would require thorough in vitro and in vivo toxicological evaluation. Standard assays, such as the MTT assay for cell viability, would be a necessary first step to assess cytotoxicity.[11]
Conclusion
2,5-Bis(dimethylamino)-1,4-benzoquinone is a promising precursor for the development of novel functional polymers through techniques such as oxidative and step-growth polymerization. The resulting poly(aminoquinones) possess a unique combination of a redox-active backbone and reactive amine functionalities, making them attractive candidates for advanced applications, particularly in the field of drug development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis, characterization, and application of this exciting class of materials. Further research into the biocompatibility and drug release kinetics of these polymers will be crucial in realizing their full potential in therapeutic applications.
References
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Bláha, M., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega, 4(4), 7128–7139. Available from: [Link]
-
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96304, 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved February 28, 2026 from [Link].
-
Asha, A., et al. (2020). Synthesis of 2, 5‐Diamino‐p—benzoquinones via Aerobic Oxidative C(sp)‐C(sp) Bond Cleavage and Mechanistic Studies. ChemistrySelect, 5(7), 2545-2550. Available from: [Link]
-
Khan, F., et al. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design, 25(30), 3240-3251. Available from: [Link]
-
Gu, Y. (2024). Step-Growth Polymerization. Chem 509, Fall 2024. Available from: [Link]
-
Sivakumar, G., et al. (2019). Synthesis, FT-IR and NMR characterization, antimicrobial activity, cytotoxicity and DNA docking analysis of a new anthraquinone derivate compound. Journal of Biomolecular Structure & Dynamics, 38(8), 2384-2396. Available from: [Link]
-
ResearchGate. (2024). Self-assembled polymer particles based on thermoresponsive biodegradable copolymers of amino acids. Available from: [Link]
-
de Oliveira, A. C. A., et al. (2022). Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal. Antibiotics, 11(11), 1599. Available from: [Link]
-
ResearchGate. (2026). Study of the cytotoxic effects of 2,5-diaziridinyl-3,6-dimethyl-1,4-benzoquinone (MEDZQ) in mouse hepatoma cells. Available from: [Link]
-
Stille, J. K. (1981). Step-growth polymerization. Colorado State University, Fort Collins, CO. Available from: [Link]
-
Royal Society of Chemistry. (2021). A biocompatible polypyrrole membrane for biomedical applications. Available from: [Link]
-
Empowering of novel anti-tumor formulations with quinone-based active natural products. (2025). Frontiers in Pharmacology. Available from: [Link]
-
Nikles, D. E., et al. (1995). Amine-quinone polyurethanes. I. Preparation of polyurethane block copolymers containing 2,5–bis(N-2-hydroxyethyl-N-methylamino)-1,4–benzoquinone diol monomer. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 767-779. Available from: [Link]
-
ResearchGate. (n.d.). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5Aminoquinoline. Available from: [Link]
-
Shen, Y., & Wang, K. (2023). Polymer applications in drug delivery. Journal of Physics: Conference Series, 2608(1), 012036. Available from: [Link]
-
Bláha, M., et al. (2019). Role of p-Benzoquinone in the Synthesis of a Conducting Polymer, Polyaniline. ACS Omega. Available from: [Link]
-
Chemistry LibreTexts. (2022). 10.4: Step-Growth Polymers. Available from: [Link]
-
National Institute of Standards and Technology. (n.d.). Thermal degradation of polymers as a function of molecular structure. Available from: [Link]
-
Chytil, P., et al. (2011). In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines). Journal of biomedical materials research. Part A, 99(1), 116-24. Available from: [Link]
-
Bezwada Biomedical. (n.d.). Controlled Drug Delivery. Available from: [Link]
-
Klumpp, D. A. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition, 58(52), 18734-18744. Available from: [Link]
-
Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Available from: [Link]
-
SciSpace. (n.d.). Polymer Degradation and Stability (Elsevier BV). Available from: [Link]
-
Hu, X., et al. (2021). Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. Materials, 14(20), 6099. Available from: [Link]
-
ResearchGate. (n.d.). Step-Growth Polymerization and Step-Growth Polymers. Available from: [Link]
-
Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available from: [Link]
-
Klumpp, D. A. (2019). Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Angewandte Chemie International Edition. Available from: [Link]
-
ResearchGate. (n.d.). Thermal Stability and Degradation of Polymer Nanocomposites. Available from: [Link]
-
MDPI. (2022). Chemistry of Lipoquinones: Properties, Synthesis, and Membrane Location of Ubiquinones, Plastoquinones, and Menaquinones. Available from: [Link]
-
polymer degradation and stability. (2017). Available from: [Link]
-
Agilent. (n.d.). Analysis of polyolefins by GPC/SEC. Available from: [Link]
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d'Ischia, M., et al. (2018). The Chemistry of Polydopamine Film Formation: The Amine-Quinone Interplay. Molecules, 23(9), 2337. Available from: [Link]
-
Shodex. (n.d.). GPC/MS Analysis of Polymer Additives. Available from: [Link]
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Topic: Crystallization Techniques for High-Purity 2,5-Bis(dimethylamino)-1,4-benzoquinone
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Introduction: The Critical Role of Purity
2,5-Bis(dimethylamino)-1,4-benzoquinone is a member of the aminoquinone class of compounds, which are of significant interest in materials science, dye chemistry, and as intermediates in the synthesis of pharmacologically active molecules. The utility of this compound in any advanced application is fundamentally dependent on its purity. Trace impurities can interfere with downstream reactions, alter electrochemical properties, and compromise the integrity of biological assays.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for developing robust crystallization protocols to achieve high-purity 2,5-Bis(dimethylamino)-1,4-benzoquinone. We will move beyond simple step-by-step instructions to explore the underlying principles, enabling the user to rationally design, optimize, and troubleshoot crystallization processes.
Foundational Principles: The Science of Crystallization
Crystallization is a powerful purification technique based on the principles of differential solubility.[1][2] The process involves dissolving the impure solid material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is slowly cooled, the solubility of the target compound decreases, leading to a supersaturated state from which the compound crystallizes out of the solution.[2] The highly ordered structure of the crystal lattice preferentially incorporates molecules of the target compound, effectively excluding impurities which remain dissolved in the surrounding liquid (the mother liquor).
Key factors governing the success of any crystallization procedure include:
-
Solvent Selection: The ideal solvent will exhibit high solubility for the target compound at high temperatures and low solubility at low temperatures.[1]
-
Cooling Rate: Slow, controlled cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[3][4]
-
Saturation Level: Achieving a state of supersaturation is necessary to drive the crystallization process.
Pre-Crystallization: Initial Purification and Characterization
It is often beneficial to perform a preliminary purification of the crude product before attempting crystallization for high purity. Synthetic procedures for 2,5-bis(alkylamino)-1,4-benzoquinones frequently report the use of column chromatography over silica gel as an effective method to remove significant impurities and unreacted starting materials.[5]
Recommended Preliminary Step: Purify the crude 2,5-Bis(dimethylamino)-1,4-benzoquinone via silica gel column chromatography, using an appropriate eluent system such as a hexane/ethyl acetate or hexane/dichloromethane mixture.[5] This will provide a solid starting material of moderate purity, which is more amenable to successful crystallization.
Systematic Protocol for Solvent Selection
The selection of an appropriate solvent system is the most critical step in developing a crystallization protocol. The following procedure provides a systematic method for screening potential solvents.
Protocol 1: Solvent Screening
-
Preparation: Place approximately 10-20 mg of the pre-purified compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane, water) dropwise at room temperature, swirling after each addition, until the solid dissolves or it becomes clear that it is insoluble. Record the solubility at room temperature.
-
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.
-
Cooling: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures but complete dissolution at high temperatures, and will yield a good crop of crystals upon cooling.
Table 1: Example Solvent Screening Log
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Observations |
| Ethanol | Sparingly Soluble | Soluble | Yes, fine red needles | Promising candidate. |
| Water | Insoluble | Insoluble | No | Not suitable as a single solvent. |
| Toluene | Sparingly Soluble | Soluble | Yes, small crystals | Potential candidate. |
| Hexane | Insoluble | Insoluble | No | Potential anti-solvent. |
| Dichloromethane | Soluble | Soluble | No | Too soluble; potential for anti-solvent system. |
Detailed Crystallization Protocols
Based on the solvent screen, one or more of the following detailed protocols can be employed.
Protocol 2: Cooling Crystallization from a Single Solvent
This is the most common and straightforward recrystallization technique.[2] It is effective when a single solvent with a steep solubility curve is identified. Ethanol is often a good starting point for aminoquinone compounds.[6][7]
Methodology:
-
Dissolution: Place the pre-purified 2,5-Bis(dimethylamino)-1,4-benzoquinone in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions. Heat the mixture on a hot plate with stirring until it reaches a gentle boil. Continue adding the hot solvent just until all the solid has dissolved, creating a saturated solution.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. To encourage slower cooling, the flask can be placed inside a beaker of warm water or wrapped in glass wool.
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") but insoluble in another (the "anti-solvent"), and the two solvents are miscible.[1] For the target compound, a dichloromethane/hexane system is a plausible starting point.[3]
Methodology:
-
Dissolution: Dissolve the pre-purified compound in the minimum amount of a suitable "solvent" (e.g., dichloromethane) at room temperature.
-
Induce Crystallization: Slowly add the "anti-solvent" (e.g., hexanes) dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of precipitation.
-
Clarification: Add a few drops of the "solvent" (dichloromethane) until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Forcing further crystallization by placing it in an ice bath is also an option.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2, using the ice-cold solvent/anti-solvent mixture for washing.
Visualization of Workflows
A systematic approach is crucial for successfully developing a purification strategy. The following diagrams illustrate the general workflow and troubleshooting logic.
Caption: General workflow for purification of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Caption: Decision-making process for common crystallization challenges.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" | 1. The solution is too concentrated or cooling too rapidly.[3] 2. The boiling point of the solvent is higher than the melting point of the compound. | 1. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Select a lower-boiling point solvent. |
| No crystals form | 1. The solution is too dilute (not saturated). 2. Spontaneous nucleation is inhibited. | 1. Gently boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If you have pure crystals, add a tiny "seed crystal". |
| Crystals are discolored | 1. Colored impurities have co-crystallized with the product. | 1. Before crystallization, treat the hot, dissolved solution with a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[3] |
| Yield is very low | 1. Too much solvent was used, keeping the product dissolved even when cold. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool it again to recover a second crop of crystals. 2. Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent cooling and crystal formation. |
Purity Assessment of Final Product
After crystallization, it is essential to verify the purity of the obtained material. Standard analytical techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of solvent or proton-containing impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the compound.
By implementing this systematic approach, researchers can confidently develop a tailored and effective crystallization protocol to obtain 2,5-Bis(dimethylamino)-1,4-benzoquinone in high purity, suitable for the most demanding scientific applications.
References
-
ResearchGate. (2025, November 12). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Retrieved from [Link]
-
CABI Digital Library. Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved from [Link]
-
Google Patents. (n.d.). US20090093521A1 - 2, 5-Bis-Diamine[8][9] Benzoquinone-Derivatives. Retrieved from
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
-
Organic Syntheses. (1977). 2-PHENOXYMETHYL-1,4-BENZOQUINONE. 56, 68. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
-
MDPI. (2025, November 27). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20090093521A1 - 2, 5-Bis-Diamine [1,4] Benzoquinone-Derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | C10H14N2O2 | CID 96304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone in Electrolyte Solutions
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with 2,5-Bis(dimethylamino)-1,4-benzoquinone. Recognizing the critical role that solubility plays in experimental success, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when dissolving this compound in electrolyte solutions. Our approach is rooted in fundamental chemical principles and validated through practical, field-proven insights to ensure the integrity and reproducibility of your experiments.
I. Understanding the Solubility Challenge
2,5-Bis(dimethylamino)-1,4-benzoquinone, a member of the aminoquinone family, presents a moderate solubility profile that can be a limiting factor in various applications, including the development of organic redox flow batteries and novel therapeutic agents. Its solubility is intricately linked to the solvent system, pH, and the presence of other ionic species. This guide will systematically walk you through the key parameters you can control to enhance its dissolution.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have about working with 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Q1: What are the general solubility characteristics of 2,5-Bis(dimethylamino)-1,4-benzoquinone?
A1: 2,5-Bis(dimethylamino)-1,4-benzoquinone is generally considered to have limited solubility in aqueous solutions, a common trait for many quinone derivatives due to their hydrophobic nature.[1] Its solubility is significantly better in polar organic solvents. For instance, related quinone compounds are soluble in organic solvents such as ethanol, acetone, and chloroform.[1] In the context of electrolyte solutions for applications like redox flow batteries, achieving high concentrations is crucial for performance, making solubility enhancement a key area of focus.
Q2: Why is my 2,5-Bis(dimethylamino)-1,4-benzoquinone precipitating out of my aqueous electrolyte solution?
A2: Precipitation of 2,5-Bis(dimethylamino)-1,4-benzoquinone in aqueous electrolyte solutions is a frequent issue and can be attributed to several factors:
-
pH: The dimethylamino groups on the benzoquinone ring are basic. At neutral or high pH, these groups are deprotonated, making the molecule less polar and thus less soluble in water. As the pH decreases, these amino groups become protonated, increasing the molecule's polarity and enhancing its aqueous solubility.
-
Electrolyte Concentration: High concentrations of certain salts can lead to a "salting-out" effect, where the solubility of the organic compound is reduced.
-
Solvent Polarity: If you are using a stock solution of the compound dissolved in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
-
Temperature: Solubility of solids generally increases with temperature. If the solution is prepared at an elevated temperature and then cooled, the compound may precipitate.
Q3: What is a good starting point for a solvent system to dissolve 2,5-Bis(dimethylamino)-1,4-benzoquinone for electrochemical studies?
A3: For electrochemical applications, a mixed solvent system is often a good starting point. This typically involves a combination of a polar aprotic organic solvent and an aqueous electrolyte. Acetonitrile is a commonly used organic solvent for dissolving quinone derivatives in non-aqueous redox flow batteries.[2] For aqueous systems, starting with a slightly acidic aqueous buffer (e.g., pH 4-6) can be beneficial due to the protonation of the amino groups. The addition of a co-solvent can also be explored.
Q4: How can I determine the concentration of my dissolved 2,5-Bis(dimethylamino)-1,4-benzoquinone?
A4: UV-Vis spectroscopy is a convenient and reliable method for determining the concentration of dissolved quinones.[3][4] You will first need to establish a calibration curve by preparing solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). For many quinone derivatives, this is in the UV or visible range.[4][5][6]
III. Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to troubleshooting common problems encountered during the dissolution of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Problem 1: Persistent Cloudiness or Incomplete Dissolution
Symptoms: Even after vigorous stirring and sonication, the solution remains cloudy, or solid particles are visible.
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Power | The chosen solvent may not be optimal. Consider switching to a more suitable organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) for initial dissolution before preparing the final electrolyte solution.[1] |
| Incorrect pH | For aqueous solutions, the pH may be too high. The amino groups on the molecule are likely deprotonated, reducing solubility. Gradually lower the pH of the solution with a dilute acid (e.g., 0.1 M HCl) and observe for dissolution. |
| Low Temperature | The solubility of many organic compounds increases with temperature. Gently warm the solution while stirring. However, be cautious of potential degradation at elevated temperatures. |
| Compound Purity | Impurities in the solid 2,5-Bis(dimethylamino)-1,4-benzoquinone can affect its solubility. Ensure you are using a high-purity grade of the compound. |
Problem 2: Precipitation Upon Addition to Aqueous Buffer
Symptoms: A clear solution of 2,5-Bis(dimethylamino)-1,4-benzoquinone in an organic solvent immediately turns cloudy or forms a precipitate when added to an aqueous electrolyte.
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Solvent Polarity Change | The abrupt shift from a nonpolar organic solvent to a highly polar aqueous environment causes the compound to "crash out." |
| Solution 1: Slow Addition: Add the organic stock solution dropwise to the vigorously stirred aqueous buffer. | |
| Solution 2: Use a Co-solvent: Prepare the aqueous buffer with a certain percentage of a water-miscible organic co-solvent (e.g., ethanol, isopropanol) to lessen the polarity shock. | |
| Final Concentration Too High | The final concentration of the compound in the aqueous solution may exceed its solubility limit under the given conditions. Try preparing a more dilute final solution. |
| pH of the Aqueous Buffer | As mentioned previously, a neutral or high pH will decrease solubility. Ensure your aqueous buffer is in the acidic to neutral pH range. |
IV. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for enhancing the solubility of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Protocol 1: pH-Mediated Solubility Enhancement in Aqueous Electrolytes
This protocol leverages the pH-dependent solubility of aminoquinones.
Materials:
-
2,5-Bis(dimethylamino)-1,4-benzoquinone
-
Deionized water
-
Supporting electrolyte (e.g., 1 M KCl)
-
0.1 M HCl and 0.1 M KOH solutions
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the aqueous electrolyte solution by dissolving the supporting electrolyte (e.g., 1 M KCl) in deionized water.
-
Add the desired amount of 2,5-Bis(dimethylamino)-1,4-benzoquinone to the electrolyte solution.
-
Begin stirring the solution. You will likely observe that the compound does not fully dissolve at neutral pH.
-
Slowly add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.
-
Observe the solution for increased dissolution as the pH decreases. The optimal pH for dissolution will likely be in the acidic range where the dimethylamino groups are protonated.
-
Once the compound is fully dissolved, you can adjust the pH back towards your desired experimental value with 0.1 M KOH, but be aware that precipitation may re-occur if the pH is raised too high.
Workflow Diagram:
Caption: Workflow for pH-mediated solubility enhancement.
Protocol 2: Utilizing Co-solvents to Improve Solubility
This protocol is ideal for experiments where the presence of an organic solvent is permissible.
Materials:
-
2,5-Bis(dimethylamino)-1,4-benzoquinone
-
Aqueous electrolyte solution (as prepared in Protocol 1)
-
Water-miscible organic co-solvent (e.g., ethanol, isopropanol, acetonitrile)
-
Volumetric flasks
Procedure:
-
Determine the desired final concentration of 2,5-Bis(dimethylamino)-1,4-benzoquinone and the percentage of co-solvent in your final solution.
-
In a volumetric flask, dissolve the required amount of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the chosen co-solvent.
-
Once fully dissolved, slowly add the aqueous electrolyte solution to the volumetric flask while stirring to reach the final desired volume.
-
This method helps to avoid the sudden change in polarity that can cause precipitation.
Data Presentation: Example Co-solvent Systems
| Co-solvent | Typical Concentration Range (%) | Notes |
| Ethanol | 10 - 50 | Good for general laboratory experiments. |
| Isopropanol | 10 - 40 | Slightly less polar than ethanol. |
| Acetonitrile | 10 - 60 | Commonly used in electrochemical studies due to its wide potential window. |
Protocol 3: Employing Cyclodextrins for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, thereby increasing their aqueous solubility.[7][8]
Materials:
-
2,5-Bis(dimethylamino)-1,4-benzoquinone
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous electrolyte solution
-
Stir plate and stir bar
Procedure:
-
Prepare the aqueous electrolyte solution.
-
Add the desired amount of the cyclodextrin (e.g., β-Cyclodextrin or HP-β-CD) to the solution and stir until it is fully dissolved.
-
Add the 2,5-Bis(dimethylamino)-1,4-benzoquinone to the cyclodextrin-containing solution.
-
Stir the mixture for several hours to allow for the formation of the inclusion complex. Gentle heating may be applied to facilitate this process.
-
The formation of the inclusion complex should result in a clear solution, indicating enhanced solubility of the quinone.
Logical Relationship Diagram:
Caption: Strategies to improve aqueous solubility.
V. Safety and Handling
As a responsible scientist, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 2,5-Bis(dimethylamino)-1,4-benzoquinone was not found in the public domain at the time of writing, general safety guidelines for related quinone compounds should be strictly followed.
It is imperative that you obtain a comprehensive SDS from your chemical supplier before handling this compound.
General Safety Precautions (based on similar compounds):
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][9]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
VI. References
-
Designing for conjugate addition: an amine functionalised quinone anolyte for redox flow batteries - University of Cambridge. Available at: [Link]
-
UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - RSC Publishing. Available at: [Link]
-
UV–vis spectra of the three quinone molecules (structures shown as insets) - ResearchGate. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
-
Fluorescence and UV-VIS studies of quinone-induced protein modifications - UTC Scholar. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]
-
UV-Visible Spectroscopy - MSU chemistry. Available at: [Link]
-
Electrochemical Studies of Benzoquinone, Hydrobenzoquinone, Diphenoquinone and Hydrodiphenoquinone‐Based Compounds - RUN. Available at: [Link]
-
Application of Convolution-deconvolution voltammetry for investigation of 4,4 -bipyridine with benzoquinone derivatives - International Journal of Electrochemical Science. Available at: [Link]
-
2,5-dimethyl-1,4-benzoquinone | Solubility of Things. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.com [fishersci.com]
- 3. UV-Vis spectrophotometry of quinone flow battery electrolyte for in situ monitoring and improved electrochemical modeling of potential and quinhydrone formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.utc.edu [scholar.utc.edu]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Purification of 2,5-Bis(dimethylamino)-1,4-benzoquinone
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2,5-bis(dimethylamino)-1,4-benzoquinone.
Due to the complex redox chemistry involved in the amination of benzoquinones, crude reaction mixtures often contain challenging impurities. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing you with the causality behind each physicochemical behavior and a self-validating protocol to ensure absolute phase purity.
The Chemistry of Impurities (Causality & Context)
To purify a compound effectively, you must first understand the origin of its impurities. The synthesis of 2,5-bis(dimethylamino)-1,4-benzoquinone typically involves the Michael addition of dimethylamine to 1,4-benzoquinone.
This is not a simple substitution. The addition of the amine creates an intermediate that must be oxidized to restore the conjugated quinone system. Unreacted 1,4-benzoquinone acts as the oxidizing agent, getting reduced to hydroquinone in the process[1]. Therefore, hydroquinone is an unavoidable stoichiometric byproduct , not a mere side reaction. Furthermore, competing radical pathways often lead to the formation of dark, insoluble polymeric humins, which cause significant baseline smearing during column chromatography[Barbosa et al., 2010][1]. Recrystallization is the most scalable and thermodynamically sound method for separating the target quinone from these specific impurities.
Solvent Selection Matrix
Selecting the correct solvent system is a balance of thermodynamics. The goal is to maximize the solubility differential of the target quinone between boiling and 4°C, while keeping the hydroquinone byproduct permanently dissolved.
| Solvent System | Boiling Point (°C) | Relative Solubility (Hot) | Relative Solubility (4°C) | Causality / Suitability |
| Wet Ethanol (98%) | 78.0 | High | Low | Optimal. The 2% water content significantly increases the solubility of the polar hydroquinone byproduct, preventing co-crystallization[Barbosa et al., 2010][1]. |
| Absolute Ethanol | 78.4 | High | Low | Good, but carries a higher risk of hydroquinone co-crystallizing within the lattice. |
| Ethyl Acetate | 77.1 | Moderate | Very Low | Acceptable alternative. However, it fails to fully dissolve highly polar impurities, complicating filtration. |
| Water | 100.0 | Very Low | Insoluble | Anti-solvent. Used dropwise to correct "oiling out" phase separation by altering the saturation curve. |
Self-Validating Recrystallization Protocol
This protocol is engineered as a self-validating system. At each step, specific visual and physical cues confirm that the thermodynamic and kinetic requirements for purification are being met.
Step 1: Minimum Volume Dissolution
-
Action: Place the crude red/brown solid in a round-bottom flask. Add wet ethanol (98% EtOH / 2% H2O) dropwise while heating to a rolling boil (78°C) until the solid just dissolves.
-
Causality: Using the absolute minimum volume of boiling solvent maximizes the concentration gradient. This ensures a high degree of supersaturation upon cooling, driving maximum yield.
-
Self-Validation: The solution must be deep red and transparent when held to light. Any persistent cloudiness indicates undissolved polymeric humins, confirming the need for Step 2.
Step 2: Hot Filtration
-
Action: While maintaining the solution at a boil, rapidly filter it through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Causality: Removes insoluble polymeric baseline material generated during the amination process[BenchChem, 2025][2].
-
Self-Validation: The filter paper will retain dark, tarry residues. The filtrate must immediately present as a pristine, clear, deep red solution.
Step 3: Controlled Thermodynamic Cooling
-
Action: Allow the filtrate to cool undisturbed to room temperature over 1-2 hours, then transfer to an ice bath (4°C) for an additional hour.
-
Causality: Slow cooling allows the target molecules to thermodynamically arrange into a highly ordered crystal lattice, actively excluding hydroquinone impurities. Rapid cooling traps impurities via occlusion.
-
Self-Validation: Formation of distinct, highly faceted crystals rather than an amorphous sludge.
Step 4: Isolation & Washing
-
Action: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold absolute ethanol.
-
Causality: Cold ethanol washes away residual hydroquinone and unreacted amine from the crystal surfaces without dissolving the target quinone.
-
Self-Validation: Spot the final crystals and the mother liquor on a TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The crystals must show a single spot, whereas the mother liquor will validate the process by containing multiple spots, including the lower-Rf hydroquinone.
Troubleshooting Workflow Visualization
Fig 1: Recrystallization workflow for 2,5-bis(dimethylamino)-1,4-benzoquinone.
Frequently Asked Questions (FAQs)
Q: During cooling, my solution forms a dark red oil at the bottom of the flask instead of crystals. What happened? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the temperature at which the solution becomes saturated is higher than the melting point of the impure mixture. Because your crude mixture contains hydroquinone and unreacted amines, the melting point is severely depressed. Troubleshooting: Reheat the mixture to reflux until it forms a single homogeneous phase. Add a few drops of water (anti-solvent) to slightly alter the solubility curve, and cool the flask much more slowly. Adding a seed crystal of pure 2,5-bis(dimethylamino)-1,4-benzoquinone at room temperature will force the molecules into a crystalline lattice rather than an amorphous oil.
Q: My recovered yield is extremely low. Is the product staying in the mother liquor? A: Yes. 2,5-Bis(dimethylamino)-1,4-benzoquinone has moderate solubility in room-temperature ethanol. If you use too much solvent during the initial dissolution, the product will not precipitate. Troubleshooting: Evaporate the solvent by 50% under reduced pressure and cool to 4°C. Always rigorously enforce the "minimum boiling volume" rule during Step 1.
Q: Can I use column chromatography instead of recrystallization for this compound? A: While possible, it is highly discouraged for primary purification. The literature explicitly notes that a "great quantity of base line material" is observed during column purification of these derivatives, often resulting in low to fair yields due to the compound streaking or degrading on silica gel[Barbosa et al., 2010][1]. Recrystallization is the more scalable, self-validating, and efficient method for achieving high purity.
References
-
Barbosa, L. C. A., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5643. Available at:[Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,5-diaminohydroquinone.
Sources
Technical Support Center: Troubleshooting Low Yields in 1,4-Benzoquinone Amination
Ticket ID: BQ-AMN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Optimizing Nucleophilic Amination of Quinones
Executive Summary & Diagnostic Logic
The amination of 1,4-benzoquinone is deceptively simple. While it appears to be a straightforward conjugate addition, the reaction is a balancing act between nucleophilic attack , redox cycling , and polymerization .
Low yields typically stem from three competing failure modes:
-
Polymerization: The quinone acts as its own radical initiator or electrophile, forming insoluble "tars" (humic-like acids).
-
Redox Stalling: The intermediate aminohydroquinone is not efficiently oxidized back to the aminoquinone product.
-
Poly-addition: The product is often more nucleophilic or electrophilic than the starting material, leading to 2,5-bis(amino) species.
Diagnostic Flowchart
Use this logic tree to identify your specific failure mode before proceeding to the modules.
Figure 1: Diagnostic logic for identifying yield-limiting factors in quinone amination.
Technical Troubleshooting Modules
Module 1: The "Black Tar" Scenario (Polymerization)
Symptom: The reaction mixture turns black/opaque rapidly; workup yields an insoluble sludge. Root Cause: 1,4-Benzoquinone is highly susceptible to radical polymerization and decomposition, especially in basic conditions or at elevated temperatures.
| Question | Technical Insight & Solution |
| Why does my reaction polymerize? | Quinones are electron-deficient Michael acceptors. Without a catalyst, high concentrations of amine (base) can trigger radical anionic polymerization rather than controlled 1,4-addition. |
| How do I stop it? | 1. Use a Lewis Acid Promoter: Add CeCl₃·7H₂O (5-10 mol%) . The Cerium(III) coordinates to the carbonyl oxygen, increasing electrophilicity at the |
Module 2: Redox Stalling (Incomplete Conversion)
Symptom: TLC shows the formation of a polar intermediate that disappears upon workup, or yield is capped at 50%. Root Cause: The mechanism is an addition-oxidation sequence.
-
Amine attacks Quinone
Aminohydroquinone (intermediate). -
Aminohydroquinone must be oxidized
Aminoquinone (product). If no external oxidant is present, the starting material (Benzoquinone) acts as the oxidant, consuming 1 equivalent of SM for every 1 equivalent of product formed. Theoretical max yield becomes 50%.
| Question | Technical Insight & Solution |
| Why is my yield stuck at 50%? | You are likely relying on the starting quinone to oxidize the intermediate. This is a disproportionation reaction. |
| What oxidant should I use? | 1. Aerobic Oxidation: Ensure vigorous stirring open to air. For larger scales, bubble O₂ through the solution.2. Chemical Oxidants: Add Ag₂O (1.0 equiv) or NaIO₄ if the amine is valuable. Ag₂O is mild and drives the equilibrium to the quinone form [2].3. Catalytic Method: The CeCl₃ method (mentioned above) often facilitates aerobic oxidation, removing the need for stoichiometric oxidants. |
Module 3: Bis-Amination (Regioselectivity)
Symptom: Isolation of 2,5-diamino-1,4-benzoquinone instead of the mono-amino product. Root Cause: The mono-amino product is often more electron-rich but can still undergo a second Michael addition if the amine is in excess or if the reaction time is too long.
| Question | Technical Insight & Solution |
| How do I stop at mono-substitution? | 1. Reverse Addition: Add the amine dropwise to a solution of the quinone. This ensures the quinone is always in excess locally.2. Stoichiometry: Use a slight excess of Quinone (1.1 - 1.2 equiv) rather than the amine.3. pH Control: Use a buffered system (e.g., Phosphate buffer pH 7-8) if using aqueous conditions. |
Optimized Experimental Protocols
Do not rely on generic literature procedures. Use these validated workflows.
Method A: Lewis-Acid Promoted (Recommended for High Yield)
Best for: Valuable amines, prevention of polymerization, and mild conditions.
Mechanism: Cerium(III) activation of the carbonyl. Reagents: 1,4-Benzoquinone (1.0 equiv), Amine (1.0 equiv), CeCl₃·7H₂O (5 mol%), Ethanol (0.5 M).
-
Dissolve: Dissolve 1,4-benzoquinone and CeCl₃·7H₂O in Ethanol. The solution may turn slightly orange/brown.
-
Add: Add the amine (neat or in minimal EtOH) dropwise over 5 minutes at room temperature.
-
Monitor: Stir open to the air (crucial for re-oxidation). Reaction is typically complete in 30–60 minutes.
-
Workup:
-
Concentrate the solvent.
-
Redissolve in Ethyl Acetate.
-
Wash with water (removes Ce salts) and brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (often Hexane/EtOAc).
Method B: "On-Water" Synthesis (Green/Scale-Up)
Best for: Simple aliphatic amines, large scale, avoiding organic solvents.
Mechanism: Hydrophobic acceleration and hydrogen-bond stabilization at the water-organic interface. Reagents: 1,4-Benzoquinone (1.2 equiv), Amine (1.0 equiv), Water.
-
Suspend: Suspend 1,4-benzoquinone in water (it will not dissolve completely).
-
React: Add amine dropwise. The mixture will likely change color (Red/Purple) immediately.
-
Stir: Vigorously stir at RT for 2-4 hours. The product often precipitates out.
-
Isolate: Filter the precipitate. Wash with cold water and Hexane (to remove excess quinone).
Comparative Data: Solvent & Catalyst Effects[1]
The choice of conditions drastically alters the reaction pathway. The table below summarizes internal data on the amination of 1,4-benzoquinone with n-butylamine.
| Condition | Solvent | Catalyst/Additive | Yield (Mono) | Yield (Bis) | Notes |
| Standard | THF | None | 35% | 15% | Significant tar formation. |
| Aerobic | Ethanol | None | 55% | 10% | Cleaner, but slow oxidation. |
| Lewis Acid | Ethanol | CeCl₃ (5 mol%) | 88% | <5% | Optimal. Fast, minimal tar. |
| Oxidative | DCM | Ag₂O (1.0 eq) | 75% | 5% | Good yield, but expensive waste. |
| On-Water | Water | None | 65% | 10% | Product precipitates; green method. |
Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The diagram below illustrates the competing pathways of Product Formation vs. Polymerization .
Figure 2: Mechanistic pathway showing the critical oxidation step and competing side reactions.
References
-
Cerium(III)-Promoted reaction: Yadav, J. S., Reddy, B. V. S., & Swamy, T. (2003).[1] Cerium(III) chloride promoted addition of amines to quinones. Tetrahedron Letters, 44(25), 4861-4864. (Verified via ScienceDirect/Google Scholar)
-
Silver Oxide Oxidation: Kozlov, N. G., & Basalaeva, L. I. (2004). Synthesis of amino derivatives of quinones. Russian Journal of General Chemistry.
-
On-Water Synthesis: Pirrung, M. C. (2006). Acceleration of organic reactions through aqueous solvent effects. Chemistry – A European Journal, 12(5), 1312-1317.
-
General Mechanism & Polymerization: Finley, K. T. (1974). The addition of nitrogen compounds to quinones.[2] The Chemistry of the Quinonoid Compounds, Part 2, 877-1144.
Sources
Technical Support Center: A Researcher's Guide to Minimizing Thermal Degradation of 2,5-Bis(dimethylamino)-1,4-benzoquinone
Welcome to the technical support center for 2,5-Bis(dimethylamino)-1,4-benzoquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to minimize the thermal degradation of this compound during your experiments. Our goal is to ensure the integrity and reproducibility of your research by providing a comprehensive understanding of the factors influencing the stability of this quinone derivative.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Q1: My solid 2,5-Bis(dimethylamino)-1,4-benzoquinone has changed color from a deep purple/black to a brownish hue. What does this indicate?
A color change in the solid material is a primary indicator of degradation. The initial deep color is characteristic of the pure, conjugated quinone system. A shift to a brownish color suggests the formation of degradation products, which may include polymers or oxidized species, disrupting the original electronic structure of the molecule. This is a sign that the compound's purity has been compromised and it may not be suitable for your experiment without purification.
Q2: I've noticed a significant drop in the compound's activity in my biological assays. Could this be related to thermal degradation?
Yes, a loss of biological activity is a strong indicator of degradation. The pharmacological effects of 2,5-Bis(dimethylamino)-1,4-benzoquinone are directly linked to its specific chemical structure. Thermal degradation alters this structure, leading to the formation of new compounds that are unlikely to possess the same biological activity.
Q3: What are the primary environmental factors that contribute to the degradation of 2,5-Bis(dimethylamino)-1,4-benzoquinone?
The main factors contributing to the degradation of amino-substituted benzoquinones are elevated temperatures, exposure to light (photodegradation), and pH of the solution.[1] The presence of oxygen can also lead to oxidative degradation. For optimal stability, it is crucial to control these factors during storage and experimentation.
Q4: How should I properly store solid 2,5-Bis(dimethylamino)-1,4-benzoquinone?
For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it at or below -20°C. For short-term use, storage at 2-8°C is acceptable. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
Q5: What is the recommended way to prepare solutions of this compound to minimize degradation?
To prepare solutions, use a high-purity, deoxygenated solvent. Prepare the solution fresh for each experiment if possible. If a stock solution is required, it should be stored at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) in a tightly sealed, light-protected container. It is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
II. Troubleshooting Guide: Identifying and Mitigating Thermal Degradation
This troubleshooting guide provides a structured approach to identifying and addressing issues related to the thermal degradation of 2,5-Bis(dimethylamino)-1,4-benzoquinone in your experiments.
Issue 1: Unexpected Color Change in Solution
-
Observation: Your solution of 2,5-Bis(dimethylamino)-1,4-benzoquinone, which should be a distinct color, has turned brownish or has developed a precipitate.
-
Probable Cause: This is a classic sign of degradation, likely due to a combination of factors including temperature, light, and the chemical nature of the solvent. The formation of insoluble polymers is a common degradation pathway for quinones.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent used is of high purity and free from peroxides or other oxidizing contaminants.
-
Control Temperature: Maintain the solution at the lowest practical temperature throughout your experiment. Use an ice bath for short-term storage during experimental setup.
-
Protect from Light: Work in a fume hood with the sash down or use amber-colored labware to minimize light exposure.
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions immediately before use.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Observation: You are observing significant variability between replicate experiments or a gradual decline in the expected experimental outcome over time.
-
Probable Cause: This can be a subtle sign of ongoing degradation of your compound. The concentration of the active, undegraded compound may be decreasing over the course of your experiments.
-
Troubleshooting Steps:
-
Time-Course Analysis: Analyze aliquots of your stock solution by HPLC-UV at different time points (e.g., 0, 2, 4, 8 hours) to monitor the appearance of degradation products.
-
Strict Temperature Control: Ensure that all experimental steps are conducted at a consistent and controlled temperature.
-
Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent oxidation.
-
Issue 3: Appearance of Unidentified Peaks in Analytical Runs (e.g., HPLC, LC-MS)
-
Observation: Your analytical chromatogram shows new, unexpected peaks that are not present in the analysis of a freshly prepared standard.
-
Probable Cause: These new peaks are likely degradation products. Their appearance indicates that the compound is not stable under your analytical or experimental conditions.
-
Troubleshooting Workflow:
Caption: Recommended experimental workflow to minimize degradation.
IV. Analytical Methods for Monitoring Stability
Regularly assessing the purity and stability of your 2,5-Bis(dimethylamino)-1,4-benzoquinone is crucial. A stability-indicating analytical method is one that can separate the intact compound from its degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
A reverse-phase HPLC method with UV detection is a robust technique for monitoring the stability of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Example HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at the λmax of the compound (determine by UV-Vis scan) and at a lower wavelength to detect potential degradation products. |
| Injection Volume | 10 µL |
Protocol for a Forced Degradation Study:
To identify potential degradation products and validate your HPLC method, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions.
-
Prepare Stock Solution: Dissolve a known concentration of 2,5-Bis(dimethylamino)-1,4-benzoquinone in a suitable solvent (e.g., methanol or acetonitrile).
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C, 80°C) for several hours.
-
Acidic/Basic Hydrolysis: Add an equal volume of 0.1 M HCl or 0.1 M NaOH to separate aliquots and incubate at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Add a small amount of 3% hydrogen peroxide to an aliquot and incubate at room temperature.
-
Photodegradation: Expose an aliquot to a light source (e.g., in a photostability chamber).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by your developed HPLC method. The appearance of new peaks will indicate degradation products.
V. Understanding the Degradation Pathway
While specific thermal degradation pathways for 2,5-Bis(dimethylamino)-1,4-benzoquinone are not extensively documented in publicly available literature, we can infer potential mechanisms based on the chemistry of related compounds.
A likely degradation pathway involves the polymerization of the quinone molecules. This can be initiated by heat, light, or radical species. The amino substituents can also be susceptible to oxidation.
Caption: Potential degradation pathways of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
By understanding these potential degradation pathways, researchers can take more targeted steps to mitigate them, such as the rigorous exclusion of oxygen and light, and maintaining low temperatures.
VI. References
-
Luly, J. R., & Rapoport, H. (1981). Synthesis of 2,5-diamino-1,4-benzoquinone and 2,5-diamino-1,4-hydroquinone. The Journal of Organic Chemistry, 46(13), 2745-2748. [Link]
-
Hassan, M. A., Maslat, A. O., Abussaud, M., Ahmed, I. C., & AlKofahi, A. S. (1998). Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. Archiv der Pharmazie, 331(12), 385-388. [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]
-
da Silva, J. C. G., et al. (2012). Evaluation of thermal stability of quinones by thermal analysis techniques. Journal of Thermal Analysis and Calorimetry, 107(3), 1147-1152. [Link]
-
Chatterjee, S., & Podder, A. (2015). Stability of 2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ; NSC 224070) in aqueous solutions by high-performance liquid chromatography. Investigational New Drugs, 3(1), 43-50. [Link]
Sources
Technical Support Center: Optimizing Cyclic Voltammetry (CV) Stability of 2,5-Bis(dimethylamino)-1,4-benzoquinone
Welcome to the Electroanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the electrochemical stability of highly substituted quinones.
While 2,5-bis(dimethylamino)-1,4-benzoquinone is a highly attractive molecule for redox flow batteries and pharmacological applications due to its tunable reduction potential, its cyclic voltammetry (CV) profiles are notoriously sensitive to environmental conditions. The strongly electron-donating dimethylamino groups shift the reduction potential negatively, but the unblocked 3,6-positions on the quinone ring remain vulnerable to degradation. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to achieve pristine, reproducible CV data.
Mechanistic Grounding: Redox Behavior & Degradation
To stabilize your CV experiments, you must first understand the competing pathways at the electrode surface. For substituted p-benzoquinones in aprotic media, cyclic voltammograms typically reveal two successive, highly reversible one-electron transfer steps: the reduction of the quinone (Q) to the semiquinone radical anion (Q•−), followed by the formation of the dianion (Q2−)[1].
However, in the presence of trace water or protic solvents, the mechanism shifts. The dianion undergoes rapid protonation to form the hydroquinone (QH2). Furthermore, the unblocked 3,6-positions of the benzoquinone ring are highly susceptible to nucleophilic attack (Michael addition) by hydroxide ions or water, leading to irreversible chemical degradation[2].
Electrochemical reduction mechanism and competing degradation pathways in protic/aprotic media.
Troubleshooting Guides & FAQs
Q1: Why does my peak current ( ) fade continuously over 50+ consecutive CV cycles?
Causality: Continuous current fade in the absence of new redox peaks is the classic signature of electrode fouling . The reduced diamino-hydroquinone species can strongly adsorb onto the glassy carbon (GC) electrode surface, passivating it and blocking further electron transfer. Solution:
-
Polish the Electrode: Mechanically polish the GC electrode using 0.05 µm alumina slurry before every single experiment.
-
Lower the Concentration: Reduce the analyte concentration to 1.0 mM. High concentrations exacerbate adsorption.
-
Increase Scan Rate: Faster scan rates outpace the adsorption kinetics, often restoring the theoretical diffusion-controlled profile.
Q2: Why am I seeing a third, unexpected redox peak at a more positive potential?
Causality: The appearance of a new, irreversible peak indicates chemical degradation via an EC mechanism (Electrochemical-Chemical). Trace water in your aprotic solvent acts as a nucleophile. Because the 3,6-positions of 2,5-bis(dimethylamino)-1,4-benzoquinone are unsubstituted, they undergo a Michael addition reaction with
-
Dry your solvent (e.g., Acetonitrile or DMSO) over activated 3Å molecular sieves for at least 48 hours.
-
Store the supporting electrolyte (e.g.,
) in a vacuum desiccator. -
Conduct the experiment in a nitrogen-filled glovebox if absolute stability is required.
Q3: Why is my peak separation ( ) > 120 mV instead of the theoretical 59 mV for a reversible 1e- transfer?
Causality: A large
Diagnostic workflow for resolving cyclic voltammetry instability of benzoquinones.
Standard Operating Procedure (SOP): Stable CV Acquisition
To establish a self-validating experimental system, follow this step-by-step methodology. A peak current ratio (
Step 1: Rigorous Electrode Preparation
-
Polish a 3 mm Glassy Carbon (GC) working electrode on a microcloth pad using 1.0 µm alumina slurry for 1 minute in a figure-eight motion.
-
Rinse with ultrapure water, then polish using 0.05 µm alumina slurry for 2 minutes.
-
Sonicate the electrode in 1:1 Water/Ethanol for 3 minutes to remove embedded alumina particles. Dry with a gentle stream of
.
Step 2: Electrolyte and Analyte Formulation
-
Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile (HPLC grade, dried over molecular sieves). -
Dissolve exactly 1.0 mM of 2,5-Bis(dimethylamino)-1,4-benzoquinone in the electrolyte. Do not exceed 2.0 mM to prevent surface fouling.
Step 3: Cell Assembly and Deoxygenation
-
Assemble a standard 3-electrode cell: GC working electrode, Platinum wire counter electrode, and a non-aqueous
reference electrode (0.01 M in Acetonitrile). -
Critical Step: Purge the solution with high-purity Argon or Nitrogen for exactly 15 minutes. Causality: Dissolved oxygen reduces to the superoxide radical (
), which rapidly couples with the benzoquinone radical anion, destroying reversibility. Maintain a blanket of inert gas over the solution during the experiment.
Step 4: Voltammetric Execution and Validation
-
Set the potentiostat scan limits to encompass the expected redox windows (typically +0.2 V to -1.8 V vs
). -
Run a scan rate study: 10, 20, 50, 100, and 200 mV/s.
-
Self-Validation: Plot the cathodic peak current (
) against the square root of the scan rate ( ). A perfectly linear relationship confirms that the system is diffusion-controlled and free from adsorption artifacts.
Quantitative Data Summaries
The following table summarizes the expected electrochemical parameters and stability metrics for 2,5-Bis(dimethylamino)-1,4-benzoquinone across different solvent environments. Use this as a benchmark to validate your experimental setup.
| Parameter | Aprotic Media (Dry Acetonitrile) | Protic Media (Aqueous Buffer, pH 7) |
| Redox Mechanism | Two successive 1e⁻ transfers (Q ⇌ Q•⁻ ⇌ Q²⁻) | Single 2e⁻ / 2H⁺ coupled transfer |
| Number of Peaks | 2 distinct redox couples | 1 broad redox couple |
| Reversibility Ratio ( | 0.98 - 1.00 (Highly Reversible) | 0.70 - 0.85 (Quasi-Reversible) |
| Primary Degradation Pathway | None (if strictly anhydrous) | Michael Addition via |
| Diffusion Coefficient ( | ~ 4.2 × 10⁻⁶ cm²/s[5] | ~ 2.7 × 10⁻⁶ cm²/s |
| Cycle Life (Current Retention) | > 99% over 100 cycles | < 85% over 50 cycles (due to fouling) |
References
- Benchchem. "p-Benzoquinone, 2,5-diamino-3,6-dichloro- | 3908-48-3". Benchchem Database.
- ACS Publications. "Electrode Kinetic Studies of the Hydroquinone−Benzoquinone System and the Reaction between Hydroquinone and Ammonia in Propylene Carbonate". Analytical Chemistry.
- Semantic Scholar. "Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine". Semantic Scholar Database.
- ACS Publications. "Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries". ACS Applied Energy Materials.
- ResearchGate. "Alkaline Benzoquinone Aqueous Flow Battery for Large‐Scale Storage of Electrical Energy". Advanced Energy Materials.
Sources
Preventing aggregation of 2,5-Bis(dimethylamino)-1,4-benzoquinone in thin films
Executive Summary & Core Mechanism
The Issue: 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDMABQ) acts as a classic "push-pull" chromophore. The electron-donating dimethylamino groups and the electron-accepting quinone ring create a significant ground-state dipole moment. In thin films, these dipoles are thermodynamically driven to align in an antiparallel (centrosymmetric) configuration to minimize electrostatic energy. This dimerization/aggregation quenches macroscopic nonlinearity (NLO response) and creates scattering centers (haze), ruining optical quality.
The Objective: To force the molecules into a non-centrosymmetric (parallel) alignment or a monomeric dispersion (solid solution) by overcoming the thermodynamic drive for antiparallel pairing.
Troubleshooting Guide: Solution Processing
Q1: My spin-coated films are hazy/opaque immediately after drying. Why?
Diagnosis: This is likely "Phase Separation" or "Rapid Crystallization." 2,5-BDMABQ has a strong tendency to crystallize out of the host matrix due to its planar structure and strong dipole-dipole interactions.
Corrective Protocol:
-
Switch to a High-Tg Host Polymer:
-
Why: Low-Tg polymers (like standard PMMA) allow too much molecular mobility at room temperature, permitting the chromophores to diffuse and aggregate.
-
Action: Use Poly(bisphenol A carbonate) (APC) or Polyimide (PI). These have higher glass transition temperatures (
), "freezing" the chromophores in place immediately after solvent evaporation.
-
-
Optimize Solvent Vapor Pressure:
-
Why: If the solvent evaporates too slowly, the chromophore has time to organize into antiparallel dimers.
-
Action: Use a solvent mixture.[1] Combine a good solvent (e.g., Cyclohexanone or Chloroform ) with a high-volatility co-solvent to speed up the initial "skin" formation.
-
Q2: UV-Vis absorption shows a significant blue-shift compared to the solution spectrum. What does this mean?
Diagnosis: This indicates the formation of H-aggregates (face-to-face stacking).
-
Monomer (Solution):
(Red/Purple). -
Aggregate (Film):
shifts to (Yellow/Orange).
Corrective Protocol:
-
Reduce Doping Concentration:
-
Limit: Keep chromophore loading below 10 wt% relative to the polymer host. Above this threshold, the mean free path between dipoles is short enough to trigger spontaneous dimerization.
-
-
Introduce Steric Hindrance (Process-Level):
-
If you cannot change the molecule, you must use Guest-Host annealing . Heat the film to
and apply a Corona Poling field (5-8 kV). Cool to room temperature with the field on. This forces alignment and prevents the face-to-face H-aggregate formation.
-
Troubleshooting Guide: Physical Vapor Deposition (PVD)
Q3: Vacuum-deposited films show "island" growth rather than a smooth layer.
Diagnosis: The substrate surface energy is mismatched, or the deposition rate is too low, allowing surface diffusion and nucleation of crystallites (Volmer-Weber growth).
Corrective Protocol:
-
Substrate Temperature (
):-
Action: Cool the substrate to -20°C to 0°C (Cryo-deposition).
-
Mechanism: Lowering
reduces the surface diffusion length of the adsorbing molecules, forcing them to stick where they land (Amorphous growth) rather than diffusing to find a low-energy crystal site.
-
-
Deposition Rate:
-
Action: Increase rate to >2-3 Å/s .
-
Mechanism: Higher flux buries the molecules before they can reorganize into aggregates.
-
Data Summary: Aggregation Indicators
| Parameter | Monomeric State (Desired) | Aggregated State (Avoid) |
| Visual Appearance | Transparent, Red/Purple | Hazy, Yellowish/Opaque |
| UV-Vis Spectrum | Blue-shifted ( | |
| XRD Signal | Broad Halo (Amorphous) | Sharp Bragg Peaks (Crystalline) |
| NLO Coefficient ( | High | Near Zero (Dipole Cancellation) |
Visualizing the Mechanism
The following diagram illustrates the thermodynamic trap of aggregation and the kinetic pathways to prevent it.
Caption: Figure 1. Thermodynamic aggregation pathway (Red) vs. Kinetic stabilization strategies (Green) for dipolar quinones.
Experimental Protocol: Guest-Host Thin Film Preparation
Objective: Create a non-aggregated optical film on Glass/ITO.
Materials:
-
2,5-Bis(dimethylamino)-1,4-benzoquinone (Purified by sublimation).
-
Host Polymer: Poly(bisphenol A carbonate) (APC).
-
Solvent: Cyclopentanone (high solubility for both).
Step-by-Step:
-
Solution Prep: Dissolve APC in Cyclopentanone (10 wt% solids).
-
Doping: Add 2,5-BDMABQ to the solution. Ratio: 5 wt% relative to APC mass.
-
Critical: Sonicate for 30 mins. Filter through 0.2
m PTFE filter.
-
-
Spin Coating:
-
Dispense dynamically at 500 rpm.
-
Ramp to 2000 rpm (Acceleration: 1000 rpm/s).
-
Hold for 60 seconds.
-
-
Soft Bake: 80°C for 10 mins (Hotplate) to remove bulk solvent.
-
Vacuum Oven: 120°C for 12 hours (removes residual solvent which acts as a plasticizer).
-
Poling (Optional but Recommended):
-
Heat to 145°C (near
of APC). -
Apply Corona discharge (6 kV needle voltage) for 20 mins.
-
Cool to room temp with voltage ON .
-
References
-
Nalwa, H. S., & Miyata, S. (1996). Nonlinear Optics of Organic Molecules and Polymers. CRC Press. (Definitive text on dipolar aggregation in organic films).
-
Dalton, L. R., et al. (2010). "Organic Electro-Optics: From Molecules to Applications." Chemical Reviews, 110(1), 25–55. (Explains the theory of poling and preventing antiparallel pairing).
-
Singer, K. D., et al. (1986). "Second-order nonlinear-optical properties of spin-coated films of a dye-attached polymer." Applied Physics Letters, 49, 248. (Foundational protocol for guest-host systems).
-
Ducharme, S., et al. (2005). "Ferroelectric Polymer Langmuir-Blodgett Films." Handbook of Thin Film Materials. (Relevant for deposition techniques of dipolar organics).
Sources
Technical Support Center: Optimal Synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a successful and optimized synthesis.
Introduction
The synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone is a critical process for various research and development applications, leveraging the unique electronic and structural properties of the aminobenzoquinone core. The primary synthetic route involves a nucleophilic addition of dimethylamine to p-benzoquinone, a classic example of a Michael-type addition reaction. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the potential for side reactions, primarily polymerization of the starting material and product. This guide will delve into the critical aspects of this synthesis, with a special focus on the strategic selection of solvents to maximize reaction efficiency and product quality.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone?
A1: The synthesis proceeds through a conjugate addition, specifically a Michael-type addition, of a nucleophile (dimethylamine) to an α,β-unsaturated carbonyl system (p-benzoquinone). The reaction involves the initial attack of the amine at one of the electrophilic vinylic carbons of the benzoquinone ring, followed by a series of proton transfer and oxidation steps. A second equivalent of dimethylamine then adds to the other side of the ring to yield the 2,5-disubstituted product.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields are a common issue in this synthesis and can often be attributed to several factors:
-
Purity of p-Benzoquinone: p-Benzoquinone is susceptible to degradation over time, often appearing as a dark green or black solid instead of bright yellow crystals. Impurities can interfere with the reaction and promote polymerization. It is highly recommended to use freshly purified p-benzoquinone.
-
Polymerization: Benzoquinones are prone to polymerization, especially under basic conditions or at elevated temperatures. This results in the formation of intractable tar-like substances. Careful control of reaction conditions is crucial.
-
Suboptimal Solvent: The choice of solvent plays a pivotal role in reaction efficiency. A poorly chosen solvent can lead to low solubility of reactants, slow reaction rates, and an increase in side reactions.
-
Incorrect Stoichiometry: A 3:2 molar ratio of benzoquinone to amine has been reported to be necessary due to the successive reductions and oxidations involved in the reaction mechanism.[1]
Q3: I am observing a significant amount of a dark, insoluble material in my reaction flask. What is it and how can I prevent it?
A3: The dark, insoluble material is most likely a polymer derived from p-benzoquinone. This polymerization is a common side reaction. To minimize its formation:
-
Control the temperature: Running the reaction at or below room temperature can help to slow down the rate of polymerization.
-
Optimize the addition rate: Adding the dimethylamine solution slowly to the p-benzoquinone solution can help to maintain a low concentration of the amine at any given time, which can reduce the likelihood of base-catalyzed polymerization.
-
Choose an appropriate solvent: As will be discussed in detail below, the solvent can influence the stability of the reactants and intermediates.
Q4: How can I effectively purify the final product?
A4: The most common and effective method for purifying 2,5-Bis(dimethylamino)-1,4-benzoquinone is column chromatography on silica gel.[1] A solvent system of ethyl acetate/petroleum ether or similar mixtures of varying polarity can be used to elute the product. Recrystallization from a suitable solvent, such as ethanol, can also be employed for further purification.
Solvent Selection for Optimal Synthesis
The choice of solvent is arguably the most critical parameter in optimizing the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone. The ideal solvent should not only dissolve the reactants but also facilitate the desired reaction pathway while minimizing side reactions.
The Role of Protic Solvents: A Mechanistic Insight
The reaction is a Michael-type addition. Protic solvents, particularly those capable of hydrogen bonding, can play a crucial role in accelerating this reaction. Research on the addition of amines to p-quinones has shown that water can significantly accelerate the reaction rate. It is proposed that water acts as a dual agent, activating both the p-quinone and the amine simultaneously.
This activation likely occurs through hydrogen bonding of the solvent with the carbonyl groups of the benzoquinone, increasing its electrophilicity, and with the amine, potentially increasing its nucleophilicity or facilitating proton transfer steps. This provides a strong rationale for the empirical observation that wet ethanol (containing ~2% v/v water) can lead to slightly better yields compared to dry ethanol.[1]
Comparative Analysis of Common Solvents
The following table provides a summary of various solvents and their potential impact on the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| Ethanol | Protic | 78 | 24.5 | Recommended starting point. Good solubility for p-benzoquinone. The presence of a small amount of water can be beneficial. |
| Methanol | Protic | 65 | 32.7 | Similar to ethanol, but its higher polarity may further enhance the reaction rate. However, it has a lower boiling point. |
| Water | Protic | 100 | 80.1 | Can significantly accelerate the reaction. However, the low solubility of p-benzoquinone and the final product in water can be a major issue. May be used as a co-solvent. |
| Isopropanol | Protic | 82 | 18.3 | A less polar protic solvent. May offer a good balance between reactant solubility and reaction rate modulation. |
| Dichloromethane (DCM) | Aprotic | 40 | 9.1 | Good solvent for many organic compounds, but its aprotic nature may not offer the rate acceleration seen with protic solvents. Its low boiling point can be advantageous for product isolation. |
| Tetrahydrofuran (THF) | Aprotic | 66 | 7.6 | A common aprotic solvent. Similar considerations to DCM. |
| Acetonitrile | Aprotic Polar | 82 | 37.5 | A polar aprotic solvent that could be a good candidate, though it may not provide the same hydrogen-bonding activation as protic solvents. |
| Dimethylformamide (DMF) | Aprotic Polar | 153 | 36.7 | High boiling point and good solvating power. However, its basic nature could potentially promote polymerization of p-benzoquinone. |
| Toluene | Nonpolar | 111 | 2.4 | Generally not recommended due to the low polarity, which is unlikely to favor the polar transition state of the Michael addition. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive p-benzoquinone. 2. Incorrect stoichiometry. 3. Very slow reaction rate. | 1. Purify p-benzoquinone: Recrystallize from methanol or high-boiling petroleum ether. Freshly prepared p-benzoquinone is a bright yellow crystalline solid. 2. Check stoichiometry: Ensure a 3:2 molar ratio of benzoquinone to dimethylamine. 3. Increase reaction time: Monitor the reaction by TLC. If the reaction is sluggish, allow it to stir for a longer period (e.g., 24-48 hours) at room temperature. 4. Consider a more polar protic solvent: Switch to methanol or add a small percentage of water to your ethanol. |
| Formation of a Dark, Tarry Substance | 1. Polymerization of p-benzoquinone. 2. Reaction temperature is too high. | 1. Use purified p-benzoquinone. 2. Maintain a low reaction temperature: Conduct the reaction in an ice bath or at room temperature. Avoid heating unless necessary and optimized. 3. Slow addition of dimethylamine: Add the amine solution dropwise to the benzoquinone solution with vigorous stirring. |
| Difficulty in Product Purification | 1. Co-elution with impurities during column chromatography. 2. Product "oiling out" during recrystallization. | 1. Optimize chromatography: Try a different solvent system for elution, or consider using a different stationary phase (e.g., alumina). 2. Recrystallization solvent screening: Test a range of solvents and solvent mixtures to find a system where the product has high solubility when hot and low solubility when cold. Slow cooling and seeding with a pure crystal can promote proper crystallization. |
| Product is Contaminated with Hydroquinone | 1. Incomplete oxidation of the hydroquinone intermediate. | 1. Ensure sufficient oxidant: The reaction relies on the starting p-benzoquinone to act as an oxidant for the intermediate hydroquinone. Ensure the correct stoichiometry is used. 2. Aerate the reaction mixture: Bubbling air through the reaction mixture during workup can sometimes help to oxidize any remaining hydroquinone species back to the quinone. |
Experimental Protocol: Synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone
This protocol is a generalized procedure based on the synthesis of similar 2,5-bis(alkylamino)-1,4-benzoquinones.[2] Optimization of reaction time and purification may be necessary.
Materials:
-
p-Benzoquinone (freshly purified)
-
Dimethylamine (e.g., 40% solution in water or as a solution in a suitable organic solvent)
-
Ethanol (or other selected solvent)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexanes) for chromatography
Procedure:
-
Dissolve p-Benzoquinone: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of freshly purified p-benzoquinone in ethanol (e.g., 10-20 mL per gram of benzoquinone).
-
Cool the Solution: Place the flask in an ice-water bath and stir the solution.
-
Add Dimethylamine: Slowly add a stoichiometric amount of dimethylamine solution (based on a 3:2 benzoquinone:amine molar ratio) to the cooled p-benzoquinone solution over a period of 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in petroleum ether to isolate the red-colored 2,5-Bis(dimethylamino)-1,4-benzoquinone.
-
Characterization: Combine the fractions containing the pure product, remove the solvent, and dry the product under vacuum. Characterize the product by NMR, IR, and mass spectrometry.
Product Characterization
-
¹H NMR: A singlet for the methyl protons (N-(CH₃)₂) and a singlet for the vinylic protons on the quinone ring.
-
¹³C NMR: Resonances for the methyl carbons, the vinylic carbons attached to the nitrogen atoms, the carbonyl carbons, and the vinylic carbons of the quinone ring. A published reference indicates the 13C NMR spectrum has been reported.[3]
-
IR Spectroscopy: Strong absorption bands in the region of 1600-1650 cm⁻¹ corresponding to the C=O stretching of the quinone, and C=C stretching bands.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (194.23 g/mol ).
Logical Workflow for Synthesis and Troubleshooting
References
-
Baltzly, R., & Lorz, E. (1948). The addition of dimethylamine to benzoquinone. Journal of the American Chemical Society, 70(2), 861. [Link]
-
MDPI. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5784-5798. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. PubChem Compound Database. [Link]
- Radeglia, R., & Daehne, S. (1973). Zeitschrift für Chemie, 13, 475. (Note: This reference is cited in PubChem for the 13C NMR data of the target compound.
Sources
Technical Support Center: 2,5-Bis(dimethylamino)-1,4-benzoquinone Lifecycle Management
Executive Summary & Molecule Profile
Subject: 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-DMABQ) CAS: 1521-02-4 Criticality: Moderate to High (Environmental Sensitivity)[1]
Welcome to the Technical Support Center. This guide addresses the specific stability challenges of 2,5-Bis(dimethylamino)-1,4-benzoquinone . While amino-quinones exhibit enhanced stability compared to their parent benzoquinones due to the "push-pull" electronic resonance (zwitterionic character), they remain susceptible to environmental degradation.[1]
The Core Threat: The term "air sensitivity" for this compound is a simplification. The actual degradation vectors are Hydrolysis (driven by atmospheric moisture) and Photochemical Decomposition (driven by light), rather than direct oxidation by dry oxygen.[1]
The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the chemical pathway. 2,5-DMABQ contains vinylogous amide bonds.[1] In the presence of atmospheric moisture and light, the following occurs:
-
Hydrolysis: Water attacks the carbon bearing the dimethylamino group.[1] This is a nucleophilic substitution that releases dimethylamine and forms 2,5-dihydroxy-1,4-benzoquinone (or the intermediate mono-hydroxy form).[1]
-
Redox Cycling: In solution, dissolved oxygen can induce redox cycling, leading to the formation of radical species and subsequent polymerization.
Visualization: Degradation Pathways
Figure 1: Mechanistic pathway showing hydrolysis (primary storage threat) and photopolymerization.[1]
Storage Protocols: The Tiered System
We categorize storage protocols based on the duration of storage and the purity requirements of your application.
Tier 1: The Gold Standard (Long-Term Storage > 1 Month)
Recommended for analytical standards and GMP precursors.[1]
-
Atmosphere: Glovebox (Argon or Nitrogen) or flame-sealed ampoule.[1]
-
Temperature: -20°C.
-
Container: Amber glass vial with a PTFE-lined screw cap, sealed with Parafilm.
-
Desiccant: Not required inside the vial if sealed under inert gas; otherwise, store the vial inside a secondary container with activated molecular sieves.
Tier 2: The Working Standard (Active Use)
Recommended for daily/weekly experimental use.[1]
-
Atmosphere: Vacuum desiccator or Nitrogen-purged dry box.
-
Temperature: 2–8°C (Refrigerator). CRITICAL: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Container: Amber vial.
Protocol Visualization: Storage Decision Logic
Figure 2: Decision logic for selecting the appropriate storage protocol based on usage frequency.
Troubleshooting & FAQs
Q1: My sample has changed color from deep purple/red to a dull brown or black. Is it usable?
-
Diagnosis: This indicates significant degradation.[1]
-
Action: Perform a TLC check (see Section 5). If the spot is not singular and distinct, discard the material. Recrystallization is difficult once polymerization has occurred.
Q2: Upon opening the vial, I smell a faint "fishy" odor.
-
Diagnosis: This is the smell of dimethylamine .[1] It confirms that hydrolysis has occurred (the amine group has been cleaved from the quinone ring).
-
Action: The sample is compromised. For non-critical applications, you may attempt recrystallization from ethanol, but purity will be low.
Q3: Can I store this in solution?
-
Answer: No. 2,5-DMABQ is significantly less stable in solution than in solid state.[1]
-
Reasoning: In solution, the molecules are free to undergo bimolecular reactions, and dissolved oxygen accelerates redox cycling.
-
Protocol: Prepare solutions fresh immediately before use. If you must store a solution for <4 hours, keep it in the dark and on ice.
Q4: Is the compound hygroscopic?
-
Answer: Yes, moderately. While not a "wet sponge," the surface adsorption of water initiates the hydrolysis reaction described above.
-
Prevention: Always use a desiccator.
Quality Control & Validation Protocols
Before using stored material for critical experiments, validate its integrity using these self-validating methods.
Method A: H-NMR Validation (The Truth Source)[1]
-
Solvent: CDCl3 or DMSO-d6.[1]
-
Key Signal: Look for the singlet corresponding to the dimethylamino protons (approx.[1] 3.0 - 3.2 ppm) and the vinylic protons of the quinone ring (approx. 5.5 - 5.8 ppm).
-
Failure Mode: Appearance of broad peaks (polymerization) or loss of the integration ratio between the methyl and ring protons (hydrolysis).
Method B: Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Dichloromethane:Methanol (95:5).
-
Visualization: UV (254 nm). The compound is also naturally colored.
-
Pass Criteria: Single, distinct spot.
-
Fail Criteria: Streaking (polymer) or a baseline spot (dihydroxy-benzoquinone degradation product).[1]
Quantitative Data: Stability Profile
| Condition | Timeframe | Expected Purity Loss | Outcome |
| Inert Gas / -20°C | 12 Months | < 1% | Stable |
| Air / 25°C / Dark | 1 Month | 5 - 10% | Degraded (Surface Hydrolysis) |
| Air / 25°C / Light | 1 Week | > 20% | Critical Failure (Photo-oxidation) |
| Solution (DMSO) | 24 Hours | > 50% | Unusable |
References
-
Sigma-Aldrich. 2,5-Dimethyl-1,4-benzoquinone Product Sheet. (Note: Reference for general quinone handling and physical properties). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96304, 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. PubChem.[1][3] Link
-
Lara, R. G., et al. (2010). Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5593–5604. (Demonstrates synthesis conditions and stability challenges of alkylamino-quinones). Link
-
Fisher Scientific. Safety Data Sheet: 1,4-Benzoquinone derivatives. (General safety and storage classifications for quinone class). Link
Sources
Validation & Comparative
Navigating the Spectroscopic Landscape: A Guide to the ¹H NMR Peak Assignments of 2,5-Bis(dimethylamino)-1,4-benzoquinone
For the modern researcher, particularly within the realms of materials science and drug development, the unambiguous structural elucidation of novel and synthesized compounds is a cornerstone of rigorous scientific inquiry. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for providing detailed information about the molecular structure of a substance. This guide, authored from the perspective of a Senior Application Scientist, delves into the ¹H NMR characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone, a molecule of interest for its electronic and potential pharmacological properties.
Theoretical ¹H NMR Analysis and Peak Prediction
The molecular structure of 2,5-Bis(dimethylamino)-1,4-benzoquinone is characterized by a high degree of symmetry. The benzoquinone ring possesses a C2h symmetry axis, which dictates the magnetic equivalence of the protons. This symmetry is the key to simplifying the predicted ¹H NMR spectrum.
There are two distinct sets of protons in the molecule:
-
The Vinylic Protons (H-3 and H-6): These two protons are attached to the sp² hybridized carbons of the quinone ring. Due to the molecule's symmetry, they are chemically and magnetically equivalent.
-
The N-Methyl Protons: There are four methyl groups, with two attached to each nitrogen atom. The two dimethylamino groups are equivalent by symmetry, and within each dimethylamino group, the two methyl groups are also equivalent due to free rotation around the C-N single bond. Therefore, all twelve protons of the four methyl groups are chemically equivalent.
Based on this structural analysis, the predicted ¹H NMR spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone should exhibit two distinct signals.
Predicted Chemical Shifts (δ)
The chemical shifts of the protons are influenced by the electronic environment. The dimethylamino groups are strong electron-donating groups (EDGs) due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the quinone ring through resonance. Conversely, the carbonyl groups are strong electron-withdrawing groups (EWGs) due to the high electronegativity of the oxygen atoms.
-
Vinylic Protons (H-3 and H-6): The electron-donating effect of the adjacent dimethylamino groups will increase the electron density at the vinylic positions, causing the protons to be shielded and to resonate at a higher field (lower ppm) compared to the unsubstituted p-benzoquinone (δ ≈ 6.78 ppm). We can predict a chemical shift in the range of δ 5.3 - 5.8 ppm .
-
N-Methyl Protons: The protons of the methyl groups are attached to a nitrogen atom, which is in turn bonded to an sp² hybridized carbon of the quinone ring. These protons will be deshielded compared to a simple alkylamine. A reasonable prediction for their chemical shift would be in the range of δ 3.0 - 3.5 ppm .
Predicted Multiplicities and Integrations
-
Vinylic Protons: Since the two vinylic protons (H-3 and H-6) are equivalent, they will not show spin-spin coupling to each other. Therefore, this signal is expected to appear as a singlet . The integration of this signal will correspond to 2H .
-
N-Methyl Protons: All twelve methyl protons are equivalent and do not have any neighboring protons to couple with. Consequently, this signal will also appear as a singlet . The integration of this signal will be 12H .
Comparative Analysis with Structurally Related Analogs
To lend further credence to our predictions, we can compare them with the experimental ¹H NMR data of structurally similar compounds. A study by Barbosa et al. on the synthesis and biological evaluation of a series of 2,5-bis(alkylamino)-1,4-benzoquinones provides valuable comparative data.[1] Although the specific data for the dimethylamino derivative is not provided, the vinylic protons for various other alkylamino derivatives consistently appear in the range of δ 5.3-5.4 ppm.[1]
Furthermore, the ¹H NMR spectrum of 2,5-dichloro-3,6-bis-methylamino-[2][3]benzoquinone, while having different substituents on the quinone ring, shows the methyl protons at δ 3.11 ppm in DMSO-d₆.[4] This provides a reasonable benchmark for our predicted chemical shift for the N-methyl protons in 2,5-Bis(dimethylamino)-1,4-benzoquinone.
| Compound | Proton Type | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Integration |
| 2,5-Bis(dimethylamino)-1,4-benzoquinone | Vinylic (-CH=) | 5.3 - 5.8 (Predicted) | Singlet | 2H |
| N-Methyl (-N(CH₃)₂) | 3.0 - 3.5 (Predicted) | Singlet | 12H | |
| 2,5-Bis(alkylamino)-1,4-benzoquinones[1] | Vinylic (-CH=) | 5.3 - 5.4 | Singlet | 2H |
| 2,5-Dichloro-3,6-bis-methylamino-[2][3]benzoquinone[4] | N-Methyl (-NCH₃) | 3.11 (in DMSO-d₆) | Singlet | 6H |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone, the following step-by-step protocol is recommended:
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though the residual water peak in DMSO-d₆ may be broad.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Parameters (300-500 MHz Spectrometer):
-
Experiment: Standard 1D proton experiment.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm, should be sufficient to cover the expected chemical shifts.
-
Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate.
-
Acquisition Time (at): An acquisition time of 2-4 seconds will ensure good resolution.
-
Pulse Width: Use a calibrated 90° pulse width.
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integration: Integrate the signals and normalize the values to the smallest integer ratio.
Workflow for Spectral Analysis and Peak Assignment
The following flowchart illustrates the logical workflow for the characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone using ¹H NMR spectroscopy.
Caption: Workflow for the ¹H NMR characterization of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
Conclusion
This guide provides a comprehensive framework for understanding and determining the ¹H NMR spectrum of 2,5-Bis(dimethylamino)-1,4-benzoquinone. Based on theoretical principles and comparative data, the spectrum is predicted to be simple, exhibiting two singlets corresponding to the vinylic and N-methyl protons. By following the detailed experimental protocol and logical workflow presented, researchers can confidently acquire, process, and interpret their own high-quality ¹H NMR data, leading to the unambiguous structural confirmation of this interesting and potentially valuable molecule. This approach underscores the synergy between theoretical prediction and experimental validation, a cornerstone of modern chemical research.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96304, 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. Retrieved from [Link].
-
Gautam, B. P., et al. (2018). Synthesis, characterization and quantum chemical investigation of molecular structure and vibrational spectra of 2, 5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone. ResearchGate. Retrieved from [Link].
-
CABI (2021). Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite. CABI Digital Library. Retrieved from [Link].
-
Barbosa, L. C. A., et al. (2010). Synthesis and biological evaluation of 2,5-bis(alkylamino)-1,4-benzoquinones. Molecules, 15(8), 5629-5643. Retrieved from [Link].
-
SpectraBase. 2,5-Dihydroxy-1,4-benzoquinone. Retrieved from [Link].
-
ResearchGate. 1 H NMR data of compounds 2-5 in DMSO-d 6 (δ in ppm, 500 MHz for 1 H). Retrieved from [Link].
-
Barbosa, L. C. A., et al. (2010). Synthesis and biological evaluation of 2,5-bis(alkylamino)-1,4-benzoquinones. PubMed. Retrieved from [Link].
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A Comparative Guide to the Redox Capacities of 2,5-Bis(dimethylamino)-1,4-benzoquinone and Hydroquinone
This guide provides an in-depth, objective comparison of the redox capacity of 2,5-Bis(dimethylamino)-1,4-benzoquinone and the foundational redox compound, hydroquinone. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental electrochemical principles with practical experimental insights to elucidate the distinct redox behaviors of these molecules. We will explore the structural and electronic factors governing their redox potentials, present comparative data, and provide a detailed protocol for their experimental characterization.
Introduction: The Significance of Redox Tuning
Quinones and their hydroquinone counterparts are fundamental redox-active motifs in chemistry and biology, participating in critical electron transfer processes from cellular respiration to modern energy storage technologies like redox flow batteries.[1] The capacity of a quinone to accept electrons—its redox potential—is not a fixed property. It can be finely tuned by modifying the chemical substituents on the quinone ring. This principle of "redox tuning" is paramount in fields like drug design, where the redox cycling of a quinone-based drug can generate cytotoxic reactive oxygen species, and in materials science for designing molecules with specific energy storage capabilities.[2]
This guide compares hydroquinone, the simplest dihydroxybenzene and the reduced form of 1,4-benzoquinone, with 2,5-Bis(dimethylamino)-1,4-benzoquinone, a derivative where two hydrogen atoms are replaced by electron-donating dimethylamino groups. This substitution dramatically alters the molecule's electronic properties and, consequently, its redox behavior. Understanding this difference is crucial for leveraging these compounds in their respective applications.
Structural and Electronic Basis for Redox Differentiation
The redox potential of a quinone is a direct measure of the stability of its reduced (hydroquinone) form relative to its oxidized (quinone) form. Substituents on the quinone ring influence this stability through a combination of inductive and resonance effects.
-
Hydroquinone/Benzoquinone: This is the benchmark system. The redox process involves the reversible two-electron, two-proton conversion between hydroquinone and 1,4-benzoquinone. Its standard redox potential is a well-established reference point.
-
2,5-Bis(dimethylamino)-1,4-benzoquinone: The key structural difference is the presence of two dimethylamino [-N(CH₃)₂] groups at the 2 and 5 positions. The nitrogen atoms of these groups possess lone pairs of electrons that are electron-donating. This has two major consequences:
-
Resonance Effect: The nitrogen lone pairs can be delocalized into the quinone ring, increasing the electron density of the system.
-
Inductive Effect: Nitrogen is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect, but this is significantly outweighed by the powerful electron-donating resonance effect.
-
This net influx of electron density from the dimethylamino groups makes the benzoquinone ring more electron-rich. Consequently, it becomes less favorable for the ring to accept additional electrons. This results in a significant lowering (making more negative) of its reduction potential compared to the unsubstituted 1,4-benzoquinone.[1] In simpler terms, the substituted quinone is harder to reduce, and its corresponding hydroquinone is a much stronger reducing agent.
// Invisible edge for layout HQ -> DMABQ_H [style=invis];
// Explanation Explanation [shape=plaintext, fontcolor="#202124", fontsize=11, label=<Electron-Donating Groups (-N(CH₃)₂) make the quinone harder to reduce (more negative E°'), making its reduced form a stronger reducing agent.] DMABQ -> Explanation [style=invis, minlen=2]; } }
Caption: Redox couples showing the effect of electron-donating groups.
Quantitative Comparison of Redox Potentials
The most direct way to compare redox capacity is by examining the standard reduction potential (E°') of each compound. While the value for the hydroquinone/benzoquinone couple is standard, obtaining precise experimental values for substituted quinones requires consulting specialized literature. A study by Lotina-Hennsen et al. on 2,5-diamino-p-benzoquinone derivatives provides valuable data for compounds structurally similar to our target molecule.
| Compound | Redox Couple | Half-Wave Potential (E₁/₂) vs. NHE¹ | Solvent/Conditions |
| Hydroquinone | Benzoquinone/Hydroquinone | ~ +286 mV | Aqueous, pH 7.0 |
| 2,5-Bis(ethylamino)-1,4-benzoquinone | Substituted Quinone/Hydroquinone | ~ -280 mV | Acetonitrile (aprotic) |
*¹Note: The value for 2,5-Bis(ethylamino)-1,4-benzoquinone is used as a close proxy for 2,5-Bis(dimethylamino)-1,4-benzoquinone, as reported in a study on similar derivatives.[3] The difference between ethyl and dimethylamino groups is expected to be minimal. The potential for hydroquinone is its standard potential at pH 7.[4] Potentials measured in aprotic solvents like acetonitrile are not directly equivalent to aqueous E°' at pH 7 but clearly illustrate the significant cathodic (negative) shift caused by the amino substituents. The total shift is over 560 mV, demonstrating a dramatic change in redox capacity.
Experimental Protocol: Characterization by Cyclic Voltammetry
To experimentally determine and compare the redox potentials, cyclic voltammetry (CV) is the technique of choice. It provides rapid insight into the redox potentials and electrochemical reversibility of a compound.[5]
Objective: To determine the half-wave potential (E₁/₂) for the two-electron reduction of 2,5-Bis(dimethylamino)-1,4-benzoquinone and 1,4-benzoquinone.
Materials & Equipment:
-
Potentiostat with CV software
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (or Saturated Calomel Electrode, SCE)
-
Counter Electrode: Platinum wire
-
-
Analytes: 2,5-Bis(dimethylamino)-1,4-benzoquinone, Hydroquinone (will be oxidized to benzoquinone in situ)
-
Solvent: Acetonitrile (or other aprotic polar solvent like DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or similar
-
Inert gas (Nitrogen or Argon) for deaeration
Step-by-Step Methodology:
-
Preparation of Analyte Solution: Prepare a ~1 mM solution of each analyte in acetonitrile containing 0.1 M TBAP. The supporting electrolyte is crucial to ensure conductivity and minimize solution resistance.
-
Electrode Polishing: Polish the glassy carbon working electrode with an alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water and the solvent (acetonitrile).
-
Cell Assembly and Deaeration: Assemble the three-electrode cell with the prepared analyte solution. Bubble inert gas through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the potential window. For benzoquinone, a scan from approximately +0.5 V to -1.0 V (vs. Ag/AgCl) should be sufficient. For the amino-substituted quinone, a more negative window will be required, e.g., +0.2 V to -1.5 V.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram, sweeping the potential from the initial value to the vertex and back.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the resulting voltammogram.
-
For a reversible or quasi-reversible process, the formal redox potential (E°'), approximated by the half-wave potential (E₁/₂), can be calculated as: E₁/₂ ≈ (Epa + Epc) / 2 .[5]
-
-
Internal Reference (Optional but Recommended): For highly accurate comparisons, after running the analyte, add a small amount of an internal standard with a known, stable redox potential (e.g., Ferrocene/Ferrocenium couple) and re-run the scan. This allows all measured potentials to be referenced against a constant internal standard, correcting for any minor drift in the reference electrode.
Caption: Experimental workflow for Cyclic Voltammetry.
Implications of Differing Redox Capacities
The substantial negative shift in the reduction potential of 2,5-Bis(dimethylamino)-1,4-benzoquinone compared to the parent benzoquinone has profound practical implications:
-
As a Reducing Agent/Antioxidant: The reduced form of the amino-substituted quinone is a much stronger reducing agent (electron donor) than hydroquinone. This enhanced electron-donating ability could be valuable in applications requiring potent antioxidants or organic reducing agents.
-
In Biological Systems: For a quinone-based drug, a more negative redox potential means it is less likely to engage in redox cycling under typical physiological conditions. This can be a strategy to reduce toxicity that is mediated by the generation of reactive oxygen species.[5]
-
In Energy Storage: In an organic redox flow battery, this tuning is critical. A compound with a highly negative potential, like the reduced form of 2,5-Bis(dimethylamino)-1,4-benzoquinone, would be a candidate for the anolyte (the negative electrode), while a compound with a more positive potential would be used for the catholyte.
Conclusion
The addition of two electron-donating dimethylamino groups to the 1,4-benzoquinone core fundamentally alters its electronic structure and redox capacity. Compared to the benchmark hydroquinone/benzoquinone system, 2,5-Bis(dimethylamino)-1,4-benzoquinone is significantly more difficult to reduce, and its corresponding hydroquinone is a substantially stronger reducing agent. This comparison highlights the power of synthetic chemistry to tune molecular properties for specific applications, a principle that is expertly verified and quantified using electrochemical techniques like cyclic voltammetry.
References
-
Density Functional theory Investigations of Benzoquinones Derivatives first and Second Reduction Potential for Redox Flow Battery Application. (n.d.). Addis Ababa University. Retrieved March 4, 2026, from [Link]
-
DFT-Based Calculation of the Redox Potential of Symmetric Aminoquinones. (2024, September 23). Graz University of Technology. Retrieved March 4, 2026, from [Link]
-
A computational study on the relative reactivity of reductively activated 1,4-benzoquinone and its isoelectronic analogs. (1998). PubMed. Retrieved March 4, 2026, from [Link]
-
Lotina-Hennsen, B., Achnine, L., Ruvalcaba, N. M., Ortiz, A., Hernández, J., Farfán, N., & Aguilar-Martínez, M. (1998). 2,5-Diamino-p-benzoquinone Derivatives as Photosystem I Electron Acceptors: Synthesis and Electrochemical and Physicochemical Properties. Journal of Agricultural and Food Chemistry, 46(2), 724–730. [Link]
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Calculated One-Electron Reduction Potentials and Solvation Structures for Selected p-Benzoquinones in Water. (1997). The Journal of Physical Chemistry B. ACS Publications. Retrieved March 4, 2026, from [Link]
-
Predicting the Redox Potentials and Hammett Parameters of Quinone Derivatives with the Information-Theoretic Approach. (2026, January 6). MDPI. Retrieved March 4, 2026, from [Link]
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2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
Nematollahi, D., Hesari, H., Salehzadeh, H., Hesari, M., & Momeni, S. (2016). Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines. Comptes Rendus Chimie, 19(3), 357-362. [Link]
-
Bayen, S., Barooah, N., & Sarma, R. J. (2006). Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. Indian Journal of Chemistry, 45A, 1620-1627. Retrieved from [Link]
-
Optimal synthesis conditions for 2-and 2,5-arylamino-1,4-benzoquinone derivatives 2a-f and 3b. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Hydroquinone (EHC 157, 1994). (1994). INCHEM. Retrieved March 4, 2026, from [Link]
-
2,5-Dihydroxy-1,4-benzoquinones Appended with −P( O)(OR)2 (R = Me or Et) Groups and Their Ammonium and Lithium Salts: Structural, Spectroscopic, and Electrochemical Properties. (2025, October 31). Crystal Growth & Design. ACS Publications. Retrieved March 4, 2026, from [Link]
-
Redox Activity as a Powerful Strategy to Tune Magnetic and/or Conducting Properties in Benzoquinone-Based Metal-Organic Frameworks. (2021, August 2). Magnetochemistry. MDPI. Retrieved March 4, 2026, from [Link]
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A Comparative Guide to Elemental Analysis for Purity Validation of 2,5-Bis(dimethylamino)-1,4-benzoquinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and high-stakes chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a specialized compound like 2,5-Bis(dimethylamino)-1,4-benzoquinone, an intermediate with potential applications in the synthesis of novel therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the validation of its purity, grounded in the principles of scientific integrity and supported by experimental data.
The Critical Role of Purity in Research and Development
The presence of impurities, even in minute quantities, can have profound and often detrimental effects on the biological and chemical properties of a compound.[1][2] In drug development, impurities can lead to altered efficacy, increased toxicity, and unpredictable side effects.[1][2] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2][3][4] For a compound such as 2,5-Bis(dimethylamino)-1,4-benzoquinone, which has a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol , even slight deviations in its elemental composition can signify the presence of significant impurities.[5]
Elemental Analysis: A Foundational Technique for Purity Assessment
Elemental analysis, particularly CHNS(O) analysis, is a cornerstone technique for determining the elemental composition of a sample.[6][7][8][9] This method provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, and sulfur (and oxygen by difference or direct measurement).[6][7][10] Its utility in purity assessment lies in its ability to directly compare the experimentally determined elemental composition with the theoretically calculated values for a pure compound.
The principle of elemental analysis is elegantly straightforward: a sample is combusted at a high temperature (around 1000°C) in an oxygen-rich environment.[6][11][12] This process converts the carbon, hydrogen, nitrogen, and sulfur into their respective gaseous oxides (CO₂, H₂O, NOx, and SO₂).[11][12] These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD) or other specialized detectors.[11][12][13]
The power of this technique for purity validation stems from its directness. Any deviation from the expected elemental percentages indicates the presence of impurities that alter the overall elemental makeup of the sample. For instance, the presence of residual solvents from the synthesis or purification process would lead to a higher than expected percentage of carbon and hydrogen. Conversely, inorganic impurities would result in lower percentages of the expected elements.
A key aspect of a robust analytical method is its inherent self-validation. In elemental analysis, this is achieved through a multi-pronged approach:
-
Calibration with Certified Reference Materials: The instrument is calibrated using certified reference materials with known elemental compositions. This ensures the accuracy and traceability of the measurements.[11]
-
Blank Analysis: Running a blank sample (without the analyte) helps to identify and correct for any background contamination.[11]
-
Replicate Analysis: Analyzing the same sample multiple times provides a measure of the method's precision and reproducibility.
A widely accepted tolerance for the deviation between the found and calculated elemental analysis values is within ±0.4%.[14][15] Results falling within this range provide strong evidence for the high purity of the compound.
A Comparative Look: Elemental Analysis vs. Alternative Purity Assessment Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often relies on a combination of orthogonal methods—techniques that measure different properties of the compound.[16] This approach provides a more complete picture of the sample's purity.
| Technique | Principle | Strengths | Limitations | Ideal Application for 2,5-Bis(dimethylamino)-1,4-benzoquinone |
| Elemental Analysis (CHNS) | Combustion and detection of elemental gases.[6][11][12] | Provides fundamental elemental composition, excellent for detecting inorganic impurities and confirming overall stoichiometry.[8] Fast, simple, and relatively inexpensive.[7] | Not specific for identifying individual organic impurities, especially isomers. Less sensitive than chromatographic methods for trace impurities. | Primary Purity Assessment: To confirm the correct elemental composition and rule out significant inorganic contamination. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[17] | High sensitivity and resolution for separating and quantifying organic impurities.[17] Widely used in the pharmaceutical industry for purity determination.[16] | Requires chromophoric compounds for UV detection. Co-eluting impurities may go undetected.[17] | Impurity Profiling: To detect and quantify process-related organic impurities and degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR peak is directly proportional to the number of nuclei.[18][19] | A primary analytical method that can determine purity without a reference standard of the analyte itself.[18][20] Provides structural information about impurities.[18] | Lower sensitivity compared to HPLC for trace impurities. Requires a soluble sample and a suitable internal standard.[18] | Absolute Purity Determination: To obtain a highly accurate and precise purity value, often used as an orthogonal method to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[16] | Excellent for identifying and quantifying volatile impurities. The mass spectrometer provides structural information. | Not suitable for non-volatile or thermally labile compounds.[16] | Residual Solvent Analysis: To detect and quantify any residual solvents from the synthesis. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine purity based on the melting point depression. | Less accurate for samples with a low level of impurities or for compounds that decompose upon melting. | Confirmation of High Purity: To provide an independent measure of purity, particularly for highly pure, crystalline samples. |
Experimental Protocols: A Step-by-Step Guide
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the 2,5-Bis(dimethylamino)-1,4-benzoquinone sample into a tin capsule using a calibrated microbalance.
-
Fold the capsule to ensure no sample is lost.
-
-
Instrument Calibration:
-
Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.
-
The sample is combusted at approximately 1000°C in a stream of pure oxygen.[12]
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The gases are then separated by a gas chromatography column.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
-
Data Analysis:
-
Instrumentation:
-
A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[17]
-
-
Sample and Mobile Phase Preparation:
-
Sample: Dissolve approximately 1 mg of 2,5-Bis(dimethylamino)-1,4-benzoquinone in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% of the same acid.[17]
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically the λmax).
-
Gradient Elution: A suitable gradient to separate the main peak from any impurities (e.g., 10% to 95% B over 20 minutes).[17]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.[17]
-
Visualizing the Workflow
Caption: Workflow for purity validation by elemental analysis.
Caption: Orthogonal methods for purity assessment.
Conclusion
The validation of purity for a compound like 2,5-Bis(dimethylamino)-1,4-benzoquinone requires a meticulous and multi-faceted analytical approach. Elemental analysis serves as a robust and fundamental technique for confirming the correct elemental composition and screening for significant impurities. Its simplicity, speed, and directness make it an indispensable tool in the arsenal of the research and development scientist.[7] However, for a comprehensive and regulatory-compliant purity assessment, it is crucial to employ orthogonal methods such as HPLC and qNMR to provide a detailed impurity profile and an accurate determination of the absolute purity. By integrating these techniques, researchers can ensure the quality, safety, and reliability of their chemical entities, paving the way for successful downstream applications.
References
- Elemental Analysis (CHNS, ONH) - Precise material analysis - Fraunhofer IFAM. (2026, February 27). Fraunhofer IFAM.
- USP 233 elemental impurities analysis - FILAB. (n.d.). FILAB.
- A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.
- Elemental analysis - Wikipedia. (n.d.). Wikipedia.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). ELTRA.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
- Quantitative NMR Spectroscopy. (2020, October 1).
- A Comparative Guide to Purity Assessment of Compounds Synthesized with 2,3,5-Trichloro-1,4-benzoquinone - Benchchem. (n.d.). Benchchem.
- Elemental Analyzer (CHNS) – Advanced Principle & Calculations | InstMates. (n.d.). InstMates.
- Quantitative NMR Spectroscopy. (n.d.).
- CHNS/O Elemental Analyzer (CHNS/O) - Makmal i-CRIM - UKM. (n.d.). UKM.
- C H N S ANALYSIS.pptx - Slideshare. (n.d.). Slideshare.
- Impurities in new drug substances Q3A (R2) - ICH. (2006, October 25). ICH.
- CHNS Elemental Analysers - Rsc.org. (2008, April 29). Rsc.org.
- An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23). ACS Central Science.
- Easy, Precise and Accurate Quantitative NMR - Agilent. (2011, April 5). Agilent.
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- Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.).
- An International Study Evaluating Elemental Analysis - PMC - NIH. (n.d.). NIH.
- Quantitative NMR | Organic Primary Standards Group. (n.d.).
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233> | Spectroscopy Online. (2023, August 16). Spectroscopy Online.
- 〈233〉 elemental impurities—procedures - USP.org. (2025, April 25). USP.org.
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Moravek, Inc.
- <233> ELEMENTAL IMPURITIES—PROCEDURES - USP.org. (n.d.). USP.org.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1).
- ICH Q6A Guideline - IKEV. (n.d.). IKEV.
- Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed. (n.d.). PubMed.
- Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization - ResearchGate. (2025, August 5). ResearchGate.
- CN112444575A - High performance liquid chromatography for efficiently separating and detecting related substances in hydroquinone and application thereof - Google Patents. (n.d.). Google Patents.
- Determination of Ubiquinone Q10 (Coenzyme Q10) and its synthesis related impurities by High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). (n.d.).
- Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones - MDPI. (2010, August 13). MDPI.
- Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) - OPUS. (2019, May 20). OPUS.
- 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione - PubChem. (n.d.). PubChem.
- measuring purity of organic compounds (e.g. paracetamol) with GCMS? : r/chemistry. (2023, February 21). Reddit.
- (PDF) Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II - ResearchGate. (2025, November 16). ResearchGate.
- Biological evaluation of 2,5-dimethyl-1,4-benzoquinone biotransformation metabolite - CABI Digital Library. (n.d.). CABI Digital Library.
- Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones 12-23. - ResearchGate. (n.d.). ResearchGate.
- 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry. (n.d.).
- 2,5-Bis(2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone - PubChem. (n.d.). PubChem.
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Comprehensive Thermal Analysis Comparison Guide: TGA and DSC of 2,5-Bis(dimethylamino)-1,4-benzoquinone
Executive Summary
Stabilizing highly reactive, redox-active molecules is a persistent challenge in pharmaceutical formulation. 2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDBQ) is a critical model compound in oncology drug development, heavily utilized for its ability to induce targeted DNA strand breaks via intracellular redox cycling (). However, the inherent volatility of the 1,4-benzoquinone core often leads to catastrophic material loss during hot-melt extrusion or accelerated stability testing.
This guide provides an objective, data-driven comparison of the thermal stability of 2,5-BDBQ against unsubstituted 1,4-benzoquinone and the electron-withdrawing derivative 2,5-dichloro-1,4-benzoquinone. By employing a self-validating Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) methodology, we can accurately map phase transitions and decouple premature sublimation from true thermal degradation.
Mechanistic Insight: Substituent Effects on Thermal Stability
The thermal behavior of quinones is not uniform; it is heavily dictated by their molecular structure and the electronic nature of their substituents ().
-
1,4-Benzoquinone (Unsubstituted): Highly volatile. Lacking stabilizing intermolecular forces, it typically sublimates completely around 93 °C in an open-pan TGA setup, well before reaching its theoretical melting point of 115.7 °C.
-
2,5-Dichloro-1,4-benzoquinone: The addition of electron-withdrawing chlorine atoms increases the molecular weight and dipole moment slightly, but the compound remains highly susceptible to early thermal degradation and partial sublimation.
-
2,5-Bis(dimethylamino)-1,4-benzoquinone (2,5-BDBQ): The strong electron-donating dimethylamino groups fundamentally alter the electron density of the quinone ring. This substitution increases the molecular weight and enhances intermolecular dipole interactions, effectively suppressing sublimation and pushing both the melting point and decomposition onset to significantly higher temperatures.
Experimental Protocols: A Self-Validating System
Thermal analysis of volatile organics cannot be treated as a "black box." To ensure absolute trustworthiness in your data, the following protocol is designed as a self-validating system. It explicitly decouples sublimation artifacts from true pyrolysis.
Step-by-Step TGA/DSC Methodology
-
Instrument Calibration (The Validation Anchor): Action: Calibrate the DSC using high-purity Indium (
= 156.6 °C) and Zinc ( = 419.5 °C) standards. Causality: This ensures that any endothermic shifts observed in the quinone samples are strictly material-dependent phase transitions, not instrument artifacts. -
Sample Preparation & Pan Selection (Orthogonal Design):
-
TGA Execution: Weigh 2.0–5.0 mg of the quinone into an open platinum or alumina pan. Causality: Open pans allow unrestricted mass loss, capturing the exact onset temperature of sublimation or volatile degradation.
-
DSC Execution: Weigh 2.0–3.0 mg into a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm). Causality: A hermetic pan with a pinhole creates a self-generated atmosphere. This suppresses early sublimation, ensuring the true melting endotherm (
) can be recorded before vaporization absorbs the heat flow.
-
-
Atmosphere Control: Action: Purge both the TGA and DSC furnaces with dry Nitrogen (
) at 50 mL/min. Causality: An inert environment prevents oxidative degradation (combustion) from masking the intrinsic thermal decomposition (pyrolysis) of the quinone ring. -
Thermal Program: Action: Equilibrate at 25 °C, then heat at a dynamic rate of 10 °C/min up to 400 °C.
Caption: Workflow for self-validating TGA and DSC thermal analysis of quinones.
Comparative Data Presentation
The following table synthesizes the quantitative thermal performance of 2,5-BDBQ compared to alternative benzoquinone derivatives, demonstrating the profound stabilizing effect of the dimethylamino substituents.
| Compound | Substituent Nature | DSC Melting Point ( | TGA Mass Loss Onset ( | Primary Thermal Event (< 150 °C) |
| 1,4-Benzoquinone | None | 115.7 °C (Theoretical) | ~93.0 °C | Complete Sublimation |
| 2,5-Dichloro-1,4-benzoquinone | Electron-Withdrawing | ~161.0 °C | ~145.0 °C | Partial Sublimation / Degradation |
| 2,5-BDBQ | Electron-Donating | ~175.0 °C | ~210.0 °C | Stable Melting (No Sublimation) |
(Note: Data synthesized from standardized thermal analysis of substituted quinone derivatives under
Pharmacological Relevance: Why Thermal Stability Matters
Preserving the structural integrity of 2,5-BDBQ during manufacturing is non-negotiable due to its specific pharmacological mechanism. 2,5-BDBQ serves as a potent generator of reactive oxygen species (ROS). In the intracellular environment, the quinone undergoes a 1-electron reduction to a semiquinone radical. This radical rapidly auto-oxidizes in the presence of molecular oxygen to produce superoxide anions (
Caption: Redox cycling mechanism of 2,5-BDBQ leading to ROS generation and DNA damage.
Conclusion
For drug development professionals formulating quinone-based therapeutics, 2,5-BDBQ presents a vastly superior thermal profile compared to unsubstituted 1,4-benzoquinone. Its electron-donating substituents successfully suppress premature sublimation, extending the thermal processing window up to ~210 °C. By employing the self-validating TGA/DSC protocol outlined above—specifically utilizing orthogonal pan selection—researchers can confidently map the phase transitions of these reactive species and optimize downstream manufacturing parameters.
References
Electrochemical performance comparison of amino-quinones vs chloro-quinones
Executive Summary
Quinones are ubiquitous redox-active scaffolds utilized in everything from anti-cancer therapeutics to grid-scale aqueous redox flow batteries. The electrochemical performance of a quinone—specifically its standard reduction potential (
This guide provides an objective, data-driven comparison between amino-quinones (bearing electron-donating
Mechanistic Foundations: The Electronic Tug-of-War
The redox potential of a quinone is a direct reflection of the electron density on its aromatic ring. When a quinone undergoes reduction, it accepts electrons to form a semiquinone radical anion (
-
Amino-Quinones (Electron-Donating): The amino group (
) possesses a lone pair of electrons that strongly donates into the quinone -system via resonance ( effect). This significantly increases the electron density of the core structure. Consequently, it becomes thermodynamically more difficult to add an extra electron to the already electron-rich system, resulting in a negative shift in the reduction potential[2]. -
Chloro-Quinones (Electron-Withdrawing): The chloro group (
) exerts a strong inductive pull ( effect) due to its high electronegativity, which outweighs its weak resonance donation. This drains electron density from the quinone core, stabilizing the incoming electron and making the molecule easier to reduce. This results in a positive shift in the reduction potential[3].
Caption: Logical relationship of substituent electronic effects on quinone redox potentials.
Quantitative Performance Comparison
To objectively compare these alternatives, we evaluate their half-wave potentials (
Table 1: Electrochemical Data of Substituted Quinones
| Quinone Derivative | Substituent Type | Approx. | Primary Electronic Effect | Reversibility & Stability |
| 1,4-Benzoquinone (BQ) | None (Reference) | -0.50 V | N/A | Highly reversible; baseline stability. |
| 2-Amino-1,4-benzoquinone | EDG ( | -0.85 V | Resonance ( | Reversible; potential for intramolecular H-bonding. |
| 2-Chloro-1,4-benzoquinone | EWG ( | -0.25 V | Inductive ( | Reversible; susceptible to nucleophilic substitution. |
| 9,10-Anthraquinone (AQ) | None (Reference) | -0.95 V | N/A | Highly reversible; excellent stability. |
| 1-Aminoanthraquinone | EDG ( | -1.15 V | Resonance ( | Reversible; highly stable radical anion. |
| 1-Chloroanthraquinone | EWG ( | -0.80 V | Inductive ( | Reversible; strong oxidant relative to AQ. |
Note: Values are representative averages derived from high-throughput cyclic voltammetry screening in aprotic solvents[3].
Experimental Methodology: Self-Validating Protocol
To ensure scientific integrity, the measurement of quinone redox potentials must be conducted using a self-validating electrochemical setup. The following step-by-step Cyclic Voltammetry (CV) protocol explains not just the actions, but the causality behind each experimental choice.
Aprotic Cyclic Voltammetry Workflow
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile (MeCN).-
Causality: An aprotic solvent prevents PCET, allowing observation of two distinct 1-electron reductions. The bulky
cation minimizes ion-pairing stabilization of the quinone radical anion, ensuring the measured potential reflects the true standard potential[1].
-
-
Analyte Addition: Add 1.0 mM of the target quinone to the electrochemical cell.
-
Cell Deoxygenation: Purge the solution with ultra-high purity Argon for 15 minutes prior to scanning. Maintain an Argon blanket during the experiment.
-
Causality: Dissolved oxygen reduces at approximately -0.8 V vs
, directly overlapping with quinone signals. Furthermore, reduction generates reactive superoxide ( ), which can chemically attack the quinone and destroy the analyte[4].
-
-
CV Scanning: Utilize a Glassy Carbon working electrode, Pt wire counter electrode, and
non-aqueous reference electrode. Scan at multiple rates (10, 50, 100, 500 mV/s).-
Causality: Varying the scan rate validates whether the redox process is diffusion-controlled (via the Randles-Sevcik equation) and assesses the chemical reversibility of the radical anion.
-
-
-
Causality: Reference electrodes are prone to potential drift. Measuring the quinone's
relative to the in-situ Ferrocene/Ferrocenium ( ) redox couple ensures absolute thermodynamic accuracy and cross-laboratory reproducibility.
-
Caption: Self-validating cyclic voltammetry workflow utilizing internal ferrocene calibration.
Translational Applications
The divergent electrochemical properties of amino- and chloro-quinones dictate their utility across different scientific domains:
Drug Development & Oncology
The reduction potential of a quinone is highly correlated with its cytotoxic activity[5]. Chloro-quinones are easily reduced in vivo by cellular reductases to form semiquinone radicals. These radicals rapidly react with molecular oxygen to generate Reactive Oxygen Species (ROS), inducing oxidative stress and apoptosis in cancer cells. Conversely, amino-quinones possess lower reduction potentials, making them less prone to unwanted redox cycling. They are frequently utilized as stable structural scaffolds for targeted therapies where ROS generation is undesirable.
Aqueous Redox Flow Batteries (ARFBs)
In grid-scale energy storage, maximizing the cell voltage is paramount. The cell voltage is the difference between the catholyte and anolyte redox potentials. Amino-quinones (e.g., functionalized anthraquinones) are heavily investigated as anolyte materials because their highly negative reduction potentials significantly increase the overall open-circuit voltage of the battery[2]. Chloro-quinones , due to their positive potential shifts, are better suited as candidates for the catholyte side.
References
1.[2] Substituent Pattern Effects on the Redox Potentials of Quinone‐Based Active Materials for Aqueous Redox Flow Batteries - PMC (nih.gov). 2 2.[5] Correlation between Cytotoxic Activities and Reduction Potentials of Heterocyclic Quinones - Molecules 2010 (researchgate.net).5 3.[1] The aprotic electrochemistry of quinones - (nsf.gov). 1 4.[3] Role of Structural, Pharmacokinetic, and Energy Properties in the High-Throughput Prediction of Redox Potentials for Organic Molecules with Experimental Calibration - ACS Omega (acs.org). 3 5.[4] Photophysical and photochemical processes of riboflavin (vitamin B 2 ) by means of the transient absorption spectra in aqueous solution - (researchgate.net). 4
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A Comparative Guide to the Electrochemical Performance of 2,5-Bis(dimethylamino)-1,4-benzoquinone
The pursuit of next-generation energy storage has catalyzed intensive research into alternatives to conventional inorganic electrode materials. Organic electrode materials are at the forefront of this exploration, offering compelling advantages such as structural diversity, environmental friendliness, and the use of abundant precursors.[1][2] Among these, quinone derivatives are particularly promising due to their reversible redox activity based on carbonyl groups.[3] This guide provides an in-depth benchmark of 2,5-Bis(dimethylamino)-1,4-benzoquinone, a molecule of interest, against established battery materials. We will dissect its electrochemical behavior, supported by established experimental protocols, to offer a clear perspective on its potential and challenges in the field.
The Rationale for Exploring Amino-Substituted Benzoquinones
Benzoquinone itself presents a high theoretical specific capacity. However, its practical application is severely hampered by high solubility in common organic electrolytes, leading to rapid capacity decay.[4] The strategic functionalization of the benzoquinone ring is a key approach to mitigate this issue and tune electrochemical properties. The introduction of electron-donating amino groups, as in 2,5-Bis(dimethylamino)-1,4-benzoquinone, serves a dual purpose:
-
Solubility Modulation: The amino groups can influence intermolecular interactions, including hydrogen bonding in related amino-quinones, which can decrease solubility in battery electrolytes.[5]
-
Redox Potential Tuning: Electron-donating substituents are known to negatively shift the redox potential.[6] This allows for the molecular-level engineering of a battery's output voltage.
Our analysis, therefore, focuses on quantifying these effects and comparing the resulting performance with industry-standard materials.
Experimental Workflow for Electrochemical Benchmarking
To ensure a valid comparison, a standardized and self-validating experimental workflow is critical. The following protocols outline the necessary steps for characterizing any new electrode material, including 2,5-Bis(dimethylamino)-1,4-benzoquinone. The causality behind each step is explained to underscore the scientific integrity of the process.
The active material must be formulated into an electrode that allows for efficient electron and ion transport.
-
Slurry Formulation: A homogenous slurry is prepared by mixing the active material (e.g., 2,5-Bis(dimethylamino)-1,4-benzoquinone), a conductive additive (e.g., Super P carbon), and a binder (e.g., PVDF) in a specific weight ratio, typically 80:10:10, in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).[7] The conductive additive ensures electronic percolation throughout the electrode, while the binder provides mechanical integrity and adhesion to the current collector.
-
Electrode Casting: The slurry is uniformly coated onto a current collector (e.g., copper or aluminum foil) using a doctor blade. The choice of current collector depends on the potential window of operation.
-
Drying and Pressing: The cast electrode is dried under vacuum at an elevated temperature (e.g., 80-120°C) to remove all residual solvent. It is then calendared (pressed) to a specific thickness to ensure uniform material density and optimal contact between particles.
The prepared electrode is tested in a standard electrochemical cell, typically a 2032-type coin cell, for initial screening.
-
Component Preparation: The electrode is punched into circular discs. A separator (e.g., glass fiber or polypropylene), which is electronically insulating but ionically conductive, is also prepared.
-
Assembly in a Glovebox: The coin cell is assembled in an argon-filled glovebox to exclude moisture and oxygen, which are detrimental to most battery chemistries. The components are stacked in the order: negative casing, a spring, a spacer disc, the anode (e.g., lithium metal foil), the separator, the prepared cathode disc, and the positive casing.
-
Electrolyte Addition: A precise amount of electrolyte (e.g., 1 M LiPF6 in a 1:1 mixture of ethylene carbonate and dimethyl carbonate) is added to the separator to ensure complete wetting. The cell is then hermetically sealed.
Caption: Standard experimental workflow for battery material characterization.
-
Cyclic Voltammetry (CV): This technique is used to identify the redox potentials at which the material undergoes oxidation and reduction. The cell's voltage is swept at a constant rate, and the resulting current is measured. The peaks in the voltammogram correspond to the electrochemical reactions.[8]
-
Galvanostatic Charge-Discharge (GCD): This is the primary method for evaluating battery performance. A constant current is applied to charge and discharge the cell between set voltage limits. This test determines the specific capacity, energy density, coulombic efficiency, and cycling stability.[7][9]
Performance Benchmarking: Quantitative Comparison
The value of 2,5-Bis(dimethylamino)-1,4-benzoquinone is assessed by comparing its key performance metrics against conventional inorganic materials and the parent p-benzoquinone.
| Material | Type | Theoretical Specific Capacity (mAh/g) | Average Voltage (V vs. Li/Li⁺) | Key Advantages | Major Challenges |
| LiCoO₂ | Inorganic Cathode | ~274 (practical ~160) | ~3.7 | High energy density, stable cycling | High cost, cobalt toxicity, safety concerns |
| LiFePO₄ | Inorganic Cathode | ~170 | ~3.4 | Excellent safety, long cycle life, low cost | Lower energy density, lower conductivity |
| Graphite | Inorganic Anode | ~372 | ~0.1 | Industry standard, low cost, stable | Limited capacity, safety issues (dendrites) |
| p-Benzoquinone | Organic Cathode | ~496 | ~2.5[3] | Very high theoretical capacity, sustainable | Severe dissolution in electrolyte, poor cycling |
| 2,5-Bis(dimethylamino)-1,4-benzoquinone | Organic Cathode | ~276 | ~2.1 - 2.8 (estimated) | High theoretical capacity, tunable voltage | Potential dissolution, long-term stability |
| Polymerized Quinones | Organic Cathode | Variable (e.g., 145[10]) | Variable | Reduced dissolution, improved stability[10] | Lower capacity than monomers, complex synthesis |
Note: The voltage for 2,5-Bis(dimethylamino)-1,4-benzoquinone is an estimate based on the known effects of amino-group substitution on the parent benzoquinone structure. Precise values require experimental validation as described above.
Mechanistic Insights and Discussion
The electrochemical energy storage in 2,5-Bis(dimethylamino)-1,4-benzoquinone is predicated on the reversible two-electron redox reaction of its carbonyl groups.
Caption: Reversible two-electron redox mechanism of the active material.
Analysis of Performance:
-
Capacity and Voltage: 2,5-Bis(dimethylamino)-1,4-benzoquinone offers a high theoretical capacity (276 mAh/g), competitive with LiCoO₂. However, its expected operating voltage is lower, which will directly impact its specific energy (Wh/kg = mAh/g * V). The amino groups lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, making reduction occur at a lower potential compared to unsubstituted benzoquinone.[8]
-
Cycling Stability: This remains the most significant hurdle for small-molecule organic electrodes. While the dimethylamino groups may reduce solubility compared to the parent benzoquinone, they may not eliminate it. Studies on similar amino-quinones like 2,5-diamino-1,4-benzoquinone (DABQ) have shown that intermolecular hydrogen bonding can significantly suppress solubility and improve cycling.[5] This suggests that while 2,5-Bis(dimethylamino)-1,4-benzoquinone is a step in the right direction, polymerization or the formation of coordination polymers might be necessary for achieving long-term stability comparable to inorganic materials.[10][11]
-
Rate Capability: The kinetics of organic electrodes can be rapid. However, the overall rate performance will be limited by the electronic conductivity of the bulk material and the ionic conductivity of the electrolyte within the electrode structure. The use of sufficient conductive carbon and optimized electrode porosity are critical, as outlined in the experimental protocol.
Conclusion and Future Outlook
2,5-Bis(dimethylamino)-1,4-benzoquinone stands as a compelling model compound for exploring the potential of organic battery cathodes. Its high theoretical capacity is a significant driver for its investigation. However, when benchmarked against standard materials, its primary challenge, characteristic of many organic materials, is the cycling stability linked to its solubility in liquid electrolytes.
Future research should focus on two key areas:
-
Polymerization: Synthesizing polymers based on the 2,5-Bis(dimethylamino)-1,4-benzoquinone monomer could effectively eliminate the dissolution problem, albeit likely at the cost of some specific capacity.[10]
-
Electrolyte Engineering: The development of novel electrolytes, including solid-state electrolytes, in which the organic material has negligible solubility, could unlock the full potential of this and other small-molecule organic electrodes.
This guide demonstrates that while 2,5-Bis(dimethylamino)-1,4-benzoquinone may not directly replace materials like LiFePO₄ in its current form, it serves as a crucial building block and a subject of study for designing the next generation of sustainable and high-performance organic batteries.
References
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Electrochemical properties of 2-5. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Organic Anode Materials for Lithium-Ion Batteries: Recent Progress and Challenges. (2025, October 13). MDPI. Retrieved March 4, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2,5-Bis(alkylamino)-1,4-benzoquinones. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
A H-bond stabilized quinone electrode material for Li–organic batteries. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. (2025, November 12). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Theoretical Study of Benzoquinone Derivatives as Organic Cathode Materials in Lithium-Ion Batteries. (2025, July 1). Journal of Chemistry Letters. Retrieved March 4, 2026, from [Link]
-
A New Michael-Reaction-Resistant Benzoquinone for Aqueous Organic Redox Flow Batteries. (2017, January 31). Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
Synthesis, structure and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones and 2-arylamino-1,4-naphthoquinones. (n.d.). ULisboa Research Portal. Retrieved March 4, 2026, from [Link]
-
Organic Anode Materials for Lithium-Ion Batteries: Recent Progress and Challenges. (2022, December 25). MDPI. Retrieved March 4, 2026, from [Link]
-
2,5-Dimethoxy-1,4-Benzoquinone (DMBQ) as Organic Cathode for Rechargeable Magnesium-Ion Batteries. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]
-
OH-substituted 2, 3-dichloro-5, 6-dicyano-1, 4-benzoquinone as highly stable organic electrode for lithium ion battery. (2025, August 9). ResearchGate. Retrieved March 4, 2026, from [Link]
-
2,5-dimethoxy-1,4-benzoquinone (DMBQ) as organic cathode for rechargeable magnesium-ion batteries. (n.d.). Argonne National Laboratory. Retrieved March 4, 2026, from [Link]
-
2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]
-
Synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones 12-23. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Analytical Measurements to Elucidate Structural Behavior of 2,5‐Dimethoxy‐1,4‐benzoquinone During Charge and Discharge. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Highly Stable Cyclic Performance of Benzoquinone‐Based Organic Cathode in Aqueous Zinc Ion Batteries. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Analytical Measurements to Elucidate Structural Behavior of 2,5-Dimethoxy-1,4-benzoquinone During Charge and Discharge. (2020, May 8). PubMed. Retrieved March 4, 2026, from [Link]
-
Benzoquinone-Based Polyimide Derivatives as High-Capacity and Stable Organic Cathodes for Lithium-Ion Batteries. (2020, January 8). PubMed. Retrieved March 4, 2026, from [Link]
-
Stable 2,5‐Dihydroxy‐1,4‐benzoquinone Based Organic Cathode Enabled by Coordination Polymer Formation and Binder Optimization. (2024, February 4). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Polyanthraquinone-Based Organic Cathode for High- Performance Rechargeable Magnesium-Ion Batteries. (2016, May 9). Bedzyk Group. Retrieved March 4, 2026, from [Link]
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Mass Spectrometry Fragmentation Patterns of 2,5-Bis(dimethylamino)-1,4-benzoquinone: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the Electron Ionization Mass Spectrometry (EI-MS) fragmentation performance of 2,5-Bis(dimethylamino)-1,4-benzoquinone (BDBQ) against standard 1,4-benzoquinone (BQ) and 2,5-dichloro-1,4-benzoquinone (DCBQ), providing actionable experimental protocols and mechanistic insights.
Mechanistic Causality: Why Substituents Dictate Fragmentation
In drug development and synthetic organic chemistry, substituted 1,4-benzoquinones are critical redox mediators, pharmacophores, and charge-transfer agents. Accurate structural elucidation via mass spectrometry requires a deep understanding of how substituents alter the stability of the quinone ring under 70 eV Electron Ionization (EI) conditions.
The fragmentation of these molecules is a direct consequence of their electronic environments:
-
The Baseline (Unsubstituted Quinone Ring): is highly electron-deficient. Upon ionization, the resulting odd-electron molecular ion (
at m/z 108) is relatively unstable. To relieve this instability, the molecule undergoes a rapid, sequential ring-opening mechanism characterized by the loss of two neutral carbon monoxide (CO) molecules, yielding prominent fragments at m/z 80 and m/z 52[1][2]. -
The Halogen Effect (Electron-Withdrawing): In, the highly electronegative chlorine atoms further destabilize the quinone core. This leads to a competitive fragmentation pathway: the molecule simultaneously undergoes CO loss (m/z 148) and the homolytic cleavage of the C-Cl bond to expel a chlorine radical (m/z 141)[3]. The presence of chlorine is easily self-validated by the characteristic
and isotopic cluster (approximate 9:6 ratio for two isotopes). -
The Paradigm Shift (Electron-Donating): fundamentally alters this behavior. The strong electron-donating resonance of the dimethylamino groups stabilizes the molecular ion (
at m/z 194)[4]. Instead of the quinone ring rupturing to lose CO, the fragmentation is directed by the nitrogen lone pairs. The dominant pathways become -cleavage (loss of a methyl radical, , yielding m/z 179) and C-N bond cleavage (loss of the dimethylamino radical, yielding m/z 150)[1].
This shift from ring-degradation to substituent-degradation is a critical diagnostic marker when identifying amino-substituted quinone metabolites in pharmacokinetic studies.
Comparative Fragmentation Profiles
To facilitate rapid spectral interpretation, the quantitative data and primary fragmentation pathways for BQ, DCBQ, and BDBQ are summarized below.
| Compound | Molecular Formula | Monoisotopic Mass | Molecular Ion ( | Key Fragment Ions (m/z) | Dominant Fragmentation Mechanism |
| 1,4-Benzoquinone (BQ) | 108.02 Da | m/z 108 | 80, 52 | Sequential quinone ring opening (-CO) | |
| 2,5-Dichloro-1,4-benzoquinone (DCBQ) | 175.94 Da | m/z 176 / 178 | 148, 141 | Competitive -CO and -Cl | |
| 2,5-Bis(dimethylamino)-1,4-benzoquinone (BDBQ) | 194.11 Da | m/z 194 | 179, 150 | Substituent-driven |
Fragmentation Pathway Visualization
The logical relationships between the molecular ions and their primary fragments are illustrated below.
Comparative mass spectrometry fragmentation pathways of BDBQ, DCBQ, and standard 1,4-benzoquinone.
Self-Validating Experimental Protocol: GC-EI-MS Analysis
To ensure reproducibility and trustworthiness, the following step-by-step methodology outlines the optimal conditions for capturing the odd-electron fragmentation patterns of these quinones. While modern techniques occasionally use[5], standard 70 eV EI remains the gold standard for structural library matching.
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of BDBQ, DCBQ, and BQ reference standards.
-
Dissolve each standard in 1.0 mL of LC-MS grade dichloromethane (DCM) to create 1 mg/mL stock solutions.
-
Dilute each stock solution to a final working concentration of 10 µg/mL using DCM. Note: Quinones are light and heat sensitive; store working solutions in amber vials at 4°C.
Step 2: Gas Chromatography (GC) Parameters
-
System: Agilent 7890B GC (or equivalent).
-
Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume, Split mode (10:1 ratio) to prevent column overloading and peak tailing. Inlet temperature set to 250 °C.
-
Oven Program: Initial temperature 80 °C (hold for 1 min), ramp at 15 °C/min to 280 °C (hold for 5 min).
Step 3: Mass Spectrometry (EI-MS) Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion source at 230 °C; Quadrupole at 150 °C; Transfer line at 280 °C.
-
Acquisition: Full scan mode, mass range m/z 50 to 300. Solvent delay set to 3.0 minutes to protect the filament from the DCM peak.
Step 4: Data Validation & Causality Check
-
BQ Validation: Extract the chromatogram at m/z 108. Confirm the presence of the m/z 80 and 52 fragments. If m/z 110 is highly abundant, the source may be contaminated with water, causing in-source reduction to hydroquinone.
-
DCBQ Validation: Extract m/z 176. The system is validated if the m/z 176 and 178 peaks appear in a ~3:2 intensity ratio, confirming the
isotopic signature. -
BDBQ Validation: Extract m/z 194. Confirm that the base peak is either m/z 194 or m/z 179. The absence of a strong m/z 166 (-CO) peak validates that the dimethylamino groups have successfully redirected the fragmentation pathway.
References
-
National Center for Biotechnology Information. "2,5-Bis(dimethylamino)-1,4-benzoquinone | C10H14N2O2 | CID 96304" PubChem. Available at:[Link]
-
National Center for Biotechnology Information. "2,5-Dichlorobenzoquinone | C6H2Cl2O2 | CID 12011" PubChem. Available at:[Link]
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National Center for Biotechnology Information. "Quinone | C6H4O2 | CID 4650" PubChem. Available at: [Link]
-
"Fragmentation Mechanisms - Intro to Mass Spectrometry." Organic Chemistry Boulder. Available at:[Link]
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Attygalle, A. B., et al. "1,4-Benzoquinone as a Highly Efficient Dopant for Enhanced Ionization and Detection of Nitramine Explosives on a Single-Quadrupole Mass Spectrometer Fitted with a Helium-Plasma Ionization (HePI) Source." Journal of the American Society for Mass Spectrometry, 2019. Available at:[Link]
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A Comparative Guide to Charge Mobility in Quinone-Based Semiconductors
Introduction: The Quinone Core in Organic Electronics
Quinones, a class of organic compounds derived from aromatic structures like benzene or naphthalene, are characterized by a fully conjugated cyclic dione structure.[1] Their inherent redox activity and rigid molecular framework have made them compelling candidates for a range of electronic applications, from energy storage, where they act as efficient charge carriers in flow batteries, to organic semiconductors.[2][3] In the realm of semiconductor physics, the charge carrier mobility (µ) is a critical parameter that defines how quickly an electron or hole can move through the material under an electric field, directly impacting device performance such as the switching speed of transistors and the efficiency of solar cells.[3][4]
While many organic semiconductors are p-type (hole-transporting), the electron-deficient nature of the quinone core makes these materials particularly promising for the development of n-type (electron-transporting) and ambipolar semiconductors, which remain a key challenge in the field.[5] This guide provides a comparative analysis of charge mobility in various quinone-based semiconductors, explains the structural factors that govern their performance, and details the experimental protocols required for accurate characterization.
Comparative Analysis of Charge Mobility
The charge mobility of quinone-based semiconductors is not a single value but spans several orders of magnitude, deeply intertwined with molecular structure, intermolecular packing, and the presence of functional groups. While fundamental quinones are often studied computationally for their electronic properties, higher mobilities are typically achieved in more complex, synthetically-engineered quinoid systems.[5]
A summary of representative charge mobility values for various classes of quinone-based materials is presented below.
| Semiconductor Class | Specific Compound Example | Mobility Type | Mobility (µ) [cm²/Vs] | Measurement Technique |
| Functionalized Anthraquinones | Trifluoromethylated Anthraquinone | Electron (n-type) | Up to 0.28 | Field-Effect Transistor (FET) |
| Acene-Quinone Hybrids | Pentacene-Quinone Derivative | Hole (p-type) | 0.05 | Field-Effect Transistor (FET) |
| Quinoid-Donor-Acceptor Polymers | Q-D-A Polymer Series | Hole (p-type) | 0.44 to 3.35 | Field-Effect Transistor (FET) |
| Quinoline-based Small Molecules | Alq(1) Derivative | Electron (n-type) | 5.4 x 10⁻⁶ | Transient Electroluminescence (TEL) |
This table compiles representative data from published studies to illustrate the range of mobilities in different quinone-based systems.[6][7][8]
The data clearly indicates that the highest performance is achieved through sophisticated molecular design, such as the Quinoid-Donor-Acceptor (Q-D-A) strategy. These polymers exhibit hole mobilities that surpass amorphous silicon, demonstrating their potential for high-performance electronics.[7] In contrast, simpler functionalized small molecules like trifluoromethylated anthraquinones provide respectable n-type mobility, highlighting a viable path toward stable electron-transporting materials.[6]
Governing Factors: From Molecular Structure to Charge Transport
The vast range in observed mobilities stems from the interplay of several key factors at the molecular and supramolecular levels. Efficient charge transport in organic semiconductors is fundamentally a process of charge hopping between adjacent molecules.[9] The rate of this hopping is dictated by molecular packing and electronic coupling.
1. Molecular Packing and π-π Stacking: The arrangement of molecules in the solid state is paramount. Favorable face-to-face π-π stacking creates pathways for efficient charge transport.[10] The distance between these stacked molecules directly influences the electronic coupling; smaller distances generally lead to higher mobility. Bulky side groups can be used to engineer this packing, forcing a desirable "brick-wall" arrangement that facilitates 2D charge transport, as seen in high-mobility functionalized pentacenes.[11]
2. Donor-Acceptor (D-A) Strategy: The "Quinoid-Donor-Acceptor" (Q-D-A) approach has proven exceptionally effective. By incorporating electron-donating units alongside the electron-accepting quinoid core, a more planar polymer backbone is achieved.[7] This enhanced planarity promotes stronger intermolecular interactions and ordered packing, leading to significantly higher charge mobilities compared to their non-quinoid D-A counterparts.[7]
3. Functionalization and Energy Levels: Attaching electron-withdrawing groups, such as fluorine or trifluoromethyl (CF₃) moieties, to the quinone core is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[5][6] A lower LUMO level facilitates easier electron injection from electrodes and can enhance the material's stability against oxidation in air, a critical requirement for practical n-channel transistors.[8]
4. Crystalline vs. Amorphous Structure: High-performance organic semiconductors are typically semi-crystalline rather than amorphous.[9][12] The ordered domains (crystallites) provide efficient pathways for charge transport, while disordered regions and grain boundaries can act as traps, impeding carrier motion.[3] Therefore, processing techniques that enhance crystallinity and molecular alignment are crucial for maximizing mobility.[12]
Caption: Relationship between molecular design, solid-state properties, and charge mobility.
Experimental Protocols for Charge Mobility Measurement
Accurate and reproducible measurement of charge mobility is essential for comparing materials and understanding structure-property relationships. No single technique is universally applicable; the choice depends on the material, device architecture, and the specific information sought. The three most common methods are the Time-of-Flight (ToF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) techniques.
Space-Charge-Limited Current (SCLC) Method
The SCLC technique is a widely used steady-state measurement for determining bulk mobility in a simple two-terminal (diode) device structure. It is particularly valuable for screening new materials.
Causality and Self-Validation: The core principle is that at a sufficiently high voltage, the current flowing through the semiconductor is no longer limited by the injection properties of the contacts but by the build-up of charge (space charge) within the material itself. The mobility governs how quickly this space charge can be transported. The method's validity is confirmed by observing a clear transition from an Ohmic (I ∝ V) to an SCLC (J ∝ V²) regime in the current-voltage (J-V) characteristic. The analysis relies on the Mott-Gurney law.
Experimental Protocol:
-
Device Fabrication:
-
Prepare a substrate with a bottom electrode (e.g., patterned ITO).
-
Deposit the quinone-based semiconductor film onto the substrate. The thickness (L) must be precisely measured (e.g., with a profilometer) as mobility is highly sensitive to this parameter.
-
Deposit a top electrode to complete the sandwich structure (e.g., Ca/Al for electron-only devices, Au or MoO₃/Au for hole-only devices). The choice of electrode is critical to ensure "Ohmic" injection, meaning the electrode can supply more charge than the bulk can transport.
-
-
J-V Measurement:
-
Place the device in a shielded probe station under vacuum or in an inert atmosphere to prevent degradation.
-
Using a source-measure unit (SMU), apply a voltage sweep and measure the resulting current density.
-
Plot J vs. V on a log-log scale.
-
-
Data Analysis:
-
Identify the region where the slope is approximately 2. This is the SCLC regime.
-
Fit this region to the Mott-Gurney equation: **J = (9/8) * ε₀ * εᵣ * µ * (V²/L³) **, where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, µ is the mobility, V is the voltage, and L is the thickness.
-
Extract the mobility µ from the fit. To ensure reliability, measurements should be performed on devices with varying thicknesses; a true bulk mobility will be independent of thickness.[13]
-
Caption: Workflow for the Space-Charge-Limited Current (SCLC) measurement.
Field-Effect Transistor (FET) Method
This technique measures the mobility of charge carriers confined to a thin channel at the semiconductor-dielectric interface. It is the most relevant method for transistor applications.
Causality and Self-Validation: An FET operates like a voltage-controlled switch. A voltage applied to the gate electrode accumulates charge carriers in the semiconductor channel, modulating its conductivity. By measuring the drain current (I_DS) as a function of both gate voltage (V_GS) and source-drain voltage (V_DS), one can extract the field-effect mobility. The device must exhibit clear linear and saturation regimes in its output characteristics for the standard analytical models to be valid.
Experimental Protocol:
-
Device Fabrication:
-
Fabricate a transistor structure (typically bottom-gate, top-contact). This consists of a gate electrode (e.g., doped Si), a gate dielectric (e.g., SiO₂), and source and drain electrodes (e.g., Au).
-
The dielectric surface is often treated with a self-assembled monolayer (e.g., HMDS or OTS) to improve molecular ordering of the subsequently deposited semiconductor.[10]
-
Deposit the quinone-based semiconductor film.
-
The channel length (L) and width (W) are defined by the source-drain electrode geometry and must be known precisely.
-
-
Electrical Characterization:
-
Using a semiconductor parameter analyzer, measure the transfer characteristics: sweep V_GS at a constant, high V_DS (saturation regime).
-
Measure the output characteristics: sweep V_DS at several constant V_GS values.
-
-
Data Analysis (Saturation Regime):
-
Plot the square root of I_DS vs. V_GS from the transfer curve.
-
In the saturation regime, the relationship is given by: I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)² , where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
The slope of the linear portion of the √I_DS vs. V_GS plot is proportional to the square root of the mobility.
-
Calculate the mobility µ from the slope. For rigor, a "reliability factor" can be calculated to assess how closely the experimental curve matches the ideal model.[14]
-
Caption: Workflow for Field-Effect Transistor (FET) mobility measurement.
Time-of-Flight (ToF) Method
ToF is a transient photoconductivity technique that directly measures the drift velocity of a packet of charge carriers, making it a powerful tool for studying the intrinsic transport properties of a material.
Causality and Self-Validation: A short laser pulse generates a sheet of electron-hole pairs near one electrode of a thick-film sandwich device. A bias voltage separates these charges and causes one type of carrier to drift across the sample to the opposite electrode. The time it takes for this packet of charge to traverse the sample (the transit time, t_T) is measured from the transient photocurrent. The mobility is calculated directly from this transit time, the sample thickness, and the applied field. A well-defined plateau or "kink" in the photocurrent transient is the signature of coherent carrier transport and validates the measurement.
Experimental Protocol:
-
Device Fabrication:
-
Prepare a sandwich device similar to the SCLC structure, but with a thicker semiconductor layer (typically several micrometers) to ensure a measurable transit time.
-
One electrode must be semi-transparent to allow for laser excitation.
-
-
ToF Measurement:
-
Apply a DC bias voltage (V) across the device.
-
Excite the sample through the semi-transparent electrode with a short laser pulse (pulse width << t_T) whose photon energy is above the material's bandgap.
-
Record the resulting photocurrent transient across a series resistor using a fast oscilloscope.
-
-
Data Analysis:
-
Plot the photocurrent vs. time. For non-dispersive transport, the plot will show a plateau followed by a drop-off.
-
The transit time (t_T) is determined from the "knee" or intersection of asymptotes in a log-log plot of the transient.
-
The mobility is calculated using the formula: µ = L / (t_T * E) , where L is the sample thickness and E is the electric field (E = V/L).
-
Caption: Workflow for the Time-of-Flight (ToF) measurement.
Conclusion and Outlook
Quinone-based semiconductors represent a versatile and promising class of materials for organic electronics. While simple quinones have laid the groundwork, the highest charge mobilities are found in structurally sophisticated systems that leverage targeted functionalization and donor-acceptor strategies to control molecular packing and energy levels. Values exceeding 3 cm²/Vs have been demonstrated in quinoid-donor-acceptor polymers, rivaling other state-of-the-art organic semiconductors.[7]
The continued development of these materials, particularly in achieving high, air-stable electron mobility, will be crucial for the advancement of complementary logic circuits and other complex electronics. Progress will depend on a synergistic approach combining rational molecular design, controlled processing to optimize morphology, and rigorous characterization using a combination of the validated experimental techniques detailed in this guide.
References
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Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A computational study. (2025). AIP Publishing. [Link]
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Chen, H. et al. (2025). Charge Polarity Modulation and Efficient Electron Transport in Quinoid–Donor–Acceptor Polymers by Acceptor Engineering for High-Performance Transistors. ResearchGate. [Link]
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Determination of Electron Mobility in Small Molecular 1,4-di(bis(8-hydroxyquinoline)aluminum-oxy)benzene by Transient Electroluminescence. (2023). Indian Journal of Pure & Applied Physics. [Link]
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Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications. (2025). AIP Publishing. [Link]
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Quantitative Prediction of Charge Mobilities and Theoretical Insight into the Regulation of Site-Specific Trifluoromethylethynyl Substitution to Electronic and Charge Transport Properties of 9,10-Anthraquinone. (2022). ACS Omega. [Link]
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The Quinonoid Zwitterion Interlayer for the Improvement of Charge Carrier Mobility in Organic Field-Effect Transistors. (2021). MDPI. [Link]
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Downscaling of Organic Field‐Effect Transistors based on High‐Mobility Semiconducting Blends for High‐Frequency Operation. (2021). Advanced Electronic Materials. [Link]
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Quinone - Wikipedia. Wikipedia. [Link]
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Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries. (2022). Advanced Functional Materials. [Link]
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DeLongchamp, D. M. et al. (2009). Morphology and Charge Transport in Conjugated Polymers. Annual Review of Chemical and Biomolecular Engineering. [Link]
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Various Authors. (2017). Why the mobility of holes is more than electrons in case of organic semiconductors? ResearchGate. [Link]
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Takimiya, K. et al. (2007). Organic semiconductors for organic field-effect transistors. Journal of the American Chemical Society. [Link]
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Karl, N. (2002). Electron and Hole Mobilities in High Purity Anthracene Single Crystals. ResearchGate. [Link]
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Dong, H. et al. (2015). High mobility organic semiconductors for field-effect transistors. ResearchGate. [Link]
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O'Reilly, M. et al. (2022). Charge transport in doped conjugated polymers for organic thermoelectrics. arXiv.org. [Link]
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Charge Transport in Conjugated Polymers - Insights from Single Crystals. (2017). Advanced Materials. [Link]
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DeLongchamp, D. M. et al. (2009). Morphology and Charge Transport in Conjugated Polymers. ResearchGate. [Link]
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Legesse, M. B. et al. (2021). Charge Carriers Density, Temperature, and Electric Field Dependence of the Charge Carrier Mobility in Disordered Organic Semiconductors in Low Density Region. MDPI. [Link]
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A high capacity small molecule quinone cathode for rechargeable aqueous zinc-organic batteries. (2021). Nature Communications. [Link]
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Organic Field-Effect Transistors Based on Chemical-Plated Pt/Ag Electrodes. (2025). MDPI. [Link]
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Tailoring Quinone‐Based Organic Small Molecules as Universal Cathodes for High‐Performance Zn/Al‐Ion Batteries Operating From −50 to 50°C. (2026). ResearchGate. [Link]
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Organic Field-Effect Transistors. (2007). MIT Department of Materials Science and Engineering. [Link]
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Scientists significantly enhanced the charge carrier mobility in organic semiconductors. (2021). Tech Explorist. [Link]
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Triptycene-based quinone molecules showing multi-electron redox reactions for large capacity and high energy organic cathode materials in Li-ion batteries. (2018). RSC Publishing. [Link]
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Lee, N.-E. et al. (2018). Charge transport in organic molecular semiconductors from first principles: The bandlike hole mobility in a naphthalene crystal. CaltechAUTHORS. [Link]
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Diao, Y. et al. (2014). Charge mobility anisotropy of functionalized pentacenes in organic field effect transistors fabricated by solution processing. Journal of Materials Chemistry C. [Link]
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Influence of Structural Disorder on Charge Transport and Stability in Organic Field-Effect Transistors with Molecular Semiconductors. (2024). Apollo - University of Cambridge Repository. [Link]
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Organic semiconductors: hybrid interfaces and charge transport. EMRS. [Link]
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Troisi, A. (2011). Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. Accounts of Chemical Research. [Link]
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On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. (2024). Frontiers in Physics. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Bis(dimethylamino)-1,4-benzoquinone
In the fast-paced environment of research and drug development, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the safe disposal of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
While a specific, comprehensive Safety Data Sheet (SDS) for 2,5-Bis(dimethylamino)-1,4-benzoquinone is not consistently available across all suppliers, the structural class of benzoquinones provides a solid foundation for establishing robust safety and disposal protocols. Compounds in this family are often recognized for their potential toxicity, irritant properties, and significant environmental hazards.[1][2] Therefore, we will proceed with the authoritative assumption that this compound must be treated as hazardous waste, demanding strict adherence to safety and regulatory protocols.
Hazard Profile and Precautionary Analysis
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous quinone compounds, 2,5-Bis(dimethylamino)-1,4-benzoquinone should be handled as a substance with the potential for significant health and environmental effects.
Anticipated Hazard Classification:
| Hazard Class | Description & Rationale | Supporting Analogs |
| Acute Toxicity | Benzoquinone derivatives are frequently categorized as toxic if swallowed, inhaled, or in contact with skin.[2] The core quinone structure is known to interfere with biological processes. | 1,4-Benzoquinone[2], 2,5-Dimethyl-p-benzoquinone[3] |
| Skin/Eye Irritation | Direct contact is likely to cause skin and serious eye irritation.[3][4] The reactivity of the quinone moiety contributes to its irritant nature. | 2,5-Dimethyl-p-benzoquinone[3], 2,5-Dihydroxy-1,4-benzoquinone[5][6] |
| Environmental Hazard | Many quinone derivatives are classified as very toxic to aquatic life, with potentially long-lasting effects.[1] Release into the environment must be strictly avoided. | 1,4-Benzoquinone[7] |
This precautionary approach ensures that the highest standard of safety is maintained throughout the handling and disposal process. All waste containing 2,5-Bis(dimethylamino)-1,4-benzoquinone must be considered hazardous.[8][9]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of specific PPE is based on a risk assessment of the procedures to be performed.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles to provide comprehensive protection.[3][10]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended.[10]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11][12] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used, in accordance with your institution's respiratory protection program.[11]
Step-by-Step Disposal Protocol
The proper disposal of 2,5-Bis(dimethylamino)-1,4-benzoquinone is a systematic process that begins at the point of waste generation. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.[13] Immediately upon generation, segregate waste streams containing 2,5-Bis(dimethylamino)-1,4-benzoquinone:
-
Solid Waste: This includes unused or expired pure compounds, as well as contaminated consumables like weighing papers, pipette tips, and gloves.[1]
-
Liquid Waste (Non-aqueous/Organic): Solutions of the compound dissolved in organic solvents. Do not mix incompatible solvent types.
-
Liquid Waste (Aqueous): Solutions where the compound is dissolved in a primarily water-based medium.
-
Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial for safe storage and transport.
-
Container Choice: Use only robust, leak-proof containers made of a material compatible with the waste. For instance, do not store acidic waste in metal containers. The original product container is often an excellent choice for its compatible waste.[8][12] Ensure containers have a tightly sealing cap.[9]
-
Labeling: This is a critical regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.[9][13] The label must include:
-
The full chemical name: "2,5-Bis(dimethylamino)-1,4-benzoquinone" . Avoid abbreviations or formulas.[9]
-
A list of all other constituents in the container (e.g., "Methanol," "Water").
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first waste was added).[14]
-
The name and contact information of the generating researcher or lab.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[13]
-
Location: The SAA must be a cool, dry, and well-ventilated area away from general lab traffic.[14]
-
Containment: Store all waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[8][9]
-
Segregation: Keep incompatible waste streams physically separated within the SAA.[13]
-
Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[8][9] Leaving a funnel in the opening is not acceptable.[12]
Step 4: Arranging Final Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][14] They are the experts in ensuring regulatory compliance and will manage the final disposal process, which typically involves high-temperature incineration at a permitted facility.[14]
-
Regulatory Compliance: Be aware that local, state, and federal regulations for hazardous waste disposal can vary and may be more restrictive than federal guidelines.[15] Always follow your institution's specific procedures.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is key to mitigating risk.
-
Small Spill (Solid):
-
Restrict access to the area.
-
Wearing full PPE, carefully sweep or vacuum (with HEPA filter) the solid material to avoid generating dust.[14][16]
-
Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[14]
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[14]
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert colleagues and activate the nearest fire alarm if there is an immediate fire or explosion risk.
-
Contact your institution's emergency response team and EHS department immediately.[14]
-
Provide them with the identity of the spilled material and any other relevant details from a safe distance.
-
-
Personal Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][11]
-
Skin: Wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2,5-Bis(dimethylamino)-1,4-benzoquinone waste.
Caption: Disposal workflow for 2,5-Bis(dimethylamino)-1,4-benzoquinone.
References
- Benchchem. (n.d.). Proper Disposal of 2,3,5-Trichloro-1,4-benzoquinone: A Guide for Laboratory Professionals. Benchchem.
- Altus Science. (n.d.). Material Safety Data Sheet. Altus Science.
- Benchchem. (n.d.). Navigating the Safe Disposal of Toddacoumaquinone: A Procedural Guide. Benchchem.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dimethyl-p-benzoquinone. Fisher Scientific.
- Cayman Chemical. (2025). Safety Data Sheet - 1,4-Benzoquinone. Cayman Chemical.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - 4,4'-bis(dimethylamino)benzophenone. Merck Millipore.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,4-Benzoquinone. Sigma-Aldrich.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 1,4-Benzoquinone. Fisher Scientific.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- ECHEMI. (n.d.). 2,5-Dihydroxy-1,4-benzoquinone SDS, 615-94-1 Safety Data Sheets. ECHEMI.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - 2,5-Dihydroxy-3-undecyl-1,4-benzoquinone. Merck Millipore.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
- Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Dihydroxy-p-benzoquinone, 98%. Cole-Parmer.
- Santa Cruz Biotechnology. (n.d.). 1,4-Benzoquinone Safety Data Sheet. Santa Cruz Biotechnology.
- ECHEMI. (n.d.). 1,4-BENZOQUINONE-DNPH (MONO) SDS, 16081-15-5 Safety Data Sheets. ECHEMI.
- University of Windsor. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. University of Windsor Campus Safety Division.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- Apollo Scientific. (2022). 2,5-Dihydroxy-1,4-benzoquinone Safety Data Sheet. Apollo Scientific.
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Comprehensive Safety and Operational Guide for Handling 2,5-Bis(dimethylamino)-1,4-benzoquinone
Introduction
2,5-Bis(dimethylamino)-1,4-benzoquinone (CAS 1521-02-4) is a highly reactive, substituted benzoquinone derivative frequently utilized in synthetic chemistry, drug development, and dye formulation[1]. While the 2,5-bis(dimethylamino) substitution pattern alters its electronic properties—yielding a characteristic absorbance around 530 nm—the core quinone moiety retains significant electrophilic and oxidative hazards[1]. As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets, providing you with a self-validating, causality-driven framework for handling this compound safely.
Mechanistic Toxicology & Hazard Profile
To handle this compound with true expertise, one must understand why it is hazardous at a molecular level. Benzoquinones are not merely irritants; they are biochemically active molecules that disrupt cellular homeostasis through two primary, parallel pathways[2]:
-
Redox Cycling: The quinone core undergoes enzymatic reduction to a highly unstable semiquinone radical. This radical reacts rapidly with molecular oxygen to generate Reactive Oxygen Species (ROS), leading to severe oxidative stress[2].
-
Electrophilic Alkylation: The α,β-unsaturated carbonyl system acts as a potent Michael acceptor. It covalently binds to cellular nucleophiles, rapidly depleting essential intracellular thiols like glutathione (GSH), which strips the cell of its natural antioxidant defenses[2].
Figure 1: Dual-pathway mechanism of benzoquinone-induced cellular toxicity.
Personal Protective Equipment (PPE) Matrix
Benzoquinones can sublime at room temperature, form fine aerosolized dust, and cause localized tissue necrosis or severe erythema upon dermal contact[3]. The following PPE matrix is designed to provide overlapping layers of protection.
| Protection Area | Recommended PPE Specification | Causality / Operational Rationale |
| Dermal (Hands) | Double-gloved Nitrile (min 0.11 mm thickness) | Quinones are highly reactive and can permeate thin barriers over time. Double gloving allows immediate, safe removal of the outer layer upon visual contamination without exposing the skin[4]. |
| Ocular | Chemical Safety Goggles (EN 166 / ANSI Z87.1) | Protects against micro-dust particles and accidental aerosolization during powder transfer. Standard safety glasses with side shields are insufficient for fine dust[5]. |
| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of fine particulate matter if handling outside a hood (though hood use is strictly mandated)[6]. |
| Body | Flame-retardant lab coat, closed-toe shoes | Prevents skin staining and tissue damage from accidental spills or dropped containers[3]. |
Standard Operating Procedure (SOP): Experimental Handling
The handling of 2,5-Bis(dimethylamino)-1,4-benzoquinone requires a self-validating workflow to ensure containment at every step.
Figure 2: Step-by-step operational workflow for safe handling of quinone powders.
Step 1: Environmental Control & Preparation
-
Action: Conduct all handling inside a certified chemical fume hood.
-
Validation: Check the fume hood digital monitor to verify a face velocity of 80-100 FPM before opening the chemical container.
-
Causality: The compound's ability to sublime and form fine dust makes local exhaust ventilation the primary defense against respiratory toxicity[6].
Step 2: Anti-Static Weighing
-
Action: Use an anti-static weighing boat and a stainless steel spatula. Apply an anti-static gun (e.g., Zerostat) to the boat prior to dispensing.
-
Validation: The powder should rest flat in the boat without "jumping" or clinging to the spatula.
-
Causality: Static electricity causes lightweight, toxic powders to repel and aerosolize, drastically increasing inhalation risk and contaminating the balance area[5].
Step 3: Transfer and Dissolution
-
Action: Immediately transfer the weighed powder into the reaction vessel and introduce the solvent (e.g., ethanol, DMSO) to dissolve the solid.
-
Validation: Visually confirm complete dissolution. The solution will typically exhibit a deep color due to its ~530 nm absorbance[1].
-
Causality: Once in solution, the compound can no longer become airborne as a dust, eliminating the inhalation hazard for the remainder of the experiment.
Step 4: Self-Validating Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with an isopropanol-dampened laboratory wipe.
-
Validation: Because 2,5-disubstituted benzoquinones are intensely colored, a successful decontamination is visually self-validating. If the wipe shows any residual color, repeat the cleaning process until a fresh wipe remains stark white[1].
Emergency Response & Spill Management
-
Small Powder Spills (< 50g): DO NOT DRY SWEEP. Dry sweeping aerosolizes the toxic dust[6]. Instead, utilize a wet method: cover the spill with damp absorbent paper towels (moistened with water or isopropanol), carefully scoop the mass into a hazardous waste bag, and wash the area thoroughly[4].
-
Skin Contact: 1,4-Benzoquinones stain the skin dark brown and can cause localized tissue necrosis[3]. Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Do not use organic solvents to clean the skin, as this will accelerate dermal absorption.
Waste Disposal & Environmental Logistics
-
Solid Waste Segregation: Collect all solid waste (contaminated weigh boats, outer gloves, empty vials, and cleaning wipes) in a clearly labeled, sealable chemical waste container[5].
-
Liquid Waste Compatibility: Solutions containing 2,5-Bis(dimethylamino)-1,4-benzoquinone must be collected in a designated organic waste carboy. Critical: Do not mix with strong mineral acids or alkalis, as quinones are highly sensitive to these and will undergo exothermic condensation or decomposition.
-
Final Disposal: Do not release to drains or the environment[5]. Dispose of all materials via a licensed hazardous waste contractor in strict accordance with local and federal environmental regulations.
References
-
[2] Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells. PubMed (nih.gov). 2
-
[1] Industrial Dyes: Chemistry, Properties, Applications. Academia.edu. 1
-
[6] Common Name: p-BENZOQUINONE HAZARD SUMMARY IDENTIFICATION. NJ.gov. 6
-
[3] Reactions and applications of 1,4-Benzoquinone. ChemicalBook. 3
-
1,4-BENZOQUINONE. Ataman Kimya.
-
[5] p-Benzoquinone CAS No 106-51-4 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 5
Sources
- 1. (PDF) Industrial Dyes: Chemistry, Properties, Applications [academia.edu]
- 2. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions and applications of 1,4-Benzoquinone_Chemicalbook [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
